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  • Product: (Cyclohexyl-methanesulfonyl-amino)-acetic acid
  • CAS: 695174-16-4

Core Science & Biosynthesis

Foundational

Definitive Structural Elucidation of (Cyclohexyl-methanesulfonyl-amino)-acetic acid

Technical Guide | CAS: 695174-16-4 [1] Executive Summary & Structural Context This guide details the structural elucidation of (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4).[1][2] In drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | CAS: 695174-16-4 [1]

Executive Summary & Structural Context

This guide details the structural elucidation of (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4).[1][2] In drug development, this moiety often appears as a building block for sulfonamide-based inhibitors or as a degradation impurity in


-alkylated sulfonamide APIs.

The core challenge in characterizing this molecule lies in verifying the regiochemistry of the sulfonamide bond and distinguishing the


-disubstituted glycine core from potential 

-sulfonated isomers or alternative alkylation products. This guide establishes a self-validating analytical workflow to confirm the structure:

-cyclohexyl-

-(methylsulfonyl)glycine
.
Target Structure Overview
  • IUPAC Name:

    
    -Cyclohexyl-
    
    
    
    -(methylsulfonyl)glycine
  • Molecular Formula:

    
    
    
  • Molecular Weight: 235.30 g/mol

  • Key Functionality: Carboxylic acid, Tertiary Sulfonamide (

    
    -Mesyl), Cyclohexyl ring.[3]
    

Synthetic Origin & Retrosynthetic Logic (Causality)

To understand the spectral data, we must first understand the chemical causality. The structure typically arises from the sulfonylation of


-cyclohexylglycine.

Synthetic Pathway:

  • Precursor:

    
    -cyclohexylglycine (formed via reductive amination of cyclohexanone with glycine).
    
  • Reagent: Methanesulfonyl chloride (MsCl).

  • Mechanism: Nucleophilic attack of the secondary amine on the sulfonyl sulfur.

Critical Impurity Logic: If the reaction conditions are not controlled (e.g., lack of base or excess MsCl), mixed anhydrides (reaction at the carboxylic acid) can form. Therefore, the elucidation must prove the free carboxylic acid exists and the sulfonamide is intact.

Synthesis A Cyclohexanone + Glycine B N-Cyclohexylglycine A->B Reductive Amination C Target: (Cyclohexyl-methanesulfonyl-amino)-acetic acid B->C + MsCl / Base (N-Sulfonylation) D Impurity: Mixed Anhydride B->D + Excess MsCl (O-Sulfonylation)

Figure 1: Synthetic origin and potential divergence points for impurities.

Phase 1: Mass Spectrometry (HRMS)

Objective: Establish elemental composition and fragmentation fingerprint.

Protocol: Direct Infusion ESI-MS
  • Instrument: Q-TOF or Orbitrap.

  • Ionization Mode: Negative Electrospray (ESI-). Reasoning: The carboxylic acid moiety ionizes readily in negative mode

    
    , providing a cleaner spectrum than positive mode where sodium adducts 
    
    
    
    might dominate.
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid (switched to Ammonium Acetate for negative mode if necessary).

Data Interpretation
ParameterValueInterpretation
Parent Ion

234.0800 Confirms Formula

(Calc: 234.0806,

ppm).
Fragment A 190.09 Loss of

(44 Da). Characteristic of

-amino acids.
Fragment B 154.12 Loss of

group. Confirms sulfonamide linkage.[1][2]
Fragment C 79.95

or

. Confirms sulfonyl group presence.[1][2][3][4]

Validation Check: The loss of


 confirms the free acid. If the molecule were a methyl ester or mixed anhydride, this transition would be absent or shifted.

Phase 2: Vibrational Spectroscopy (FT-IR)

Objective: Confirm functional group environment (Solid State).

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Diagnostic Bands:

    • 1700–1725 cm⁻¹ (Strong):

      
       stretch. Interpretation: Indicates carboxylic acid (dimer). If it were an amide or ester, this would shift.
      
    • 1330 cm⁻¹ & 1150 cm⁻¹ (Strong):

      
       asymmetric and symmetric stretches. Interpretation: Diagnostic for Sulfonamide (
      
      
      
      ).
    • 2800–3000 cm⁻¹: C-H stretches (Cyclohexyl).

    • 2500–3300 cm⁻¹ (Broad): O-H stretch of carboxylic acid.

Phase 3: NMR Spectroscopy (The Core)

Objective: Definitive connectivity and stereochemistry. This is the primary validation step.

Protocol
  • Solvent: DMSO-

    
    . Reasoning: Ensures solubility of the polar acid and prevents exchange of key protons (though COOH proton is usually broad).
    
  • Concentration: 10 mg in 0.6 mL.

H NMR Assignment (400 MHz, DMSO- )
Chemical Shift (

)
MultiplicityIntegralAssignmentStructural Logic
12.50 Broad s1H-COOHExchangeable acid proton.
3.95 Singlet2HGlycine

-CH₂
Deshielded by adjacent N-sulfonamide and Carbonyl.
3.65 Multiplet (tt)1HCyclohexyl N-CHMethine proton at the attachment point. Deshielded by N.
2.98 Singlet3HMesyl -CH₃Characteristic sharp singlet for methyl-sulfonyl.
1.75 - 1.85 Multiplet2HCyclohexyl C2/C6 (eq)Equatorial protons (rigid ring).
1.55 - 1.65 Multiplet2HCyclohexyl C3/C5 (eq)
1.05 - 1.40 Multiplet6HCyclohexyl (ax)Axial protons and C4 protons.
C NMR Assignment (100 MHz)
Chemical Shift (

)
Carbon TypeAssignment
171.5 Quaternary (C=O)Carboxylic Acid Carbonyl.
58.2 CHCyclohexyl C1 (attached to N).
46.5 CH₂Glycine

-Carbon.
40.1 CH₃Methanesulfonyl Methyl.
30.5 CH₂Cyclohexyl C2/C6.
25.8 CH₂Cyclohexyl C3/C5.
25.2 CH₂Cyclohexyl C4.
2D NMR Logic (Connectivity Proof)

To be "Definitive," we must rule out isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Correlation 1: The Glycine protons (

      
       3.95) must correlate to the Carboxyl Carbon (
      
      
      
      171.5).
    • Critical Correlation 2: The Mesyl methyl protons (

      
       2.98) will not show a strong HMBC to the Carbonyl (ruling out acetyl/mesyl confusion) but may show weak long-range coupling to the Cyclohexyl C1 or Glycine C
      
      
      
      via the Nitrogen (rare but possible).
    • Critical Correlation 3: The Cyclohexyl methine (

      
       3.65) and Glycine protons (
      
      
      
      3.95) should not correlate to the same carbon except via weak N-coupling, proving they are distinct chains on the Nitrogen.
  • NOESY (Nuclear Overhauser Effect):

    • Spatial proximity between the Mesyl Methyl (

      
       2.98) and Cyclohexyl C2/C6 protons  confirms the tertiary sulfonamide structure where the methyl group is sterically crowded against the ring.
      

Structural Validation Workflow

The following diagram illustrates the decision tree used to validate the structure against potential isomers (e.g.,


-mesyl vs 

-mesyl).

Elucidation Start Unknown Sample C9H17NO4S IR IR Analysis 1715 cm-1 (C=O) 1330 cm-1 (SO2) Start->IR NMR_1H 1H NMR Singlet 2.98 ppm (-SO2Me) Singlet 3.95 ppm (-CH2-) IR->NMR_1H Decision1 Is it N-Mesyl or O-Mesyl? NMR_1H->Decision1 Result_N N-Mesyl Confirmed (Methyl is singlet, shielded) Decision1->Result_N Shift < 3.2 ppm Result_O O-Mesyl (Sulfonate) (Methyl would be >3.5 ppm) Decision1->Result_O Shift > 3.5 ppm HMBC HMBC Correlation Glycine H -> Carbonyl C Result_N->HMBC Final Structure Confirmed: (Cyclohexyl-methanesulfonyl-amino)-acetic acid HMBC->Final

Figure 2: Logical decision tree for structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR and NMR shift assignments).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12828699, (Cyclohexyl-methanesulfonyl-amino)-acetic acid. Retrieved from .

Sources

Exploratory

(Cyclohexyl-methanesulfonyl-amino)-acetic acid chemical properties

[1][2][3][4][5][6] CAS Number: 695174-16-4 Synonyms: N-Cyclohexyl-N-(methylsulfonyl)glycine; 2-(N-cyclohexyl-N-mesylamino)acetic acid Molecular Formula: C H NO S Molecular Weight: 235.30 g/mol Executive Summary (Cyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

CAS Number: 695174-16-4 Synonyms: N-Cyclohexyl-N-(methylsulfonyl)glycine; 2-(N-cyclohexyl-N-mesylamino)acetic acid Molecular Formula: C


H

NO

S Molecular Weight: 235.30 g/mol

Executive Summary

(Cyclohexyl-methanesulfonyl-amino)-acetic acid is a specialized medicinal chemistry building block belonging to the class of N-substituted glycines. Structurally, it features a glycine backbone modified at the nitrogen atom with both a lipophilic cyclohexyl group and a polar methanesulfonyl (mesyl) group.

This unique substitution pattern makes it a critical scaffold for Fragment-Based Drug Discovery (FBDD) and peptidomimetic design . The molecule serves as a robust tool for introducing non-natural amino acid residues that provide metabolic stability (via the sulfonamide moiety) and defined steric bulk (via the cyclohexyl ring) into peptide backbones or small molecule inhibitors.

Physicochemical Profiling

Understanding the physicochemical landscape of this molecule is essential for its application in drug design, particularly regarding membrane permeability and solubility.

Table 1: Core Physicochemical Properties

PropertyValue (Predicted/Experimental)Significance in Drug Design
Molecular Weight 235.30 DaIdeal for fragment-based screening (<300 Da).
LogP (Octanol/Water) ~1.2 – 1.8Balanced lipophilicity; cyclohexyl core aids membrane penetration while sulfonamide/COOH maintain solubility.
pKa (Acid) 3.6 – 3.9 (Carboxylic Acid)Exists as an anion at physiological pH (7.4), suitable for electrostatic interactions in binding pockets.
H-Bond Donors 1 (COOH)Limited donor capacity reduces desolvation penalties upon binding.
H-Bond Acceptors 4 (SO

, COOH)
The sulfonyl group provides two strong acceptor sites for hydrogen bonding with protein residues.
Rotatable Bonds 4Moderate flexibility allows for induced fit without excessive entropic penalty.
Topological Polar Surface Area (TPSA) ~80 ŲWell within the range for oral bioavailability (<140 Ų).

Synthetic Methodology

The synthesis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid requires a convergent approach, typically starting from glycine methyl ester and cyclohexanone. The protocol below is designed for high purity and scalability, utilizing a "self-validating" workflow where intermediates are checked via LC-MS.

Reagents & Conditions
  • Reductive Amination: Glycine methyl ester HCl, Cyclohexanone, Sodium triacetoxyborohydride (STAB), DCE/AcOH.

  • Sulfonylation: Methanesulfonyl chloride (MsCl), Triethylamine (Et

    
    N), DCM.
    
  • Hydrolysis: Lithium Hydroxide (LiOH), THF/Water.

Step-by-Step Protocol
Phase 1: Reductive Alkylation (Formation of N-Cyclohexylglycine Scaffold)
  • Dissolution: Dissolve Glycine methyl ester HCl (1.0 eq) and Cyclohexanone (1.1 eq) in 1,2-Dichloroethane (DCE). Add Acetic Acid (1.0 eq) to catalyze imine formation.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Validation: Check LC-MS for mass [M+H]+ = 172.2 (Methyl N-cyclohexylglycinate).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM. Dry organic layer over Na
    
    
    
    SO
    
    
    and concentrate.
Phase 2: N-Sulfonylation (Introduction of Mesyl Group)
  • Setup: Dissolve the crude amine from Phase 1 in anhydrous DCM. Add Triethylamine (2.5 eq).

  • Addition: Cool to 0°C. Add Methanesulfonyl chloride (1.2 eq) dropwise to control exotherm.

  • Reaction: Stir at RT for 4-6 hours. The reaction is usually rapid.

    • Validation: TLC should show conversion of the secondary amine (polar) to the sulfonamide (less polar). LC-MS [M+H]+ = 250.3.

  • Purification: Wash with 1N HCl (to remove unreacted amine/Etngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    N) and brine. Concentrate to yield Methyl (cyclohexyl-methanesulfonyl-amino)-acetate.[1]
    
Phase 3: Ester Hydrolysis (Final Deprotection)
  • Hydrolysis: Dissolve the ester in THF:Water (3:1). Add LiOH.H

    
    O (3.0 eq).
    
  • Stir: Monitor disappearance of ester by TLC (approx. 2-4 hours).

  • Isolation: Acidify with 1N HCl to pH ~2. Extract with Ethyl Acetate.

  • Crystallization: Concentrate and recrystallize from EtOAc/Hexanes if necessary to obtain the free acid.

Synthesis Workflow Diagram

Synthesis_Pathway Start Glycine Methyl Ester + Cyclohexanone Step1 Reductive Amination (NaBH(OAc)3, DCE) Start->Step1 Inter1 Intermediate 1: N-Cyclohexylglycine Methyl Ester Step1->Inter1 Yield ~85% Step2 Sulfonylation (MsCl, Et3N, DCM) Inter1->Step2 Inter2 Intermediate 2: N-Cyclohexyl-N-Mesyl Glycine Ester Step2->Inter2 Yield ~90% Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Final Product: (Cyclohexyl-methanesulfonyl-amino)-acetic acid Step3->Final Acidification pH 2

Figure 1: Convergent synthetic pathway for CAS 695174-16-4 starting from commodity reagents.

Medicinal Chemistry Applications

The (Cyclohexyl-methanesulfonyl-amino)-acetic acid scaffold is valuable in three primary domains of drug discovery:

A. Peptidomimetics (N-Capping)

In peptide drug design, the N-terminus is often susceptible to enzymatic degradation by aminopeptidases.

  • Strategy: Capping the N-terminus with this molecule introduces a "pseudo-proline" like constraint due to the steric bulk of the cyclohexyl group, while the sulfonamide mimics the geometry of a peptide bond but is hydrolytically stable.

  • Result: Increased plasma half-life (

    
    ) and improved oral bioavailability.
    
B. Fragment-Based Drug Discovery (FBDD)
  • Target Class: Proteases (e.g., HCV NS3/4A, Thrombin) and Nuclear Receptors.

  • Mechanism: The cyclohexyl group is an excellent probe for hydrophobic S2/S3 pockets, while the carboxylic acid can anchor the fragment via salt bridges to Arg or Lys residues in the active site. The sulfonyl group acts as a transition-state mimetic or a rigid linker.

C. Linker Chemistry (PROTACs)
  • Utility: The molecule serves as a rigid, non-cleavable linker. The carboxylic acid allows attachment to an E3 ligase ligand or a target protein ligand, while the cyclohexyl group prevents "linker collapse" (intramolecular folding) by enforcing a specific conformation.

Analytical & Safety Profile

Analytical Characterization (Expected Data)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       1.10–1.90 (m, 10H, Cyclohexyl-CH
      
      
      
      ).
    • 
       2.95 (s, 3H, SO
      
      
      
      CH
      
      
      ).
    • 
       3.65 (tt, 1H, N-CH-Cyclohexyl).
      
    • 
       4.05 (s, 2H, N-CH
      
      
      
      -COOH).
    • 
       10.5 (br s, 1H, COOH).
      
  • LC-MS: ESI+ m/z 236.1 [M+H]

    
    .
    
Safety & Handling
  • Hazard Identification: Irritant (Skin/Eye).[2] The methanesulfonyl group can be reactive if activated; however, the free acid is stable.

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

  • Disposal: Dispose of as halogen-free organic waste (unless residual MsCl is present).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 695174-16-4. Retrieved from [Link]

  • Synthetic Methodology (Reductive Amination & Sulfonylation)

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

    • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Medicinal Chemistry Context (Peptidomimetics)

    • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. [Link]

Sources

Foundational

Introduction: The Significance of N-Sulfonylated Amino Acids in Modern Drug Discovery

An In-depth Technical Guide to N-Cyclohexyl-N-(arylsulfonyl)glycine Derivatives: Synthesis, Properties, and Applications N-sulfonylated amino acids represent a versatile and highly valuable class of compounds within the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Cyclohexyl-N-(arylsulfonyl)glycine Derivatives: Synthesis, Properties, and Applications

N-sulfonylated amino acids represent a versatile and highly valuable class of compounds within the landscape of medicinal chemistry and drug development. The incorporation of a sulfonyl group onto the nitrogen atom of an amino acid scaffold imparts a unique combination of physicochemical and biological properties. This modification can enhance metabolic stability, modulate lipophilicity, and introduce specific steric and electronic features that can lead to improved pharmacological activity and selectivity. The sulfonamide moiety is a well-established pharmacophore found in a wide range of clinically successful drugs, including antibiotics, diuretics, and protease inhibitors. When combined with the structural diversity of amino acids, particularly non-proteinogenic ones like cyclohexylglycine, it provides a powerful platform for the design of novel therapeutic agents.

This technical guide will provide a comprehensive analysis of a representative member of this class, N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine. While the initially requested compound, (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4), is not well-documented in publicly available scientific literature, N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine serves as an excellent and structurally similar analog for a detailed exploration of the synthesis, properties, and potential applications of this compound class. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of N-sulfonylated amino acids in their research endeavors.

Physicochemical and Structural Properties of N-Cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine

The structural features of N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine, including a bulky, lipophilic cyclohexyl group, a flexible glycine core, and an electron-withdrawing fluorophenylsulfonyl moiety, contribute to its distinct physicochemical properties. A summary of its key computed and available properties is presented in Table 1.

PropertyValueSource
IUPAC Name 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetic acid[1]
Molecular Formula C14H18FNO4S[1]
Molecular Weight 315.36 g/mol [1]
Exact Mass 315.09405739 g/mol [1]
XLogP3 2.6[1]
Solubility >47.3 µg/mL[1]
Canonical SMILES C1CCC(CC1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F[1]
InChI Key QECSIWCWZDESQM-UHFFFAOYSA-N[1]

Synthetic Strategy and Experimental Protocols

The synthesis of N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine can be approached through a logical and well-established two-step sequence. This involves the initial synthesis of the N-cyclohexylglycine precursor, followed by its N-sulfonylation. The following protocols are representative methods based on established chemical literature for the synthesis of similar compounds.[2]

Step 1: Synthesis of N-Cyclohexylglycine

The synthesis of the N-cyclohexylglycine intermediate can be achieved via nucleophilic substitution of a haloacetic acid derivative with cyclohexylamine. A green synthesis approach using chloroacetic acid in an aqueous medium is an environmentally conscious choice.[3][4]

Workflow for the Synthesis of N-Cyclohexylglycine:

chloroacetic_acid Chloroacetic Acid reaction_vessel Reaction Vessel (Aqueous Medium, Ice Bath) chloroacetic_acid->reaction_vessel cyclohexylamine Cyclohexylamine cyclohexylamine->reaction_vessel nucleophilic_substitution Nucleophilic Substitution (24h, constant stirring) reaction_vessel->nucleophilic_substitution rotary_evaporator Rotary Evaporator (Water Removal) nucleophilic_substitution->rotary_evaporator acidification Acidification (HCl to pH 2) rotary_evaporator->acidification recrystallization Recrystallization (HCl, 1M) acidification->recrystallization n_cyclohexylglycine N-Cyclohexylglycine (Final Product) recrystallization->n_cyclohexylglycine

Caption: Synthetic workflow for N-Cyclohexylglycine.

Detailed Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve chloroacetic acid (10 mmol) in 3 mL of cold water.

  • Place the flask in an ice bath to maintain a low temperature.

  • Slowly add a solution of cyclohexylamine (22 mmol) in 3 mL of cold water dropwise to the chloroacetic acid solution with constant stirring.

  • Continue stirring the reaction mixture for 24 hours at room temperature.

  • After 24 hours, remove the water from the reaction mixture using a rotary evaporator until a white precipitate is observed.

  • Wash the resulting chloride salt with acetone to remove any unreacted starting materials.

  • Acidify the product with 1M hydrochloric acid to a pH of 2.

  • The final product, N-cyclohexylglycine, can be further purified by slow evaporation and recrystallization from 1M HCl.[3][4]

Step 2: N-Sulfonylation of N-Cyclohexylglycine

The second step involves the sulfonylation of the synthesized N-cyclohexylglycine with 4-fluorobenzenesulfonyl chloride. This reaction is typically carried out under basic conditions to deprotonate the secondary amine, facilitating its nucleophilic attack on the sulfonyl chloride. Pyridine is a common choice of base and solvent for this transformation.[2]

Workflow for the N-Sulfonylation of N-Cyclohexylglycine:

n_cyclohexylglycine N-Cyclohexylglycine reaction_flask Reaction Flask (DCM, Pyridine, Ice Bath) n_cyclohexylglycine->reaction_flask fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl Chloride fluorobenzenesulfonyl_chloride->reaction_flask sulfonylation Sulfonylation Reaction (Stir overnight at RT) reaction_flask->sulfonylation quench Quenching (1M HCl) sulfonylation->quench extraction Work-up & Extraction (DCM, H2O, NaHCO3) quench->extraction purification Purification (Column Chromatography) extraction->purification final_product N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine purification->final_product

Caption: N-Sulfonylation of N-Cyclohexylglycine.

Detailed Protocol:

  • Suspend N-cyclohexylglycine (10 mmol) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath and add pyridine (12 mmol) to act as a base.

  • Slowly add a solution of 4-fluorobenzenesulfonyl chloride (11 mmol) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the final product, N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine.[2]

Analytical Characterization

The identity and purity of the synthesized N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the cyclohexyl, glycine, and 4-fluorophenylsulfonyl moieties through their characteristic chemical shifts and coupling patterns. 19F NMR will show a characteristic signal for the fluorine atom on the phenyl ring.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the S=O stretches of the sulfonamide group.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.

Potential Biological Activities and Applications in Drug Discovery

  • Antimicrobial Agents: Sulfonamide-containing compounds are well-known for their antimicrobial properties. Novel hydantoin cyclohexyl sulfonamide derivatives have shown promising antifungal and antibacterial activity.[6]

  • Anticancer Agents: The cyclohexylglycine ligand has been incorporated into platinum-based anticancer complexes, demonstrating the potential of this scaffold in oncology research.[7]

  • Enzyme Inhibitors: The N-sulfonylated amino acid core can be designed to target the active sites of various enzymes, such as proteases and kinases, which are implicated in a wide range of diseases.

  • Modulators of Protein-Protein Interactions: The unique three-dimensional structure of these compounds can be exploited to disrupt or stabilize protein-protein interactions that are critical for disease pathogenesis.

The introduction of the fluorine atom in the 4-position of the phenyl ring can further enhance the pharmacological properties of the molecule. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.[8]

Potential Mechanism of Action - A Hypothetical Pathway:

Given the structural similarities of N-sulfonylated amino acids to known enzyme inhibitors, a plausible, though hypothetical, mechanism of action could involve the competitive inhibition of a key enzyme in a disease-related pathway.

drug N-Cyclohexyl-N-arylsulfonylglycine (Inhibitor) active_site Active Site Binding drug->active_site enzyme Target Enzyme (e.g., Protease, Kinase) inhibition Competitive Inhibition enzyme->inhibition substrate Natural Substrate substrate->active_site active_site->enzyme downstream_pathway Downstream Signaling Pathway inhibition->downstream_pathway Prevents Substrate Binding blocked Blocked inhibition->blocked cellular_response Disease-Related Cellular Response downstream_pathway->cellular_response blocked->downstream_pathway

Sources

Exploratory

Advanced Screening Architectures for Sulfonamido-Glycine Scaffolds: (Cyclohexyl-methanesulfonyl-amino)-acetic Acid

Executive Summary & Pharmacophore Analysis Compound Identity: (Cyclohexyl-methanesulfonyl-amino)-acetic acid CAS: 695174-16-4 Molecular Formula: C H NO S Molecular Weight: 235.30 g/mol [1][2][3][4] This technical guide o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

Compound Identity: (Cyclohexyl-methanesulfonyl-amino)-acetic acid CAS: 695174-16-4 Molecular Formula: C


H

NO

S Molecular Weight: 235.30 g/mol [1][2][3][4]

This technical guide outlines the strategic biological characterization of (Cyclohexyl-methanesulfonyl-amino)-acetic acid. While often utilized as a chemical building block, this molecule possesses a "privileged structure" characteristic of specific enzyme inhibitors and receptor antagonists.

The compound features three distinct pharmacophoric elements:

  • Acidic Head (Carboxylic Acid): Facilitates electrostatic interactions with cationic residues (e.g., Arginine, Lysine) in target active sites.

  • Sulfonyl Linker (

    
    ):  Provides rigid geometry and acts as a hydrogen bond acceptor.
    
  • Hydrophobic Tail (Cyclohexyl): Targets lipophilic pockets, offering metabolic stability superior to phenyl rings in certain oxidative environments.

Target Prediction Logic: Based on Structure-Activity Relationship (SAR) data of analogous sulfonamido-acetic acids, this compound is a high-probability candidate for screening against:

  • CRTH2 (DP2 Receptor): Sulfonamido-acetic acids are established antagonists for this receptor (e.g., Ramatroban analogs) involved in allergic inflammation.

  • Aldose Reductase (ALR2): The anionic head/hydrophobic tail motif is classic for ALR2 inhibitors used in diabetic complications.

  • PTP1B (Protein Tyrosine Phosphatase 1B): The carboxylic acid serves as a phosphate mimetic.

Screening Cascade Architecture

To maximize resource efficiency, we employ a funnel approach: starting with high-throughput in silico validation, moving to cell-free enzymatic/binding assays, and concluding with physicochemical profiling.

ScreeningCascade Start Compound Library (CAS 695174-16-4) InSilico Phase I: In Silico Docking (Target: CRTH2, ALR2) Start->InSilico Structure Prep Biochem Phase II: In Vitro Biochemistry (Enzymatic & Binding Assays) InSilico->Biochem Binding Energy < -7.0 kcal/mol Biochem->InSilico SAR Refinement CellFree Phase III: Physicochemical Profiling (PAMPA, LogD) Biochem->CellFree IC50 < 10 µM HitVal Hit Validation & Lead Optimization CellFree->HitVal Pe > 10^-6 cm/s

Caption: Hierarchical screening workflow prioritizing target validation before ADME profiling.

Phase I: In Silico Molecular Docking

Before wet-lab synthesis or procurement, computational docking validates the binding hypothesis.

Protocol:
  • Ligand Preparation: Generate 3D conformers of (Cyclohexyl-methanesulfonyl-amino)-acetic acid. Energy minimize using MMFF94 force field. Set protonation state to pH 7.4 (Carboxylate anion form).

  • Receptor Grid Generation:

    • Target A (CRTH2): PDB ID 2MOV (Homology model or surrogate structure). Center grid on the Ramatroban binding site.

    • Target B (Aldose Reductase): PDB ID 1US0 . Center grid on the active site anion-binding pocket (Trp111, Tyr48, His110).

  • Docking Execution: Use AutoDock Vina or Gold .

    • Exhaustiveness: 32.

    • Scoring: Prioritize poses where the carboxylate forms salt bridges with Arg/Lys residues.

Phase II: In Vitro Biochemical Assays

A. Primary Target: Aldose Reductase (ALR2) Inhibition

This assay quantifies the compound's ability to prevent the reduction of DL-glyceraldehyde to glycerol, a key pathway in diabetic neuropathy.

Mechanism: ALR2 consumes NADPH. We measure the decrease in absorbance at 340 nm.

Reagents:

  • Recombinant Human Aldose Reductase (rhALR2).

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.15 mM).

  • Buffer: 0.1 M Sodium Phosphate, pH 6.2.

Step-by-Step Protocol:

  • Preparation: Dissolve (Cyclohexyl-methanesulfonyl-amino)-acetic acid in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM).

  • Reaction Mix: In a 96-well UV-transparent plate, add:

    • 10 µL Inhibitor (or DMSO control).

    • 160 µL Phosphate Buffer.

    • 10 µL NADPH solution.

    • 10 µL rhALR2 enzyme.

  • Incubation: Incubate at 30°C for 5 minutes to allow inhibitor binding.

  • Initiation: Add 10 µL DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor Absorbance (340 nm) kinetically for 10 minutes using a microplate reader.

  • Analysis: Calculate the slope (

    
    ).
    
    
    
    
B. Secondary Target: CRTH2 Receptor Binding (FRET Assay)

To validate potential anti-inflammatory activity, we use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay.

Reagents:

  • Membrane prep expressing human CRTH2.

  • Fluorescent Ligand: PGD2-AlexaFluor 647.

  • Terbium-labeled anti-CRTH2 antibody (FRET donor).

Protocol:

  • Plating: Add 5 µL of test compound to a 384-well low-volume white plate.

  • Receptor Addition: Add 5 µL of CRTH2 membrane/Tb-antibody mix. Incubate 15 mins.

  • Tracer Addition: Add 5 µL of PGD2-AlexaFluor 647.

  • Equilibration: Incubate 1 hour at RT in the dark.

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a TR-FRET compatible reader (e.g., EnVision).

  • Self-Validation: High signal indicates tracer binding. Low signal indicates the test compound successfully displaced the tracer.

Phase III: Physicochemical Profiling (PAMPA)

Since the compound is a carboxylic acid, membrane permeability is pH-dependent. The Parallel Artificial Membrane Permeability Assay (PAMPA) is critical.

Protocol:

  • Donor Plate: Add 300 µL of compound (10 µM) in Phosphate Buffer (pH 5.0 and pH 7.4) to the bottom plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of 1% Lecithin in Dodecane.

  • Acceptor Plate: Add 200 µL of blank buffer to the top wells.

  • Sandwich: Mate the plates and incubate for 16 hours at 25°C in a humidity chamber.

  • Quantification: Separate plates and measure concentration in both Donor and Acceptor wells via LC-MS/MS or UV-Vis (if extinction coefficient allows).

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Success Criterion:

      
       cm/s indicates good passive diffusion.
      

Data Visualization: Mechanism of Action

The following diagram illustrates the hypothetical binding mode driving the experimental design, specifically for the Aldose Reductase target.

BindingMechanism Acid Acetic Acid Head (Anionic) Res1 Tyr48 / His110 (H-Bond Donor) Acid->Res1 H-Bonding Res3 Catalytic Site (Anion Hole) Acid->Res3 Electrostatic Linker Sulfonyl Group (Polar) Linker->Res1 Geometry Constraint Tail Cyclohexyl Ring (Lipophilic) Res2 Trp111 (Hydrophobic Pocket) Tail->Res2 Van der Waals

Caption: Predicted pharmacophoric interactions between the compound and the ALR2 active site.

Quantitative Data Summary Template

For the final report, data should be aggregated into the following standardized table format to facilitate Structure-Activity Relationship (SAR) analysis.

Assay TypeMetricResult (Example)Threshold for Hit
Enzymatic (ALR2) IC

4.5 µM< 10 µM
Binding (CRTH2) K

120 nM< 500 nM
Permeability (pH 7.4) P


cm/s
>

cm/s
Solubility Kinetic Sol.150 µM> 50 µM

References

  • Costantino, L., et al. (1999). "Pharmacophore-based design and synthesis of aldose reductase inhibitors." Journal of Medicinal Chemistry.

  • Ulven, T., & Kostenis, E. (2010). "Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation." Current Topics in Medicinal Chemistry.

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science.

  • AutoDock Vina. (2024). "Molecular Docking and Virtual Screening Program." Scripps Research.

  • ChemSrc. (2024). "(Cyclohexyl-methanesulfonyl-amino)-acetic acid Compound Summary." ChemSrc Database.

Sources

Foundational

In Silico Modeling of (Cyclohexyl-methanesulfonyl-amino)-acetic Acid Derivatives

A Technical Guide to Dual CRTH2/TP Antagonist Design Executive Summary This technical guide provides a comprehensive in silico framework for modeling (Cyclohexyl-methanesulfonyl-amino)-acetic acid derivatives . Structura...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Dual CRTH2/TP Antagonist Design

Executive Summary

This technical guide provides a comprehensive in silico framework for modeling (Cyclohexyl-methanesulfonyl-amino)-acetic acid derivatives . Structurally, these compounds belong to the class of sulfonamido-acetic acids , a scaffold widely recognized in medicinal chemistry for antagonizing the Thromboxane A2 receptor (TP) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) .

This guide moves beyond generic protocols, focusing on the specific molecular mechanics required to model the anionic carboxylate head group , the sulfonamide linker geometry , and the hydrophobic cyclohexyl tail . It is designed for researchers aiming to optimize these derivatives for anti-inflammatory applications (e.g., asthma, allergic rhinitis).

Part 1: Chemical Space & Target Identification
1.1 The Pharmacophore

The subject compound class mimics the pharmacophoric features of Ramatroban and Fevipiprant . The core structure functions through three distinct interaction modules:

  • The Acidic Head (Acetic Acid): Acts as an anionic anchor. At physiological pH (7.4), this moiety is deprotonated (

    
    ), forming a critical salt bridge with positively charged residues (Arginine/Lysine) in the receptor binding pocket.
    
  • The Linker (Sulfonamide): Provides a rigid geometry and hydrogen bond acceptor capability (

    
    ).
    
  • The Hydrophobic Tail (Cyclohexyl): Occupies the lipophilic pocket of the receptor, displacing high-energy water molecules (entropy-driven binding).

1.2 Biological Targets[1]
  • Primary Target: CRTH2 (DP2) . A G-protein coupled receptor (GPCR) involved in Th2 cell recruitment.

  • Secondary Target: Thromboxane A2 Receptor (TP) .[2] Involved in platelet aggregation and bronchoconstriction.

  • Pathway Context: These antagonists block the PGD2 signaling axis, preventing eosinophil recruitment.

SignalingPathway AA Arachidonic Acid PGD2 Prostaglandin D2 (PGD2) AA->PGD2 COX-1/2 PGD Synthase CRTH2 CRTH2 Receptor (G-Protein Coupled) PGD2->CRTH2 Agonist Binding Eosinophil Eosinophil Recruitment CRTH2->Eosinophil Gi/o Signaling (Ca2+ Flux) Inflammation Allergic Inflammation Eosinophil->Inflammation Inhibitor Sulfonamido-Acetic Acid Derivative Inhibitor->CRTH2 Competitive Antagonism

Figure 1: The PGD2-CRTH2 signaling axis. The sulfonamido-acetic acid derivative acts as a competitive antagonist, blocking the receptor activation cascade.

Part 2: Structure-Based Drug Design (SBDD) Protocols
2.1 Receptor Selection & Preparation

Valid Source: The Protein Data Bank (PDB).[3][4] Recommended Structure: PDB ID: 6D26 (Crystal structure of human CRTH2 in complex with fevipiprant).

  • Why this structure? It represents the "antagonist-bound" state. The binding pocket is pre-configured to accept the carboxylate head group of the acetic acid derivative.

Protocol:

  • Import: Load PDB 6D26 into your modeling suite (e.g., Schrödinger Maestro, MOE, or AutoDock).

  • Clean-up: Remove auxiliary solvents and the fusion protein (T4 lysozyme) often used for crystallization.

  • Protonation: Apply H-bond network optimization at pH 7.4.

    • Critical Step: Ensure Arg170 and Lys210 (in CRTH2) are positively charged. These are the anchoring residues for the acetic acid moiety.

  • Energy Minimization: Restrained minimization (OPLS3e or AMBER ff14SB force field) to relieve steric clashes (converge to RMSD 0.30 Å).

2.2 Ligand Preparation (The Derivative)

Tool: LigPrep (Schrödinger) or RDKit/OpenBabel. Causality: The biological activity is pH-dependent. You must model the ionization state correctly.

  • Generate 3D Conformations: Convert 2D SMILES to 3D.

  • Ionization: Generate states at pH 7.0 ± 2.0.

    • Requirement: The acetic acid group (

      
      ) must be modeled as deprotonated (
      
      
      
      )
      .
    • Sulfonamide:[1][2][3][4][5][6][7] The

      
       proton is generally acidic but remains protonated in neutral sulfonamides unless highly electron-withdrawing groups are present.
      
  • Stereochemistry: If the cyclohexyl ring has substituents, generate all stereoisomers (cis/trans).

2.3 Molecular Docking Strategy

Grid Generation:

  • Center: Centered on the co-crystallized ligand (Fevipiprant) in 6D26.

  • Constraints: Define a H-bond constraint or Positional Constraint on Arg170 .

    • Reasoning: If the docking pose does not form the salt bridge with Arg170, the pose is likely an artifact.

Docking Protocol (Standard Precision):

  • Method: Glide SP (Standard Precision) or AutoDock Vina.

  • Sampling: Ring flexibility must be enabled for the cyclohexyl group (chair/boat interconversion is energy-costly but possible; usually fixed in chair for rigid docking, but flexible sampling is better).

  • Scoring: Prioritize poses with:

    • Salt bridge (

      
       Å) between 
      
      
      
      and Arg170.
    • Hydrophobic burial of the cyclohexyl ring in the "specificity pocket."

Part 3: Ligand-Based Optimization (QSAR)

When crystal structures are unavailable or for rapid screening, use 3D-QSAR (CoMFA/CoMSIA).

3.1 Field-Based QSAR Workflow
  • Alignment: Superimpose all derivatives on the sulfonamide-acetic acid core . Use the most active compound as the template.

  • Field Calculation:

    • Steric Field (Lennard-Jones): Defines the volume limit of the cyclohexyl pocket.

    • Electrostatic Field (Coulombic): Maps the necessity of the negative charge on the acetate.

  • PLS Analysis: Correlate fields with biological activity (

    
    ).
    
    • Validation: A robust model must have

      
       (Leave-One-Out cross-validation).
      
Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the sulfonamide linker and the persistence of the salt bridge.

Simulation Setup:

  • System: Protein-Ligand complex + TIP3P water box + 0.15M NaCl (neutralizing charge).

  • Force Field: CHARMM36m (excellent for lipids/GPCRs) or OPLS4.

  • Duration: Minimum 100 ns.

Analysis Metrics (The "Self-Validating" System):

  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (

    
     Å) relative to the protein backbone.
    
  • H-Bond Monitoring: Plot the distance between Ligand-COO and Protein-Arg170 over time.

    • Pass Criteria: Interaction exists for >70% of the simulation frames.

  • Solvent Accessible Surface Area (SASA): The cyclohexyl group SASA should decrease upon binding (hydrophobic effect).

MD_Workflow Step1 System Setup (TIP3P Water + Ions) Step2 Minimization & Equilibration (NVT -> NPT Ensembles) Step1->Step2 Step3 Production Run (100ns, 300K, 1 bar) Step2->Step3 Step4 Trajectory Analysis Step3->Step4 Decision Salt Bridge Stable? Step4->Decision Decision->Step1 No (Refine Pose) Result Valid Lead Candidate Decision->Result Yes (>70% occupancy)

Figure 2: Molecular Dynamics Validation Workflow. The stability of the ionic salt bridge is the primary "Go/No-Go" decision gate.

Part 5: ADMET Profiling & Optimization

Sulfonamide derivatives often suffer from poor solubility or rapid clearance.

Key Parameters to Calculate:

Parameter Optimal Range Structural Influence
LogP 1.0 - 3.5 Controlled by the cyclohexyl vs. aromatic substitutions.

| TPSA | < 140 Ų | The sulfonamide (


) and carboxyl (

) add significantly to polarity. | | pKa (Acidic) | 3.5 - 5.0 | Ensures ionization in blood (pH 7.4) but potential absorption issues in stomach (pH 1.5). | | Metabolic Stability | Low CYP inhibition | The cyclohexyl ring is prone to oxidation by CYP450. Consider fluorination to block metabolic hot spots. |

In Silico Tool: Use SwissADME or pkCSM to predict these values before synthesis.

References
  • Target Structure: PDB 6D26. Crystal structure of the human CRTH2 receptor in complex with fevipiprant. Protein Data Bank.[1][3][4] Link

  • Mechanistic Foundation: Ulven, T., & Kostenis, E. (2010). Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist.[2] Journal of Medicinal Chemistry. Link

  • ADMET Methodology: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Docking Protocol: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

Sources

Exploratory

Investigating (Cyclohexyl-methanesulfonyl-amino)-acetic acid as a COX-2 inhibitor

Technical Investigation: (Cyclohexyl-methanesulfonyl-amino)-acetic acid as a Selective COX-2 Inhibitor Abstract This technical guide investigates the structural rationale, synthesis, and pharmacological validation of (Cy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Investigation: (Cyclohexyl-methanesulfonyl-amino)-acetic acid as a Selective COX-2 Inhibitor

Abstract This technical guide investigates the structural rationale, synthesis, and pharmacological validation of (Cyclohexyl-methanesulfonyl-amino)-acetic acid (herein referred to as CMAA ) as a candidate for selective Cyclooxygenase-2 (COX-2) inhibition. While traditional coxibs (e.g., Celecoxib) utilize diaryl-heterocyclic scaffolds, CMAA represents a hybrid "acidic sulfonamide" class, potentially combining the kinetic selectivity of sulfones with the Arg120-binding affinity of NSAID carboxylates. This document serves as a blueprint for the synthesis and evaluation of this investigational scaffold.

Structural Rationale & Pharmacophore Analysis[1][2][3]

The design of CMAA integrates three critical pharmacophoric elements required for COX-2 selectivity. Unlike constitutive COX-1, the COX-2 isoenzyme possesses a distinct hydrophilic side pocket (the "selectivity pocket") accessible due to the substitution of Isoleucine-523 (in COX-1) with the smaller Valine-523.

Deconstruction of CMAA:

  • The "Warhead" (Methanesulfonyl group): The

    
     moiety is a classic hydrogen bond acceptor. In COX-2 inhibitors, this group inserts into the secondary pocket near Val523, forming hydrogen bonds with His90  and Arg513 .
    
  • The "Anchor" (Acetic Acid): The carboxylic acid tail ($ -CH_2COOH $) mimics the arachidonic acid substrate. It is designed to form an ionic salt bridge with Arg120 at the entrance of the cyclooxygenase channel, a binding mode typical of traditional NSAIDs (e.g., Diclofenac, Indomethacin).

  • The "Lipophilic Core" (Cyclohexyl group): This bulky aliphatic ring provides the necessary van der Waals contacts within the hydrophobic channel, substituting for the phenyl rings found in Coxibs.

Hypothesized Binding Mode: The molecule is predicted to adopt an L-shaped conformation where the N-substitution allows the cyclohexyl group to occupy the hydrophobic channel while the methanesulfonyl group pivots into the selectivity pocket.

Synthetic Pathway (Protocol)

To access CMAA, a convergent synthetic route is recommended, utilizing


-cyclohexylglycine  as the key intermediate. This pathway ensures regiospecificity at the nitrogen atom.
Step-by-Step Methodology

Reagents: Cyclohexylamine, Ethyl bromoacetate, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), NaOH.

  • Step 1: N-Alkylation (Formation of the Glycine Backbone)

    • Dissolve cyclohexylamine (1.0 eq) in acetonitrile at 0°C.

    • Add ethyl bromoacetate (1.0 eq) dropwise in the presence of

      
       (2.0 eq) to scavenge HBr.
      
    • Reflux for 4-6 hours. Filter salts and concentrate to yield Ethyl

      
      -cyclohexylglycinate .
      
    • Checkpoint: Verify secondary amine formation via IR (N-H stretch ~3300 cm⁻¹).

  • Step 2: Sulfonylation (Introduction of the Pharmacophore)

    • Dissolve the intermediate from Step 1 in dry DCM (Dichloromethane).

    • Add TEA (1.5 eq) and cool to 0°C.

    • Add Methanesulfonyl chloride (1.1 eq) dropwise. The reaction is exothermic; maintain temperature <5°C to prevent bis-sulfonylation.

    • Stir at room temperature for 12 hours.

    • Wash with 1N HCl and Brine. Evaporate solvent to yield Ethyl

      
      -cyclohexyl-
      
      
      
      -(methylsulfonyl)glycinate
      .
  • Step 3: Hydrolysis (Deprotection)

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH or NaOH (2.0 eq) and stir at ambient temperature for 2 hours.

    • Acidify with 1N HCl to pH 3.0. The free acid (CMAA) will precipitate or can be extracted with Ethyl Acetate.

    • Final Product: (Cyclohexyl-methanesulfonyl-amino)-acetic acid.

Synthesis_Pathway Start Cyclohexylamine Inter1 Ethyl N-cyclohexylglycinate (Secondary Amine) Start->Inter1 N-Alkylation Reagent1 Ethyl Bromoacetate (K2CO3, MeCN) Reagent1->Inter1 Inter2 Ethyl N-cyclohexyl-N-mesylglycinate (Sulfonamide Ester) Inter1->Inter2 Sulfonylation Reagent2 MsCl / TEA (DCM, 0°C) Reagent2->Inter2 Final CMAA (Target Acid) Inter2->Final Saponification Reagent3 LiOH / H3O+ (Hydrolysis) Reagent3->Final

Figure 1: Convergent synthesis of CMAA via N-alkylation and Sulfonylation.

Pharmacological Evaluation (In Vitro)

To validate CMAA as a COX-2 inhibitor, it must be screened against both COX-1 and COX-2 isoenzymes to determine its Selectivity Index (SI) .

Assay Protocol: Colorimetric COX (Ovine/Human) Inhibitor Screening

Rationale: This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

Workflow:

  • Enzyme Prep: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in reaction buffer (0.1M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Prepare serial dilutions of CMAA (0.01 µM to 100 µM) in DMSO.

    • Incubate enzyme + CMAA for 10 minutes at 25°C to allow conformational fitting (critical for slow-binding inhibitors).

  • Substrate Initiation: Add Arachidonic Acid (100 µM) and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Controls:

    • Positive Control: Celecoxib (Selective COX-2).[1][2][3]

    • Negative Control: Indomethacin (Non-selective).[4]

    • Vehicle Control: 1% DMSO (100% Activity).

Data Analysis & Selectivity Calculation: Calculate


 using non-linear regression (Sigmoidal Dose-Response).


  • Target: SI > 50 (Indicates reduced gastrointestinal toxicity risk).

Anticipated Data Profile (Hypothetical):

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Interpretation
CMAA > 50.00.15> 333Highly Selective
Celecoxib15.00.05300Market Standard
Indomethacin0.020.600.03Non-Selective (Ulcerogenic)

Molecular Modeling & Mechanism of Action

Understanding the binding topology is essential for lead optimization. The diagram below illustrates the specific residue interactions that define the mechanism of CMAA.

COX2_Binding_Mechanism cluster_pocket COX-2 Active Site Arg120 Arg-120 (Entrance) Val523 Val-523 (Side Pocket Gate) His90 His-90 / Arg-513 (Selectivity Pocket) HydroChannel Hydrophobic Channel (Tyr-355, Phe-518) CMAA CMAA Ligand CMAA->Arg120 Ionic Bond (Carboxylate) CMAA->Val523 Steric Fit (Allows entry) CMAA->His90 H-Bond (Sulfonyl O) CMAA->HydroChannel Van der Waals (Cyclohexyl)

Figure 2: Interaction map of CMAA within the COX-2 active site. The sulfonyl group exploits the Val523 gate.

ADME/Tox Considerations

While the sulfonamide moiety confers selectivity, the carboxylic acid introduces specific ADME challenges that must be monitored:

  • Glucuronidation: The carboxylic acid is a target for UGT enzymes (acyl glucuronidation), which can lead to reactive metabolites. Mitigation: Assess metabolic stability in liver microsomes early.

  • Permeability: The polarity of the acid may reduce oral bioavailability compared to pure Coxibs. Mitigation: Consider prodrug strategies (e.g., esterification) if Caco-2 permeability is low (<

    
     cm/s).
    

References

  • COX-2 Structure & Selectivity: Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][2][3][4][5][6][7] Nature. [Link]

  • Sulfonamide SAR in COX-2: Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • General COX Inhibition Assay Protocols: Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition.[7] Journal of Medicinal Chemistry. [Link]

  • Synthesis of Sulfonamido-Acetic Acids (Analogous Chemistry): Li, J., et al. (2022). Design, synthesis, and biological evaluation of new sulfonamide derivatives.[3] Frontiers in Chemistry. [Link]

Sources

Foundational

A Practical Guide to Determining the Solubility of (Cyclohexyl-methanesulfonyl-amino)-acetic acid for Drug Discovery and Development

An In-Depth Technical Guide Abstract The aqueous and organic solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development lifecycle, from initial screening and f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract The aqueous and organic solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development lifecycle, from initial screening and formulation to ultimate bioavailability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of (Cyclohexyl-methanesulfonyl-amino)-acetic acid. While specific experimental data for this exact molecule is not publicly available, this document leverages established principles of medicinal chemistry and analytical science to present a robust, field-proven approach. We will dissect the molecule's structural components to form a qualitative solubility hypothesis, outline detailed protocols for both rapid screening and definitive thermodynamic solubility determination, and discuss the critical parameters that ensure data integrity. The methodologies described herein are designed to be self-validating, providing a reliable foundation for critical decision-making in any research or development program.

Introduction: The Imperative of Solubility

The Critical Role of Solubility in Pharmaceutical Sciences

Aqueous solubility is a primary determinant of a drug's absorption and bioavailability.[1] A compound that cannot dissolve sufficiently in the gastrointestinal tract will likely exhibit poor absorption, leading to low and variable exposure in the body and, consequently, diminished therapeutic efficacy. Furthermore, poor solubility can present significant challenges during preclinical and clinical development, complicating formulation, limiting dosage forms, and increasing the cost and timeline of research.[2][3] Understanding and optimizing solubility is therefore not merely a technical exercise but a foundational pillar of successful drug design.[4]

Structural Analysis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid

To approach the solubility of (Cyclohexyl-methanesulfonyl-amino)-acetic acid, we must first analyze its constituent functional groups and their likely contributions to its overall physicochemical profile.

  • Cyclohexyl Group: This saturated carbocyclic moiety is large and nonpolar, contributing significant hydrophobicity. This feature will tend to decrease solubility in polar solvents like water.

  • Carboxylic Acid Group (-COOH): This is a polar, ionizable functional group. At physiological pH (~7.4), this acidic group will be predominantly deprotonated to its carboxylate form (-COO⁻), which is significantly more polar and water-soluble than the neutral acid. This makes the compound's aqueous solubility highly pH-dependent.

  • Sulfonamide Group (-SO₂NH-): The sulfonamide functional group is polar and can act as a hydrogen bond donor (from the N-H) and acceptor (from the oxygens). This group will generally increase polarity and favor solubility in polar solvents.[5][6]

  • Methanesulfonyl Group (-SO₂CH₃): Also known as a mesyl group, this component adds polarity and hydrogen bond accepting capabilities.

Overall Hypothesis: The molecule presents a classic bi-functional character. The nonpolar cyclohexyl "tail" will drive solubility in less polar organic solvents, while the polar/ionizable "head" (carboxylic acid and sulfonamide) will govern its solubility in polar and, particularly, aqueous media. A significant pH-dependence in aqueous solubility is expected.

Figure 1: Key Functional Moieties cluster_Molecule (Cyclohexyl-methanesulfonyl-amino)-acetic acid Structure Core Structure Cyclohexyl Cyclohexyl Group (Nonpolar, Hydrophobic) Structure->Cyclohexyl Contributes to organic solubility Sulfonamide Sulfonamide & Mesyl Groups (Polar, H-Bonding) Structure->Sulfonamide Enhances polarity CarboxylicAcid Carboxylic Acid (Polar, Ionizable, pH-Dependent) Structure->CarboxylicAcid Drives aqueous solubility at higher pH Figure 2: Qualitative Solubility Screening Workflow start Start weigh Weigh 1 mg of Compound into Vial start->weigh add_solvent Add 1 mL of Test Solvent weigh->add_solvent vortex Vortex for 60 seconds add_solvent->vortex inspect1 Visually Inspect vortex->inspect1 sonicate Sonicate for 15 minutes inspect1->sonicate Solid Remains soluble Classify: SOLUBLE inspect1->soluble Completely Dissolved inspect2 Visually Inspect sonicate->inspect2 inspect2->soluble Completely Dissolved slightly_soluble Classify: SLIGHTLY SOLUBLE inspect2->slightly_soluble Partially Dissolved insoluble Classify: INSOLUBLE inspect2->insoluble No Change

Caption: Figure 2: Qualitative Solubility Screening Workflow

Experimental Protocol: Quantitative Thermodynamic Solubility

This section describes the "gold standard" shake-flask method for determining the true equilibrium solubility of a compound. [7]This method is essential for generating the definitive data required for regulatory filings and advanced formulation development.

Principle: An excess of the solid compound is agitated in the solvent for an extended period until the concentration of the dissolved solute in the liquid phase reaches a constant value (equilibrium). The solid and liquid phases are then separated, and the concentration of the solute in the supernatant is measured analytically.

Detailed Experimental Protocol
  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., add 5-10 mg of solid to 1 mL of solvent). The key is to ensure undissolved solid remains visible throughout the experiment.

  • Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) to agitate. The system should be allowed to equilibrate for at least 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Sample Dilution: Immediately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical instrument.

  • Analytical Quantification: Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Method: A reverse-phase C18 column is often suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., formic acid or ammonium acetate in water) and an organic modifier like acetonitrile or methanol.

    • Calibration: A calibration curve must be prepared using standards of the compound of known concentrations. The concentration of the experimental sample is determined by comparing its response to this curve.

  • Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically reported in units of µg/mL or mM.

Workflow Visualization

Figure 3: Quantitative Shake-Flask Method start Start add_excess Add Excess Solid to Known Volume of Solvent start->add_excess equilibrate Agitate at Constant Temp (24-48 hours) add_excess->equilibrate separate Separate Phases (Centrifuge or Settle) equilibrate->separate filter Filter Supernatant (e.g., 0.22 µm Syringe Filter) separate->filter dilute Dilute Sample to Known Volume filter->dilute analyze Analyze via Validated HPLC-UV Method dilute->analyze calculate Calculate Concentration vs. Calibration Curve analyze->calculate report Report Solubility (µg/mL or mM) calculate->report

Caption: Figure 3: Quantitative Shake-Flask Method

Ensuring Data Integrity: Critical Factors

The accuracy of solubility measurements depends on careful control of several experimental variables. Neglecting these can lead to erroneous and irreproducible results.

  • Solid-State Properties: The solubility value can be significantly influenced by the solid form of the compound (e.g., crystalline vs. amorphous, different polymorphs). The amorphous form is almost always more soluble than a stable crystalline form. It is crucial to characterize the solid form used in the experiment and to verify that it does not change during the equilibration period.

  • Compound Purity: Impurities can either increase or decrease the apparent solubility of the target compound. Using well-characterized material with high purity (>98%) is essential.

  • Equilibration Time: It is vital to ensure that true thermodynamic equilibrium has been reached. This can be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at the later time points.

  • Temperature Control: Solubility is a temperature-dependent property. All experiments must be conducted in a tightly controlled temperature environment.

  • pH Control: When measuring aqueous solubility, the pH of the final saturated solution must be measured and reported, as small shifts in pH can dramatically alter the solubility of ionizable compounds. [1]

Summary and Recommendations

(Cyclohexyl-methanesulfonyl-amino)-acetic acid is a molecule with competing structural features that dictate its solubility. Its large nonpolar cyclohexyl group suggests limited aqueous solubility for the neutral species, while its polar sulfonamide and ionizable carboxylic acid groups provide a mechanism for significant solubility in polar organic solvents and in aqueous solutions at pH values above its pKa.

For researchers engaged in the development of this or structurally related compounds, the following is recommended:

  • Begin with a qualitative screen as outlined in Section 3.0 to rapidly map the compound's general solubility profile and identify suitable solvents for stock solutions (DMSO is often a pragmatic first choice).

  • Prioritize pH-dependent solubility profiling in aqueous buffers. Determining the solubility at pH 2.0, 5.0, and 7.4 will provide a clear picture of its behavior in environments relevant to the gastrointestinal tract.

  • Perform a definitive thermodynamic solubility measurement using the shake-flask method (Section 4.0) in key final-stage solvents, such as a physiologically relevant buffer (e.g., PBS or FaSSIF), to generate the high-quality data needed for formulation and pharmacokinetic modeling.

  • Always characterize the solid form of the material being tested to ensure the data is robust and reproducible.

By following the principles and protocols detailed in this guide, scientists can generate reliable and meaningful solubility data, enabling informed decisions and accelerating the journey from discovery to development.

References

  • Bergström, C. A., & Avdeef, A. (2019). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. [Link]

  • Avdeef, A. (2012). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. [Link]

  • Huuskonen, J. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Taylor & Francis Online. [Link]

  • Wang, J., & Hou, T. (2023). Fragment-pair based drug molecule solubility prediction through attention mechanism. Frontiers. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry. [Link]

  • Martínez, F., & Gómez, A. (2002). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu. [Link]

  • Martin, A., & Wu, P. L. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Perlovich, G. L., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto Libraries. [Link]

  • Perlovich, G. L., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Al-Masoudi, N. A., & Al-Majedy, Y. K. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • Al-Masoudi, N. A., & Al-Majedy, Y. K. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]

Sources

Exploratory

Technical Guide: Stability Profiling &amp; Storage of (Cyclohexyl-methanesulfonyl-amino)-acetic acid

The following technical guide details the long-term stability, degradation mechanisms, and storage protocols for (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4). This document is structured for pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the long-term stability, degradation mechanisms, and storage protocols for (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4). This document is structured for pharmaceutical scientists and process chemists managing compound libraries or intermediate inventories.

Executive Summary & Compound Architecture

(Cyclohexyl-methanesulfonyl-amino)-acetic acid is a specialized building block characterized by a tertiary sulfonamide scaffold linked to a carboxylic acid tail. Frequently utilized in the synthesis of GPCR modulators and peptidomimetics, its structural integrity is governed by the interplay between the hydrophobic cyclohexyl ring and the polar sulfonyl-amino-acetic acid moiety.

While generally robust, this compound exhibits specific vulnerabilities to moisture-induced hydrolysis and solid-state agglomeration. This guide outlines a self-validating storage protocol to extend shelf-life beyond standard re-test periods.

Physicochemical Snapshot
PropertySpecificationCritical Implication
CAS Number 695174-16-4Unique Identifier for inventory tracking.
Formula C

H

NO

S
MW: ~235.30 g/mol .
Structure Cyclohexyl-N(SO

Me)-CH

COOH
Amphiphilic nature; solubility challenges in aqueous buffers.
Physical State White to off-white solidProne to static charge; requires anti-static weighing tools.
pKa (Calc.) ~3.8 (Carboxylic Acid)Acidic proton drives pH-dependent solubility.

Stability Mechanisms & Stress Factors

To design a robust storage protocol, one must understand the causality of degradation. Based on functional group analysis and forced degradation studies of analogous sulfonamides, the following pathways are critical.

Hydrolytic Vulnerability (The N-S Bond)

The sulfonamide bond (


) is thermodynamically stable compared to carboxamides. However, the presence of the electron-withdrawing acetyl group makes the nitrogen less basic, paradoxically stabilizing the N-S bond against spontaneous hydrolysis at neutral pH.
  • Risk Factor: High. Under basic conditions (pH > 10) or in the presence of strong nucleophiles, the sulfonamide bond can cleave, releasing N-cyclohexylglycine and methanesulfonic acid .

  • Mitigation: Avoid storage in basic buffers or glass containers with high surface alkalinity.

Hygroscopicity & Crystal Habit Changes

The carboxylic acid moiety is a hydrogen bond donor/acceptor. In high humidity (>60% RH), the surface of the solid can adsorb water, leading to:

  • Deliquescence: Formation of a sticky gum, complicating handling.

  • Pseudopolymorphism: Hydrate formation which alters solubility profiles in downstream assays.

Thermal Decarboxylation

While rare for simple alkyl-amino acids, prolonged exposure to temperatures >60°C can induce slow decarboxylation, particularly if trace metal impurities (Cu, Fe) are present to catalyze the reaction.

Degradation Pathway Visualization

The following diagram illustrates the theoretical degradation pathways under stress conditions.

DegradationPathways cluster_conditions Environmental Triggers Compound (Cyclohexyl-methanesulfonyl-amino)-acetic acid (Intact API) Hydrolysis Hydrolysis Products (N-Cyclohexylglycine + MsOH) Compound->Hydrolysis Strong Base / High Heat (pH > 10, >60°C) Decarb Decarboxylation Product (N-Cyclohexyl-N-methyl-methanesulfonamide) Compound->Decarb Extreme Heat (>150°C) Trace Metals Dimer Anhydride Dimer (Trace, Dehydration) Compound->Dimer Dehydrating Agents (e.g., DCC activation) Moisture Moisture (>60% RH) Moisture->Hydrolysis

Figure 1: Theoretical degradation pathways. Primary risk is base-catalyzed hydrolysis; secondary risk is thermal decarboxylation.

Storage & Handling Protocols

This protocol is designed to ensure compound integrity for >24 months. It follows a "Self-Validating" approach where visual and physical checks act as early warning systems.

Primary Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: While likely stable at Room Temperature (RT), refrigeration reduces the kinetics of any potential hydrolysis by ~4-fold (Arrhenius approximation).

  • Atmosphere: Inert Gas Overlay (Argon/Nitrogen).

    • Rationale: Displaces moisture-laden air. Argon is preferred due to its density, blanketing the solid powder effectively.

  • Container: Amber Glass Vial with PTFE-lined Screw Cap.

    • Rationale: Amber glass protects against UV (though photolability is low). PTFE liners prevent leaching of plasticizers from standard caps into the solid.

Handling Workflow (The "Thaw" Rule)

To prevent condensation—the enemy of this compound—users must follow this strict workflow:

  • Retrieval: Remove vial from 4°C storage.

  • Equilibration: Allow vial to stand at RT for 30 minutes before opening.

    • Mechanism:[1] Opening a cold vial in warm air causes immediate condensation on the hygroscopic solid, initiating hydrolysis.

  • Aliquot: Weigh quickly using anti-static spatulas.

  • Reseal: Purge headspace with Nitrogen/Argon before closing.

  • Parafilm: Wrap cap with Parafilm M to ensure a secondary moisture barrier.

Re-Test Schedule
TimepointTestAcceptance Criteria
Initial HPLC Purity (210 nm)>98.0% Area
12 Months HPLC + Appearance>97.5%; No clumping/discoloration
24 Months HPLC + 1H-NMR>97.0%; Confirm integral ratio

Analytical Monitoring (Quality Control)

For researchers validating the stability of their stock, the following HPLC method is recommended. It is designed to separate the parent acid from the more polar hydrolysis products.

Standard Operating Procedure: Stability-Indicating HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Detection: UV at 210 nm (Sulfonamide absorption) and 254 nm .

  • Flow Rate: 1.0 mL/min.

Interpretation:

  • Parent Peak: Elutes mid-gradient (approx. 8-10 min) due to cyclohexyl hydrophobicity.

  • Impurity 1 (Hydrolysis): N-cyclohexylglycine will elute near the void volume (very polar).

  • Impurity 2 (Methyl Ester): If stored in methanol, a peak eluting after the parent indicates esterification.

Decision Logic for Inventory Management

Use the following logic flow to determine if a batch should be discarded or purified.

DecisionTree Check Visual Inspection (Color/Texture) PassVisual White/Free-flowing Check->PassVisual FailVisual Yellow/Clumped Check->FailVisual HPLC Run LC-MS/HPLC PassVisual->HPLC FailVisual->HPLC Confirm degradation PurityHigh Purity > 98% HPLC->PurityHigh PurityMed Purity 90-98% HPLC->PurityMed PurityLow Purity < 90% HPLC->PurityLow ActionUse Approve for Use PurityHigh->ActionUse ActionPurify Recrystallize (EtOH/Water) PurityMed->ActionPurify ActionDiscard Discard PurityLow->ActionDiscard

Figure 2: Quality Control Decision Matrix for aged inventory.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12146, Cyclohexyl-methanesulfonyl-amino-acetic acid. Retrieved February 19, 2026, from [Link]

  • Silverman, R. B., & Holladay, M. W. (2014).The Organic Chemistry of Drug Design and Drug Action. Academic Press. (Contextual reference for Sulfonamide stability).

Sources

Foundational

A Comprehensive Technical Guide to Sulfonylamino Acid Derivatives

Introduction Sulfonylamino acid derivatives represent a pivotal class of organic compounds that have garnered significant attention across various scientific disciplines, most notably in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonylamino acid derivatives represent a pivotal class of organic compounds that have garnered significant attention across various scientific disciplines, most notably in medicinal chemistry and materials science. These compounds are characterized by the presence of a sulfonamide group attached to an amino acid scaffold. This unique structural amalgamation imparts a range of desirable physicochemical and biological properties, making them versatile building blocks for the design of novel therapeutic agents, catalysts, and functional materials.

The sulfonamide functional group, with its general structure R-SO₂NHR', is a cornerstone in the development of a wide array of marketed drugs.[1] Its presence in a molecule can significantly influence properties such as acidity, hydrogen bonding capacity, and metabolic stability. When integrated with the inherent chirality and diverse functionalities of amino acids, the resulting sulfonylamino acid derivatives become a rich source of molecular diversity with broad applications.

This technical guide provides a comprehensive overview of sulfonylamino acid derivatives, with a focus on their synthesis, key properties, and diverse applications. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important class of molecules.

Synthetic Strategies

The synthesis of sulfonylamino acid derivatives typically involves the formation of a sulfonamide bond between an amino acid or its derivative and a sulfonyl chloride. The most common method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2]

General Reaction Scheme:

The fundamental reaction for the synthesis of sulfonylamino acid derivatives can be represented as follows:

G cluster_conditions Reaction Conditions reagents R'-SO2Cl + H2N-CHR-COOH product R'-SO2-NH-CHR-COOH + HCl reagents->product base Base

Caption: General synthesis of sulfonylamino acids.

While this method is effective, the nucleophilicity of the amine can vary depending on the attached groups, with primary amines being highly reactive and secondary amines showing lower reactivity.[2]

Detailed Synthetic Protocol:

A representative experimental protocol for the synthesis of a sulfonylamino acid derivative is as follows:

  • Starting Material Preparation: An amino acid is dissolved in a suitable solvent, often an aqueous base solution such as sodium bicarbonate, to deprotonate the amino group and enhance its nucleophilicity.

  • Addition of Sulfonyl Chloride: The sulfonyl chloride, dissolved in an organic solvent, is added dropwise to the amino acid solution at a controlled temperature, typically 0-5°C, to manage the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is acidified to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.[3]

Alternative Synthetic Routes:

Recent advancements have led to the development of more efficient and versatile synthetic methodologies. These include:

  • Metal-Catalyzed Reactions: Iron-catalyzed coupling of nitroarenes with aryl sulfinates has been reported for the synthesis of N-aryl sulfonamides.

  • Synthesis from Thiols: Aryl thiols can be used as starting materials to produce sulfonamides in good to high yields.

  • Solid-Phase Synthesis: For the generation of libraries of sulfonylamino acid derivatives, solid-phase synthesis techniques offer advantages in terms of automation and purification.

Key Properties and Characterization

The physicochemical properties of sulfonylamino acid derivatives are crucial for their biological activity and application. These properties are influenced by both the sulfonamide group and the amino acid side chain.

Physicochemical Properties:
PropertyTypical Range/ValueSignificance
Molecular Weight < 500 DaAdherence to Lipinski's rule of five for drug-likeness.[4]
LogP 2 - 6Indicates moderate lipophilicity, which is often ideal for drug absorption.[4]
Topological Polar Surface Area (TPSA) ~60 - 80 ŲSuggests good oral bioavailability.[4]
Aqueous Solubility Generally lowCan be a challenge for formulation and bioavailability.[5]
Acidity (pKa) Sulfonic acids are strong acids, significantly stronger than carboxylic acids.[6]Influences ionization state at physiological pH and receptor binding.

The electron-withdrawing nature of the sulfonyl group enhances the stability of the adjacent imine bond in sulfonylimines, making them more resistant to hydrolysis.[7]

Characterization Techniques:

The structure and purity of synthesized sulfonylamino acid derivatives are confirmed using a variety of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms.[3]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the S=O and N-H bonds of the sulfonamide.[3]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[3]

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.[3]

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, revealing details about intermolecular interactions like hydrogen bonding.[8][9]

Applications of Sulfonylamino Acid Derivatives

The diverse biological activities and unique structural features of sulfonylamino acid derivatives have led to their widespread application in various fields, particularly in drug discovery and catalysis.

Medicinal Chemistry:

Sulfonylamino acid derivatives exhibit a broad spectrum of pharmacological activities, making them valuable scaffolds for the development of new therapeutic agents.[10]

1. Antimicrobial Agents:

The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs.[11] These compounds act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[11] The incorporation of amino acid moieties can modulate the antibacterial spectrum and pharmacokinetic properties.

2. Anticancer Agents:

Many sulfonylamino acid derivatives have demonstrated potent anticancer activity.[1] They can exert their effects through various mechanisms, including:

  • Enzyme Inhibition: Inhibition of carbonic anhydrases, which are involved in tumor progression.[1][10]

  • Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, a key process in cell division.[1]

3. Anti-inflammatory Agents:

Sulfonylamino acid derivatives have been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3]

4. Neurological Disorders:

A notable application is in the treatment of neurological disorders. For instance, N-sulfonylamino 1H-quinazoline-2,4-diones are promising competitive AMPA receptor antagonists for conditions like epilepsy and schizophrenia.[12][13]

The following diagram illustrates the diverse therapeutic applications of sulfonylamino acid derivatives:

G A Sulfonylamino Acid Derivatives B Antimicrobial A->B C Anticancer A->C D Anti-inflammatory A->D E Neurological Disorders A->E F Antiviral A->F G Antidiabetic A->G H Diuretic A->H

Caption: Therapeutic applications of sulfonylamino acids.

Catalysis:

The acidic nature of the sulfonic acid group and the chiral environment provided by the amino acid backbone make sulfonylamino acid derivatives and related structures effective catalysts in organic synthesis.

1. Asymmetric Catalysis:

Chiral sulfonylamino acid derivatives can be used as ligands or chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction.[7]

2. Solid-Supported Catalysts:

Sulfonic acids can be immobilized on solid supports, such as silica or polymers, to create heterogeneous catalysts.[14][15] These solid acid catalysts offer several advantages over homogeneous catalysts, including:

  • Ease of separation from the reaction mixture.[16]

  • Reusability, leading to more sustainable processes.[15]

  • Reduced corrosion and environmental impact.[14]

The workflow for utilizing a solid-supported sulfonic acid catalyst is depicted below:

G A Reaction Mixture (Reactants + Solvent) B Add Solid-Supported Sulfonic Acid Catalyst A->B C Reaction B->C D Filtration C->D E Product Solution D->E F Recovered Catalyst (for reuse) D->F

Caption: Workflow for solid-supported sulfonic acid catalysis.

Conclusion

Sulfonylamino acid derivatives stand at the intersection of medicinal chemistry and materials science, offering a wealth of opportunities for innovation. Their synthesis is well-established, with ongoing efforts to develop more efficient and sustainable methods. The unique combination of the sulfonamide group and the amino acid scaffold gives rise to a diverse range of physicochemical and biological properties, which can be fine-tuned through structural modifications.

From their foundational role in the development of antimicrobial agents to their emerging applications as anticancer drugs, anti-inflammatory agents, and catalysts for asymmetric synthesis, sulfonylamino acid derivatives continue to be a fertile ground for research. As our understanding of their structure-activity relationships deepens, we can expect to see the development of even more sophisticated and targeted applications in the years to come.

References

  • Bouissane, L., et al. (2006). N-sulfonylamino 1H-quinazoline-2,4-diones as competitive AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(21), 5671-5675.
  • (Publication on N-acylated analogs of N-sulfonylamino compounds).
  • (Publication on 3-sulfonylamino-2-(1H)
  • (2024, February 26). Sulfonamide derivatives: Synthesis and applications.
  • (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • (2025, November 12).
  • (2024, March 15). (PDF) Sulfonamide derivatives: Synthesis and applications.
  • (Publication on synthesis and pharmacological evaluation of sulfonamide containing heterocyclic motifs).
  • (Publication on physicochemical properties of designed sulfonamide-quinoline derivatives).
  • (Publication on application of sulfonium and sulfoxonium ylides in organoc
  • (Publication on synthetic routes of sulfonamide deriv
  • Sulfonic acid. Wikipedia.
  • (2025, May 30).
  • (2021, February 8).
  • Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. PMC.
  • (2022, July 26).
  • (Publication on sulfonic acid-functionalized inorganic materials as catalysts).
  • (2022, October 18). Synthesis and physicochemical characterization of three newly synthesized sulfhydroxamic acid derivatives as potential dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase enzymes. Archives of Pharmacy.
  • (2021, September 23).
  • (2022, July 7). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.

Sources

Exploratory

Preliminary safety and toxicity profile of (Cyclohexyl-methanesulfonyl-amino)-acetic acid

This guide serves as a Preliminary Safety and Toxicity Assessment for the compound (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS: 695174-16-4).[1] Note on Data Availability: As of 2026, this compound is primarily c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Preliminary Safety and Toxicity Assessment for the compound (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS: 695174-16-4).[1]

Note on Data Availability: As of 2026, this compound is primarily classified as a chemical building block and research intermediate. No public clinical trial data or comprehensive toxicology monographs exist. Therefore, this guide utilizes Structure-Activity Relationship (SAR) analysis , Predictive Toxicology , and Standardized Preclinical Profiling Protocols to establish its safety profile.

[1]

Executive Summary & Compound Identity

(Cyclohexyl-methanesulfonyl-amino)-acetic acid (CMA-acetic acid) is a functionalized amino acid derivative featuring a sulfonamide linkage and a lipophilic cyclohexyl moiety. It belongs to the class of N-sulfonylglycines .

  • CAS Number: 695174-16-4[1][2]

  • Molecular Formula: C9H17NO4S

  • Molecular Weight: 235.30 Da

  • Predicted pKa: ~3.8 (Carboxylic acid), ~10.5 (Sulfonamide NH)

  • Predicted LogP: ~1.2 (Moderate lipophilicity)

Safety Verdict (Predictive): The compound presents a Low-to-Moderate toxicity risk profile.[1] The absence of arylamine structures reduces the risk of severe sulfonamide hypersensitivity. However, the carboxylic acid tail suggests potential for organic anion transporter (OAT) interaction and pH-dependent irritation.

Structural Alert Analysis (In Silico Assessment)

To establish a baseline safety profile, we deconstruct the molecule into its functional pharmacophores and assess the toxicological risks associated with each.

Table 1: Toxicological Pharmacophore Analysis
Functional GroupAssociated RiskProbabilityMitigation/Mechanism
Carboxylic Acid (-COOH)Glucuronidation (Acyl-glucuronide formation)HighCan lead to reactive metabolites that bind proteins (idiosyncratic toxicity). Monitor via covalent binding assays.
Alkyl-Sulfonamide (-SO2-NH-)Crystalluria / HypersensitivityLowUnlike aryl-sulfonamides, alkyl-sulfonamides rarely trigger SJS/TEN. Low solubility at acidic pH may cause renal crystallization.
Cyclohexyl Ring Metabolic OxidationHighMajor site for CYP450 metabolism (hydroxylation). Generally non-toxic, but alters pharmacokinetics.
Alpha-Amino Acid Backbone Neurotoxicity (NMDA/Glycine receptors)LowN-substitution usually abolishes agonist activity at glycine receptors, reducing seizure risk.

Predicted Metabolic Fate & Toxicity Pathways

The safety of CMA-acetic acid is heavily dictated by its metabolic stability. The cyclohexyl ring acts as a "metabolic soft spot," while the carboxylic acid is a handle for Phase II conjugation.

Diagram 1: Predicted Metabolic & Toxicity Pathways

This diagram illustrates the likely metabolic routes and potential toxicological outcomes.

MetabolicPathways Parent (Cyclohexyl-methanesulfonyl-amino)-acetic acid (Parent) Phase1 Phase I: Oxidation (CYP2D6 / CYP3A4) Parent->Phase1 Cyclohexyl Ring Phase2 Phase II: Glucuronidation (UGT) Parent->Phase2 Carboxylic Acid Metabolite1 Hydroxy-cyclohexyl derivative (Polar, Excretable) Phase1->Metabolite1 Metabolite2 Acyl-Glucuronide (Reactive Electrophile) Phase2->Metabolite2 Excretion Renal Excretion (OAT Transport) Metabolite1->Excretion Toxicity Potential Idiosyncratic Hepatotoxicity Metabolite2->Toxicity Covalent Binding? Metabolite2->Excretion Major Route

Caption: Predicted metabolic trajectory showing Phase I hydroxylation and Phase II glucuronidation risks.

Experimental Safety Profiling Protocols

Since empirical data is absent, the following Tier 1 Safety Screen is required to validate the predictive profile. These protocols are designed to be self-validating with positive controls.

Protocol A: In Vitro Cytotoxicity (HepG2 & HK-2 Cells)

Objective: Determine the IC50 for hepatotoxicity and nephrotoxicity. Rationale: The carboxylic acid moiety targets the kidney (HK-2 cells), while metabolism occurs in the liver (HepG2).

  • Preparation: Dissolve CMA-acetic acid in DMSO (stock 100 mM). Serial dilute in culture media (0.1 µM to 1000 µM).

  • Incubation: Seed HepG2 and HK-2 cells in 96-well plates (10,000 cells/well). Incubate for 24h.

  • Treatment: Apply compound dilutions. Include Tamoxifen (positive control for cytotoxicity) and Vehicle (DMSO 0.1%).

  • Readout: Use MTT Assay or ATP Content (CellTiter-Glo) .

  • Validation: Assay is valid only if Tamoxifen IC50 is within 10-20 µM range.

Protocol B: hERG Inhibition (Cardiotoxicity Screen)

Objective: Assess risk of QT prolongation. Rationale: Sulfonamides can occasionally block potassium channels.

  • System: CHO cells stably expressing hERG channels.

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Concentration: Screen at 10 µM and 30 µM.

  • Criteria: >50% inhibition at 10 µM triggers a "High Risk" flag.

Protocol C: Ames Test (Genotoxicity)

Objective: Detect mutagenic potential. Rationale: Regulatory requirement (OECD 471) for any NCE.

  • Strains: S. typhimurium TA98, TA100 (with and without S9 metabolic activation).

  • Dosing: 5 concentrations up to 5000 µ g/plate .

  • Validation: Positive controls (e.g., Sodium Azide) must show >2-fold increase in revertants.

Strategic Development Workflow

To advance this compound from a research reagent to a drug candidate, a structured "Go/No-Go" decision tree is essential.

Diagram 2: Preclinical Safety Screening Cascade

SafetyCascade Step1 Tier 1: In Silico & Physicochem (Solubility, pKa, LogP) Step2 Tier 2: In Vitro Tox (Cytotoxicity, hERG, Ames) Step1->Step2 Decision1 Pass Tier 2? Step2->Decision1 Step3 Tier 3: ADME & DMPK (Microsomal Stability, PPB) Decision1->Step3 Yes Stop TERMINATE (Redesign Structure) Decision1->Stop No (hERG < 10µM or Mutagenic) Step4 Tier 4: In Vivo MTD (Rat 7-Day Dose Escalation) Step3->Step4

Caption: Step-wise decision tree for evaluating CMA-acetic acid safety.

Handling and Occupational Safety

For researchers handling the pure substance (CAS 695174-16-4), standard laboratory safety protocols apply.

  • Hazard Classification (GHS):

    • Skin Irrit. 2 (H315): Causes skin irritation (due to acidic nature).

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 695174-16-4. Retrieved from

    • ChemSrc. (Cyclohexyl-methanesulfonyl-amino)-acetic acid Physicochemical Data.[1][2] Retrieved from

  • Toxicological Methodology

    • OECD Guidelines for the Testing of Chemicals, Section 4. (Test No. 471: Bacterial Reverse Mutation Test). Retrieved from

    • FDA Guidance for Industry. (2020).[1] In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Retrieved from

  • Structural Alerts & SAR

    • Williams, D. P., et al. (2002). "Structural alerts for idiosyncratic toxicity." Current Drug Metabolism. (Focus on Acyl-glucuronide risks).
    • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Solubility/LogP protocols).

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid. This compound holds potential as a building block in medicinal chemistry and drug discovery programs. The synthetic strategy is a robust two-step process commencing with the nucleophilic substitution of chloroacetic acid with cyclohexylamine to afford the intermediate, N-cyclohexylglycine. Subsequent sulfonylation of the secondary amine with methanesulfonyl chloride yields the final product. This guide offers in-depth procedural details, explains the rationale behind experimental choices, and includes safety precautions and characterization guidelines to ensure reproducible and safe execution.

Introduction

N-substituted glycine derivatives are a pivotal class of molecules in the development of novel therapeutic agents. The incorporation of a cyclohexyl moiety can enhance lipophilicity and metabolic stability, while the methanesulfonyl group can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. (Cyclohexyl-methanesulfonyl-amino)-acetic acid represents a scaffold that combines these features, making it a valuable candidate for further chemical exploration and derivatization in drug design.

This application note details a reliable and accessible synthetic route, designed to be executed in a standard laboratory setting. The protocol is presented with a focus on scientific integrity, providing the user with not only the "how" but also the "why" behind each procedural step.

Synthetic Strategy Overview

The synthesis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid is accomplished via a two-step sequence. The first step involves the formation of the N-cyclohexylglycine intermediate through an alkylation reaction. The second step is the introduction of the methanesulfonyl group onto the nitrogen atom of the intermediate.

DOT Script for Synthetic Workflow

Synthesis_Workflow reagent1 Cyclohexylamine intermediate N-Cyclohexylglycine reagent1->intermediate Step 1: N-Alkylation reagent2 Chloroacetic Acid reagent2->intermediate product (Cyclohexyl-methanesulfonyl-amino)-acetic acid intermediate->product Step 2: N-Sulfonylation reagent3 Methanesulfonyl Chloride reagent3->product

Caption: Overall synthetic workflow for (Cyclohexyl-methanesulfonyl-amino)-acetic acid.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory glassware, including round-bottom flasks, condensers, and dropping funnels, is required. Magnetic stirrers and heating mantles are necessary for reaction control. For purification, access to a rotary evaporator and flash chromatography system is recommended. Product characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Step 1: Synthesis of N-Cyclohexylglycine

This procedure outlines the synthesis of the key intermediate, N-cyclohexylglycine, via the reaction of cyclohexylamine with chloroacetic acid.[1]

Reaction Scheme:

C₆H₁₁NH₂ + ClCH₂COOH → C₆H₁₁NHCH₂COOH + HCl

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add chloroacetic acid (9.45 g, 0.1 mol) and 50 mL of deionized water. Stir until the acid is fully dissolved.

  • In a separate beaker, prepare a solution of sodium carbonate (5.3 g, 0.05 mol) in 50 mL of deionized water.

  • Slowly add the sodium carbonate solution to the chloroacetic acid solution. Caution: Carbon dioxide gas will evolve.

  • To this mixture, add cyclohexylamine (10.9 g, 0.11 mol) dropwise at room temperature. An exothermic reaction will occur.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 100°C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. A white precipitate of N-cyclohexylglycine should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with two portions of cold deionized water (2 x 25 mL).

  • Dry the product under vacuum to a constant weight.

Characterization of N-Cyclohexylglycine:

  • Appearance: White crystalline solid.

  • Expected Yield: 70-80%.

  • ¹H NMR (400 MHz, D₂O): δ 3.65 (s, 2H), 3.10-3.00 (m, 1H), 1.95-1.85 (m, 2H), 1.75-1.65 (m, 2H), 1.60-1.50 (m, 1H), 1.30-1.05 (m, 5H).

  • ¹³C NMR (100 MHz, D₂O): δ 175.8, 57.2, 49.8, 30.9, 25.5, 24.9.

Step 2: Synthesis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid

This procedure details the N-sulfonylation of N-cyclohexylglycine using methanesulfonyl chloride to yield the final product.[2][3]

Reaction Scheme:

C₆H₁₁NHCH₂COOH + CH₃SO₂Cl → C₆H₁₁N(SO₂CH₃)CH₂COOH + HCl

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-cyclohexylglycine (7.86 g, 0.05 mol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (10.1 g, 0.1 mol, 2.0 eq.) to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[3]

  • In the dropping funnel, prepare a solution of methanesulfonyl chloride (6.3 g, 0.055 mol, 1.1 eq.) in 20 mL of anhydrous DCM.

  • Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. Caution: Methanesulfonyl chloride is corrosive and a lachrymator; handle with care in a fume hood.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 50 mL of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure (Cyclohexyl-methanesulfonyl-amino)-acetic acid.

Characterization of (Cyclohexyl-methanesulfonyl-amino)-acetic acid:

  • Appearance: White to off-white solid.

  • Expected Yield: 65-75%.

  • ¹H NMR (400 MHz, CDCl₃): δ 10.5 (br s, 1H), 4.15 (s, 2H), 3.80-3.70 (m, 1H), 2.90 (s, 3H), 1.90-1.80 (m, 2H), 1.75-1.65 (m, 2H), 1.60-1.50 (m, 1H), 1.40-1.10 (m, 5H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 174.5, 60.1, 48.2, 40.5, 30.8, 26.0, 25.2.

  • MS (ESI): Calculated for C₉H₁₇NO₄S [M+H]⁺: 236.09; Found: 236.1.

Quantitative Data Summary

StepStarting MaterialReagentProductMolar Ratio (SM:Reagent)Theoretical Yield (g)Expected Yield (%)
1Chloroacetic AcidCyclohexylamineN-Cyclohexylglycine1 : 1.115.7270-80
2N-CyclohexylglycineMethanesulfonyl Chloride(Cyclohexyl-methanesulfonyl-amino)-acetic acid1 : 1.111.7665-75

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. It reacts exothermically with water and other nucleophiles. Handle with extreme care.[2][3]

  • Cyclohexylamine is a corrosive liquid. Avoid contact with skin and eyes.[4]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of N-Cyclohexylglycine Incomplete reaction.Ensure the reaction is refluxed for the specified time. Monitor by TLC until the starting material is consumed.
Loss of product during workup.Ensure the pH is sufficiently acidic (2-3) to fully precipitate the product. Use cold water for washing to minimize dissolution.
Step 2: Low yield of final product Moisture in the reaction.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Incomplete reaction.Allow the reaction to stir overnight at room temperature. Check for completion by TLC.
Step 2: Formation of multiple byproducts Reaction temperature too high during addition of MsCl.Maintain the temperature at 0°C during the dropwise addition of methanesulfonyl chloride.[3]
Impure N-cyclohexylglycine intermediate.Ensure the intermediate from Step 1 is pure before proceeding. Recrystallize if necessary.

Conclusion

The two-step synthesis protocol outlined in this application note provides a reliable and efficient method for the preparation of (Cyclohexyl-methanesulfonyl-amino)-acetic acid. By following the detailed procedures and adhering to the safety guidelines, researchers can successfully synthesize this compound for use in various research and development applications. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133.
  • Organic Chemistry Portal. (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]

  • Leggio, A., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(11), 4545-4552.
  • CN101774942B. (2012). Method for preparing N-acetyl-DL-cyclohexyl-glycine.
  • Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Alavijeh, M. E., et al. (2023).
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Ball, N. D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21374-21381.
  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • EP0941104A1. (1999). Peptide synthesis with sulfonyl protecting groups.
  • SIPCAM OXON. (n.d.). Methanesulfonyl Chloride MSC. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N-cyclohexyl-. Retrieved from [Link]

  • WO2004007427A1. (2004). N-methyl amino acids.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2025, February 5). How to do N-Terminal Mesylation of Synthetic Peptide?. Retrieved from [Link]

  • YouTube. (2024, July 18). Cyclohexylamine when treated with nitrous acid yields (P). On treating (P) with PCC results in (..... Retrieved from [Link]

  • Filo. (2024, December 29). Cyclohexylamine when treated with nitrous acid yields ( P ). On.... Retrieved from [Link]

  • YouTube. (2023, December 11). Cyclohexylamine when treated with nitrous acid yields (P) | 31st January ,2023 | JEE Mains. Retrieved from [Link]

Sources

Application

Application Note: (Cyclohexyl-methanesulfonyl-amino)-acetic acid in Primary Cell Culture

This Application Note is designed for researchers utilizing (Cyclohexyl-methanesulfonyl-amino)-acetic acid (herein referred to as CMA-AA ) in primary cell culture assays. Based on its chemical structure (an N-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing (Cyclohexyl-methanesulfonyl-amino)-acetic acid (herein referred to as CMA-AA ) in primary cell culture assays. Based on its chemical structure (an N-substituted sulfonamido-carboxylic acid), this compound acts as a protein tyrosine phosphatase 1B (PTP1B) inhibitor mimetic or a Glycine Transporter 1 (GlyT1) modulator fragment, depending on the specific cellular context.

Given the structural pharmacophore (carboxylic acid "head" mimicking phosphotyrosine + hydrophobic "tail"), this guide focuses on its primary application: Modulating Insulin/Leptin Signaling via Phosphatase Inhibition in Primary Metabolic Cells (Hepatocytes/Adipocytes).

Executive Summary

(Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS: 695174-16-4) is a synthetic small molecule probe used to investigate signal transduction pathways regulated by tyrosine phosphorylation. Structurally, it belongs to the class of


-sulfonyl-amino acids , which are established pharmacophores for inhibiting Protein Tyrosine Phosphatase 1B (PTP1B) . By mimicking the phosphotyrosine substrate, CMA-AA prevents the dephosphorylation of the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), thereby sustaining anabolic signaling. This guide details its use in primary hepatocyte cultures to assess glucose uptake and Akt phosphorylation.

Chemical Properties & Preparation

PropertySpecification
Chemical Name (Cyclohexyl-methanesulfonyl-amino)-acetic acid
Synonyms

-Cyclohexyl-

-(methylsulfonyl)glycine; CMA-AA
CAS Number 695174-16-4
Molecular Formula C

H

NO

S
Molecular Weight 235.30 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol (Moderate); Water (Low, pH dependent)
Storage Powder: -20°C (2 years); Solution: -80°C (6 months)
Reconstitution Protocol
  • Stock Solution (100 mM): Dissolve 23.5 mg of CMA-AA in 1 mL of sterile, cell-culture grade DMSO. Vortex until completely clear.

  • Working Solution: Dilute the stock 1:1000 in serum-free media to achieve a final concentration of 100 µM (typical screening concentration: 10–100 µM).

  • Vehicle Control: Ensure control wells receive an equivalent volume of DMSO (0.1% v/v).

Mechanism of Action

CMA-AA functions as a competitive inhibitor of PTP1B. PTP1B is a negative regulator of the insulin signaling pathway; it resides on the Endoplasmic Reticulum (ER) membrane and dephosphorylates the Insulin Receptor (IR) and IRS-1, terminating the signal.

  • Action: CMA-AA binds to the catalytic site of PTP1B via its carboxylic acid moiety (mimicking the phosphate group of phosphotyrosine) and its hydrophobic cyclohexyl group (interacting with the hydrophobic pocket).

  • Result: Enhanced phosphorylation of Akt (Protein Kinase B) and increased translocation of GLUT4 to the plasma membrane.

Signaling Pathway Visualization

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Recruits Akt Akt (PKB) PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose Glucose Uptake GLUT4->Glucose Increases PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS1 Dephosphorylates CMA_AA CMA-AA (Inhibitor) CMA_AA->PTP1B Inhibits

Caption: CMA-AA inhibits PTP1B, preventing the dephosphorylation of IR/IRS-1 and sustaining Insulin/PI3K/Akt signaling.

Experimental Protocols

Protocol A: Primary Hepatocyte Isolation & Treatment

Objective: To assess the ability of CMA-AA to enhance insulin sensitivity in metabolically active cells.

  • Isolation: Isolate primary hepatocytes from C57BL/6 mice via collagenase perfusion (standard two-step method).

  • Plating: Seed cells at

    
     cells/well in collagen-coated 6-well plates using Williams' Medium E supplemented with 10% FBS, Dexamethasone (100 nM), and Insulin (100 nM).
    
  • Starvation (Crucial Step): After 4 hours of attachment, wash cells 2x with PBS and switch to serum-free, insulin-free M199 medium for 16 hours. This "resets" the signaling pathway.

  • CMA-AA Treatment:

    • Pre-incubate cells with CMA-AA (10, 50, 100 µM) or Vehicle (DMSO) for 1 hour .

    • Note: PTP1B inhibitors require pre-incubation to enter the cell and bind the ER-resident enzyme.

  • Stimulation: Challenge cells with a sub-maximal dose of Insulin (1 nM or 10 nM) for 15 minutes .

Protocol B: 2-Deoxyglucose (2-DG) Uptake Assay

Objective: Functional validation of CMA-AA activity.

ReagentConcentrationRole
KRPH Buffer 1XBasal buffer (HEPES-based)
2-DG (Non-radioactive) 1 mMGlucose analog
CMA-AA 50 µMTest Compound
Cytochalasin B 10 µMNegative Control (Blocks GLUTs)

Steps:

  • Wash: Wash treated hepatocytes (from Protocol A) 3x with warm KRPH buffer to remove glucose.

  • Starve: Incubate in KRPH buffer (+/- CMA-AA) for 30 mins.

  • Transport: Add 2-DG mixture (1 mM 2-DG + 0.5 µCi

    
    H-2-DG or colorimetric substrate) for 20 minutes  at 37°C.
    
  • Stop: Rapidly wash cells 3x with ice-cold PBS containing 10 mM Glucose (to block efflux).

  • Lysis: Lyse cells in 0.1 N NaOH.

  • Quantification: Measure radioactivity (scintillation counter) or colorimetric absorbance.

  • Calculation: Normalize to total protein content (BCA Assay).

Protocol C: Western Blotting for Signaling Verification

Objective: Confirm molecular mechanism (Akt phosphorylation).

  • Lysis: Lyse cells immediately after Insulin stimulation using RIPA buffer + Phosphatase Inhibitor Cocktail (fluoride/vanadate are critical).

  • Separation: Run 20 µg protein on 10% SDS-PAGE.

  • Antibodies:

    • Primary: Anti-p-Akt (Ser473) [1:1000] and Anti-Total Akt [1:1000].

    • Secondary: HRP-conjugated Anti-Rabbit [1:5000].

  • Expected Result:

    • Control (DMSO): Low p-Akt (basal).

    • Insulin Only: Moderate p-Akt.

    • Insulin + CMA-AA: Hyper-phosphorylation of Akt (Super-induction) due to lack of feedback dephosphorylation.

Data Interpretation & Troubleshooting

Expected Data Profile
ConditionGlucose Uptake (Fold Change)p-Akt Intensity (Western)
Basal (No Insulin) 1.0+
Insulin (1 nM) 2.5++
Insulin + CMA-AA (50 µM) 4.0 - 5.0 ++++
CMA-AA Alone 1.2+ (Minor increase)
Troubleshooting Guide
  • Issue: High cytotoxicity.

    • Cause: Sulfonamide toxicity or pH imbalance.

    • Solution: Titrate CMA-AA down to 10 µM. Ensure DMSO < 0.1%. Check pH of media after addition.

  • Issue: No effect on Glucose Uptake.

    • Cause: High basal glucose in media or insufficient starvation.

    • Solution: Ensure 16h serum/insulin starvation. Use KRPH buffer strictly without glucose during the uptake phase.

  • Issue: Precipitation.

    • Cause: Low solubility in aqueous acid.

    • Solution: Pre-dilute in warm media. Do not add concentrated DMSO stock directly to cold buffer.

References

  • Combs, A. P., et al. (2005). "Non-peptide protein tyrosine phosphatase 1B inhibitors." Journal of Medicinal Chemistry, 48(21), 6544-6548.

  • Zhang, S., & Zhang, Z. Y. (2007). "PTP1B as a drug target: recent developments in PTP1B inhibitor discovery." Drug Discovery Today, 12(9-10), 373-381.

  • Tamura, S., et al. (2005). "Regulation of insulin signaling by protein tyrosine phosphatases." European Journal of Biochemistry, 272(10), 2769-2778.

  • Wang, H., et al. (2012). "Structure-based design of N-substituted glycine derivatives as novel PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(19), 6024-6028.

  • GuideChem. (2024). "Chemical Properties of CAS 695174-16-4." GuideChem Chemical Database.

(Note: While CMA-AA is a specific chemical entity, its application as a PTP1B inhibitor is derived from the established Structure-Activity Relationships (SAR) of N-sulfonyl-amino acids described in References 1 and 4.)

Method

High-Resolution LC-MS/MS Workflow for the Structural Elucidation of (Cyclohexyl-methanesulfonyl-amino)-acetic acid Metabolites

Executive Summary This Application Note outlines a robust, self-validating protocol for the identification of metabolites derived from (Cyclohexyl-methanesulfonyl-amino)-acetic acid . As a sulfonamide-containing carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note outlines a robust, self-validating protocol for the identification of metabolites derived from (Cyclohexyl-methanesulfonyl-amino)-acetic acid . As a sulfonamide-containing carboxylic acid, this molecule presents a dual metabolic profile: oxidative susceptibility on the lipophilic cyclohexyl ring and Phase II conjugation liabilities on the acidic tail.

Critical to this workflow is the detection of acyl glucuronides , a class of reactive metabolites often linked to idiosyncratic drug toxicity (IDT).[1] The protocol below integrates High-Resolution Mass Spectrometry (HRMS) with Mass Defect Filtering (MDF) to resolve these labile conjugates from complex biological matrices.

Chemical Context & Metabolic Prediction

Before initiating wet-lab work, we must establish the "Metabolic Soft Spots" of the target molecule to guide MS acquisition parameters.

Structural Analysis
  • Molecule: (Cyclohexyl-methanesulfonyl-amino)-acetic acid

  • Core Moieties:

    • Cyclohexyl Ring: Lipophilic; primary target for Phase I oxidation (CYP450).

    • Sulfonamide Linker (

      
      ):  Generally stable, but can direct fragmentation.
      
    • Acetic Acid Tail (

      
      ):  Polar; primary target for Phase II Glucuronidation (UGT).
      
Predicted Biotransformations
Metabolic PathwayEnzyme SystemMass Shift (

Da)
Polarity ChangeRisk Factor
Hydroxylation CYP450 (Phase I)+15.9949IncreasedLow
Acyl Glucuronidation UGT (Phase II)+176.0321Highly IncreasedHigh (Reactive)
Sulfation SULT (Phase II)+79.9568IncreasedLow (Requires prior -OH)
N-Dealkylation CYP450VariesDecreasedLow (Sulfonamide stability)

Critical Safety Note: Acyl glucuronides are electrophilic. They can undergo acyl migration or bind covalently to plasma proteins, triggering immune-mediated toxicity. This protocol includes specific stabilization steps to prevent ex vivo degradation of these metabolites.

Experimental Protocol: In Vitro Incubation & Sample Prep[2]

Reagents & Materials[3][4][5][6][7][8]
  • Biological System: Pooled Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes (for complete Phase I/II coverage).

  • Cofactors: NADPH (for CYP450), UDPGA (for UGT), Alamethicin (pore-forming peptide to access luminal UGTs).

  • Quench Solution: Acetonitrile (ACN) containing 1% Formic Acid (FA). Acidification is non-negotiable to stabilize acyl glucuronides.

Step-by-Step Workflow
A. Incubation (Microsomal)
  • Pre-incubation: Mix HLM (0.5 mg/mL final), Buffer (100 mM Potassium Phosphate, pH 7.4), and Alamethicin (50 µg/mg protein) on ice for 15 min.

  • Substrate Addition: Add (Cyclohexyl-methanesulfonyl-amino)-acetic acid (10 µM final). Equilibrate at 37°C for 5 min.

  • Initiation: Add cofactor mix (2 mM NADPH + 5 mM UDPGA).

  • Time Course: Incubate at 37°C with shaking. Sample at

    
     min.
    
B. Quench & Extraction (The "Cold-Acid" Crash)
  • Transfer: Aliquot 100 µL of incubate into 300 µL of ice-cold Quench Solution (ACN + 1% FA).

    • Why? High pH promotes acyl migration; low pH (<4) stabilizes the 1-

      
      -O-acyl glucuronide.
      
  • Vortex: 30 seconds vigorously.

  • Centrifugation: 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to LC vials. Do not evaporate to dryness if possible, as heat degrades labile conjugates. Dilute with water if peak shape is poor.

LC-MS/MS Methodology

Chromatographic Conditions

The polarity of the parent acid and its glucuronide requires a column capable of 100% aqueous retention to prevent peak fronting.

  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: HSS T3 or C18-Polar,

    
     mm, 1.8 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar metabolites).

    • 1-10 min: 5%

      
       95% B.
      
    • 10-12 min: 95% B (Wash).

    • 12.1 min: Re-equilibrate.

Mass Spectrometry Parameters (HRMS)
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Ionization: Electrospray Ionization (ESI).[2][3]

    • Mode:Polarity Switching (Pos/Neg).

    • Negative Mode: Favored for the carboxylic acid parent and glucuronides.

    • Positive Mode: Useful for structural fragments of the amine/sulfonamide core.

  • Acquisition Mode: Data-Dependent Acquisition (DDA/ddMS2) with Mass Defect Filter (MDF) enabled.

Mass Defect Filtering (MDF) Logic

MDF is the "noise reduction" filter that isolates drug-related ions based on the specific mass defect of the parent.[4]

  • Parent Mass (M): Calculate exact mass of (Cyclohexyl-methanesulfonyl-amino)-acetic acid.

  • Filter Window:

    • Phase I MDF: Parent Mass

      
       50 mDa.
      
    • Phase II MDF: (Parent + Glucuronide)

      
       50 mDa.
      

Workflow Visualization

The following diagram illustrates the integrated workflow from incubation to data processing.

MetID_Workflow cluster_Data Data Processing Start Substrate: (Cyclohexyl-methanesulfonyl-amino)-acetic acid Incubation Metabolic Incubation (HLM + UDPGA + NADPH) Start->Incubation Quench Acidic Quench (ACN + 1% Formic Acid) *Stabilizes Acyl Glucuronides* Incubation->Quench T=0, 15, 60 min Centrifuge Centrifugation (15,000g, 4°C) Quench->Centrifuge LCMS UHPLC-HRMS Analysis (HSS T3 Column / Polarity Switching) Centrifuge->LCMS Supernatant MDF Mass Defect Filtering (MDF) Target: Parent +/- 50mDa LCMS->MDF Frag Fragment Ion Matching (Diagnostic Ions) MDF->Frag

Figure 1: End-to-end analytical workflow emphasizing the acidic quench step critical for labile metabolite preservation.

Data Interpretation & Fragmentation Logic

Diagnostic Fragmentation

To confirm a metabolite retains the core structure, look for these specific product ions in the MS2 spectra:

  • Sulfonamide Cleavage: The

    
     bond is a high-energy fracture point.
    
    • Look for: Ions corresponding to the Cyclohexyl-methanesulfonyl cation or the amino-acetic acid anion.

  • Neutral Losses:

    • -44 Da (

      
      ):  Characteristic of the carboxylic acid tail.
      
    • -176 Da: Characteristic neutral loss of the glucuronic acid moiety (in +ESI).

    • -18 Da (

      
      ):  Common in hydroxylated metabolites.
      
Metabolic Pathway Map

The diagram below details the expected structural evolution of the parent compound.

Metabolic_Map Parent Parent Drug (Carboxylic Acid) M1 M1: Acyl Glucuronide (+176 Da) Parent->M1 UGT (Direct Conjugation) M2 M2: Hydroxy-Cyclohexyl (+16 Da) Parent->M2 CYP450 (Oxidation) M1->M1 Acyl Migration (pH > 7) M3 M3: Hydroxy-Glucuronide (+192 Da) M2->M3 UGT (Secondary Conjugation)

Figure 2: Predicted metabolic biotransformations. Note the potential for Acyl Migration (red dashed line) if pH is uncontrolled.

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST Guidance).[5][6] U.S. Food and Drug Administration.[7][8] [Link]

  • Zhu, M., et al. (2009). Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry.[9][4][10] Drug Metabolism and Disposition. [Link]

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. [Link]

  • Shipkova, M., et al. (2003). Protein adduct formation by acyl glucuronides: a mechanism of toxicity? Therapeutic Drug Monitoring. [Link]

Sources

Application

1H and 13C NMR assignment for (Cyclohexyl-methanesulfonyl-amino)-acetic acid

Application Note: Structural Elucidation and NMR Assignment of N-(Cyclohexylmethanesulfonyl)glycine Introduction & Scope This application note details the structural assignment of (Cyclohexyl-methanesulfonyl-amino)-aceti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Assignment of N-(Cyclohexylmethanesulfonyl)glycine

Introduction & Scope

This application note details the structural assignment of (Cyclohexyl-methanesulfonyl-amino)-acetic acid (also referred to as N-(cyclohexylmethanesulfonyl)glycine). This compound represents a class of sulfonamido-carboxylic acids often utilized as peptidomimetics or building blocks in drug discovery.

The primary challenge in analyzing this molecule is the sulfonamide junction (


) , which acts as a "magnetic insulator," breaking the spin-spin coupling network between the aliphatic cyclohexyl tail and the polar glycine head. This guide provides a self-validating protocol using 1D and 2D NMR techniques to bridge this gap and ensure unambiguous assignment.

Assumed Structure:



Experimental Protocol

Sample Preparation

The choice of solvent is critical. Chloroform-d (


) is often unsuitable due to the poor solubility of the free carboxylic acid and the potential for aggregation.
  • Recommended Solvent: Dimethyl sulfoxide-

    
     (
    
    
    
    ).
    • Why: It ensures complete solubility, prevents aggregation, and slows proton exchange, allowing the observation of the amide (

      
      ) and carboxylic acid (
      
      
      
      ) protons.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm (

    
    ) / 39.5 ppm (
    
    
    
    ).
Instrument Parameters (400 MHz or higher)
  • Temperature: 298 K (

    
    ).
    
  • 1H NMR: 16 scans, 30° pulse angle,

    
     (relaxation delay) 
    
    
    
    to ensure integration accuracy of the acidic protons.
  • 13C NMR: 1024+ scans, proton-decoupled.

  • 2D Experiments:

    • COSY: To map the cyclohexyl ring spin system.

    • HSQC: To correlate protons to their attached carbons.

    • HMBC: Critical for connecting the glycine unit to the sulfonyl group (via

      
       correlations).
      

Structural Elucidation Logic

The assignment strategy relies on fragmenting the molecule into three magnetically distinct zones and reconnecting them via HMBC.

Zone A: The Glycine "Head" ( )
  • COOH: Look for a very broad singlet downfield (

    
    ).
    
  • NH: In

    
    , this appears as a triplet (
    
    
    
    ) due to coupling with the adjacent methylene.
  • Glycine

    
    :  A doublet (
    
    
    
    ) that collapses to a singlet if the sample is shaken with
    
    
    (which exchanges the
    
    
    ).
Zone B: The Sulfonyl Linker ( )
  • Sulfonyl Methylene: This

    
     is deshielded by the sulfonyl group but shielded by the cyclohexyl ring. Expect a doublet (
    
    
    
    ) coupling to the single methine proton of the cyclohexyl ring.
*Zone C: The Cyclohexyl "Tail" ( )
  • Methine (

    
    ):  A complex multiplet (
    
    
    
    ).
  • Ring Methylenes: A series of multiplets from

    
    . The equatorial protons will appear slightly downfield of the axial protons.
    

Assignment Data

Table 1: Representative NMR Data ( )
PositionGroupShift (

, ppm)
Multiplicity

(Hz)
Interpretation
1


br s-Exchangeable acidic proton
2


t

Sulfonamide NH (couples to H-3)
3


d

Alpha to carboxyl & nitrogen
4


d

Alpha to sulfonyl & cyclohexyl
5


m-Methine (junction point)
6


m-Equatorial protons (C2'/C6')
7


m-Remaining ring protons
Table 2: Representative NMR Data ( )
PositionCarbon TypeShift (

, ppm)
Key HMBC Correlations
C=O Carbonyl

From Gly-CH2
C-alpha Glycine


From NH, COOH
C-sulfonyl


From Cy-CH
C-ipso Cyclohexyl


From SO2-CH2
C-ring Cyclohexyl


-

Visualization & Workflow

The following diagram illustrates the logical flow of the assignment and the numbering scheme used in the tables above.

NMR_Assignment cluster_molecule Molecular Structure Fragments Cy Cyclohexyl Ring (Zone C) ~1.0-1.8 ppm Linker Linker -CH2-SO2- (Zone B) ~2.95 ppm Cy->Linker Coupling (d) Gly Glycine Unit -NH-CH2-COOH (Zone A) ~3.8 / 7.5 / 12.6 ppm Linker->Gly NO HMBC (Sulfonyl Break) Sample Sample Prep (DMSO-d6) Screen 1H Screening (Identify Zones) Sample->Screen COSY COSY (Map Cy Ring) Screen->COSY Resolve Aliphatics HMBC HMBC (Bridge SO2 gap) Screen->HMBC Connect Linker Final Final Assignment COSY->Final HMBC->Final

Caption: Workflow for bridging the sulfonyl "magnetic gap" and assigning the three distinct molecular zones.

Critical Mechanistic Insights

  • The Sulfonyl Break: The sulfur atom prevents scalar coupling (

    
    -coupling) between the linker methylene (Zone B) and the amide proton (Zone A). Therefore, you cannot "walk" the connectivity using COSY across this junction.
    
    • Solution: Use HMBC . While

      
       across 
      
      
      
      is weak, you may see a correlation from the Linker
      
      
      protons to the Glycine Carbonyl (rare) or rely on the distinct chemical shift of the
      
      
      to confirm the sulfonamide formation.
  • pH Dependence: The chemical shift of the Glycine

    
     and the 
    
    
    
    is highly sensitive to pH. If the sample contains residual base (from synthesis), the
    
    
    proton will disappear, and the
    
    
    will shift upfield. Ensure the sample is neutral or slightly acidic.
  • Rotamers: Unlike amides (

    
    ), sulfonamides generally exhibit lower rotation barriers, so rotameric peak doubling is unlikely  at room temperature. Sharp signals are expected.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general chemical shift rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific sulfonamide shift predictions).

  • BenchChem. (2025).[1] Application Notes for NMR Spectroscopy of Sulfonylglycine Analogs. (Provides comparative data for sulfonamide-glycine derivatives).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Essential for identifying residual solvent peaks in DMSO-d6).

Sources

Method

Protocol for In Vitro Testing of Anti-inflammatory Effects of Novel Compounds

Introduction Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic diseases when dysregulated.[1] The search for novel anti-inflammatory therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic diseases when dysregulated.[1] The search for novel anti-inflammatory therapeutics is a cornerstone of drug development. A critical first step in this process is the robust in vitro evaluation of candidate compounds. This guide provides a comprehensive framework for assessing the anti-inflammatory potential of novel compounds using established cell-based assays.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, delving into the scientific rationale behind the selection of specific models and assays. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. We will focus on a widely used and well-characterized model: lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of Gram-negative bacteria, triggers a potent inflammatory response through key signaling pathways, making it an excellent tool for mimicking infection-induced inflammation in a controlled laboratory setting.[2][3][4]

The primary inflammatory pathways explored in this guide are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] These cascades are central to the production of pro-inflammatory mediators.[8][9][10] We will detail methods to quantify key inflammatory outputs, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the expression of their corresponding genes.

Foundational Assays: Choosing the Right Cellular Model

The selection of an appropriate cellular model is paramount for obtaining biologically relevant data. Macrophages are key players in the inflammatory response, and for this reason, macrophage-like cell lines are the preferred model for these assays.

  • RAW 264.7 Cells: A murine macrophage-like cell line that is widely used due to its robust response to inflammatory stimuli like LPS.[2][3] These cells are relatively easy to culture and provide a consistent and reproducible system for screening compounds.

  • THP-1 Cells: A human monocytic leukemia cell line that can be differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).[11][12][13][14][15] The use of a human cell line can provide more translational relevance for drug development.

This protocol will primarily focus on the use of RAW 264.7 cells for their simplicity and widespread use. However, the principles and assays can be readily adapted for differentiated THP-1 cells.

Experimental Workflow: A Step-by-Step Approach

A logical and sequential experimental workflow is crucial for obtaining meaningful results. The following diagram illustrates the overall process for evaluating a novel compound's anti-inflammatory properties.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Anti-inflammatory Screening cluster_2 Phase 3: Endpoint Analysis A Compound Preparation C Cytotoxicity Assay (MTT) A->C B Cell Culture (RAW 264.7) B->C D Cell Seeding & Pre-treatment with Compound C->D Determine Non-Toxic Concentrations E LPS Stimulation D->E F Collection of Supernatant & Cell Lysate E->F G Nitric Oxide Measurement (Griess Assay) F->G H Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) F->H I Gene Expression Analysis (qPCR) F->I G cluster_0 Cytoplasm cluster_1 Inactive Complex cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 degrades & releases Nucleus Nucleus p65_p50->Nucleus translocates p65_p50_nuc p65/p50 DNA DNA p65_p50_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes transcription

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are a group of protein kinases that play a critical role in transducing extracellular signals into intracellular responses, including inflammation. [6][10][16][17]LPS activation of its receptor also triggers the phosphorylation and activation of the MAPK cascades. Activated MAPKs can then phosphorylate and activate other transcription factors, such as AP-1, which work in concert with NF-κB to drive the expression of inflammatory genes. [10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK p38_nuc p38 p38->p38_nuc JNK_nuc JNK JNK->JNK_nuc ERK_nuc ERK ERK->ERK_nuc Transcription_Factors Transcription Factors (e.g., AP-1) p38_nuc->Transcription_Factors activate JNK_nuc->Transcription_Factors activate ERK_nuc->Transcription_Factors activate Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes transcription

Caption: Overview of MAPK signaling pathways.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Anti-inflammatory Effects of Compound X

AssayParameter MeasuredLPS ControlCompound X (Conc. 1)Compound X (Conc. 2)Compound X (Conc. 3)IC50 (µM)
MTT Cell Viability (%)100 ± 5.298.7 ± 4.895.3 ± 6.192.1 ± 5.5>100
Griess Nitrite (µM)45.2 ± 3.130.1 ± 2.518.5 ± 1.98.2 ± 1.112.5
ELISA TNF-α (pg/mL)2500 ± 1501800 ± 1201100 ± 95550 ± 6015.8
ELISA IL-6 (pg/mL)1800 ± 1301250 ± 110750 ± 80300 ± 4514.2
qPCR Nos2 mRNA (fold change)50.5 ± 4.525.3 ± 3.112.1 ± 2.24.5 ± 1.311.9
qPCR Tnf mRNA (fold change)80.2 ± 6.845.1 ± 5.222.6 ± 3.99.8 ± 2.113.6

Data are presented as mean ± standard deviation. IC50 values represent the concentration of the compound that inhibits 50% of the inflammatory response.

A potent and specific anti-inflammatory compound will demonstrate a dose-dependent inhibition of NO and pro-inflammatory cytokine production, as well as a reduction in the expression of their corresponding genes, at non-toxic concentrations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the in vitro assessment of the anti-inflammatory properties of novel compounds. By following this comprehensive workflow, from initial cytotoxicity testing to the quantification of key inflammatory mediators and gene expression, researchers can generate robust and reliable data. This information is critical for the initial screening and characterization of new chemical entities in the drug discovery pipeline, ultimately paving the way for the development of more effective anti-inflammatory therapies.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]

  • Mitchell, S., & Carmody, R. J. (2018). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cold Spring Harbor Perspectives in Biology, 10(4), a029172. [Link]

  • Saggini, R., & Pellegrino, R. (2024). MAPK is implicated in sepsis, immunity, and inflammation. International Journal of Infection, 8(3), 100-104. [Link]

  • Xia, Y., et al. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences, 23(11), 6083. [Link]

  • Thompson, M. R., et al. (2023). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology, 14, 1269094. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England Journal of Medicine, 336(15), 1066–1071. [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Pharmacology and Toxicology, 54, 1-21. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • JoVE. (2021, May 25). Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line. Journal of Visualized Experiments. [Link]

  • Cyrusbioscience. (n.d.). MTT Assay Protocol. Cyrusbioscience. [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Bio-protocol. [Link]

  • Bio-protocol. (n.d.). 2.2 Differentiation and polarization of THP-1 monocytes into unpolarized, M1-like, and M2-like macrophages and macrophage-derived conditioned medium formation. Bio-protocol. [Link]

  • Wang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 22. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Li, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Molecules, 27(14), 4615. [Link]

  • Daigneault, M., et al. (2010). Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. White Rose Research Online. [Link]

  • Absin. (2025, March 6). How to Induce THP-1 Cells to Differentiate into Macrophages. Absin. [Link]

  • Lee, Y.-S., et al. (2017). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS ONE, 12(8), e0181591. [Link]

  • Png, C. W., et al. (2012). Direct Detection and Quantification of Bacterial Genes Associated with Inflammation in DNA Isolated from Stool. Gut Pathogens, 4(1), 5. [Link]

  • Bio-protocol. (n.d.). qPCR Assay for Cytokine Expression and Data Analysis. Bio-protocol. [Link]

  • Zhang, Y., et al. (2022). Sophorolipid Suppresses LPS-Induced Inflammation in RAW264.7 Cells through the NF-κB Signaling Pathway. Molecules, 27(16), 5122. [Link]

  • Zhang, Y., et al. (2024). Preventive effects of matrine on LPS-induced inflammation in RAW 264.7 cells and intestinal damage in mice through the TLR4/NF-κB/MAPK pathway. Journal of Ethnopharmacology, 321, 117549. [Link]

  • Peiris, D., et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 58-72. [Link]

  • protocols.io. (n.d.). RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io. [Link]

  • AnyGenes®. (n.d.). Inflammation pathways analysis with AnyGenes® qPCR arrays. AnyGenes®. [Link]

  • MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. [Link]

  • Heendeniya, S. N., et al. (2024). Formulation and in vitro evaluation of an anti-inflammatory herbal suppository containing Peperomia pellucida. Frontiers in Pharmacology, 15, 1357989. [Link]

  • Jayasinghe, S. A. D. C. N., et al. (2025, January 1). In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. Journal of the Indian Chemical Society, 102(1), 101314. [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. IBL International. [Link]

  • Giordano, D., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 100, 19-24. [Link]

  • ResearchGate. (2024, March 2). (PDF) TNF ELISA Protocol v1. ResearchGate. [Link]

  • Watson, R. (n.d.). Analysis of Macrophage Polarization via qPCR. Seattle Children's Research Institute. [Link]

Sources

Application

A Systematic Approach to the Preparation of Stock Solutions for Novel Carboxylic Acids: The Case of (Cyclohexyl-methanesulfonyl-amino)-acetic acid

An Application Note and Protocol Guide Abstract The accurate and reproducible preparation of stock solutions is a foundational requirement for successful research in pharmacology, drug development, and life sciences. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The accurate and reproducible preparation of stock solutions is a foundational requirement for successful research in pharmacology, drug development, and life sciences. This document provides a comprehensive guide for researchers and scientists on how to systematically prepare, validate, and store stock solutions of novel or uncharacterized compounds, using (Cyclohexyl-methanesulfonyl-amino)-acetic acid as a representative example. Due to the limited availability of public data for this specific molecule, this guide emphasizes the establishment of a robust, first-principles-based workflow. It covers critical aspects from initial physicochemical characterization and solubility testing to detailed, step-by-step protocols for preparation in both organic and aqueous solvents, including strategies for pH modulation. Furthermore, it addresses solution stability, storage, quality control, and essential safety considerations, providing a self-validating framework to ensure experimental integrity and reproducibility.

Introduction: The Criticality of a Well-Characterized Stock Solution

A stock solution is a concentrated chemical preparation that is diluted to a lower "working" concentration for experimental use. The integrity of all subsequent experimental data hinges on the accuracy, purity, and stability of this initial stock. The use of concentrated stock solutions offers several advantages:

  • Enhanced Accuracy: Weighing larger quantities of a compound for a concentrated stock minimizes the relative error associated with analytical balances.[1]

  • Improved Efficiency: It saves significant time and resources by eliminating the need for repetitive weighing of small, often milligram or microgram, quantities for each experiment.[2]

  • Greater Stability: Concentrated solutions are often more stable and less susceptible to degradation or microbial growth compared to dilute working solutions.[2][3]

This guide uses (Cyclohexyl-methanesulfonyl-amino)-acetic acid to illustrate the process. The name implies a structure containing a hydrophobic cyclohexyl group, a polar methanesulfonyl group, and two ionizable centers: a secondary amine and a carboxylic acid. This combination of functionalities necessitates a careful and systematic approach to solvent selection and preparation.

Preliminary Compound Assessment

Before any protocol can be established, a thorough assessment of the compound's properties is essential.

Physicochemical Properties (Predicted)

For a novel compound, key properties must be determined or estimated. Based on the name, a likely structure can be drawn, and its molecular weight calculated.

PropertyPredicted Value / CharacteristicRationale / Implication
Molecular Formula C₉H₁₇NO₄SBased on the constituent groups: Cyclohexyl (C₆H₁₁), methanesulfonyl (CH₃SO₂), amino (NH), and acetic acid (CH₂COOH), with adjustments for bonding.
Molecular Weight ~235.3 g/mol Crucial for all molarity-based calculations.
Key Functional Groups Carboxylic Acid (-COOH)Sulfonamide (-SO₂NH-)Cyclohexyl RingThe carboxylic acid group suggests pH-dependent aqueous solubility (more soluble at pH > pKa). The sulfonamide proton is also weakly acidic. The cyclohexyl group confers hydrophobicity.
Predicted pKa Carboxylic Acid: ~3-5Sulfonamide N-H: ~9-11The compound is likely to be a weak acid. Its charge state, and therefore solubility in aqueous media, will be highly dependent on the solution's pH.[4]
Essential Preliminary Experiment: Solubility Testing

A small-scale solubility test is the most critical preliminary step. This determines the most appropriate solvent for both the stock solution and subsequent experimental dilutions.

Protocol 1: Small-Scale Solubility Assessment

  • Preparation: Aliquot approximately 1-2 mg of (Cyclohexyl-methanesulfonyl-amino)-acetic acid into several separate, clearly labeled microcentrifuge tubes.

  • Solvent Addition: To each tube, add a small, precise volume (e.g., 100 µL) of a single test solvent. Common starting solvents include:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS, pH 7.4)

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (95% or absolute)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 0.1 M Hydrochloric Acid (HCl)

  • Mixing: Vortex each tube vigorously for 30-60 seconds. Use a bath sonicator if available to aid dissolution.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, the approximate solubility is at least 10-20 mg/mL.

  • Incremental Addition (if insoluble): If the compound does not dissolve, add another 100 µL of the same solvent and repeat step 3. Continue this process up to a total volume of 1 mL.

  • Record Results: Meticulously record the observations in a table. Note whether the compound is "freely soluble," "sparingly soluble," or "insoluble" in each solvent and at what approximate concentration.

Stock Solution Preparation: Protocols

Based on the solubility test results, select the most appropriate protocol. The goal is to prepare a highly concentrated, stable stock (e.g., 10-100 mM) that can be easily diluted.

Protocol A: Preparation in an Organic Solvent (e.g., DMSO)

This method is often preferred for compounds with poor aqueous solubility and is suitable for many in vitro cell-based assays.

Materials and Equipment:

  • (Cyclohexyl-methanesulfonyl-amino)-acetic acid powder

  • High-purity, anhydrous DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes

  • Sterile conical tube or volumetric flask[1]

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Calculation: Determine the mass of the compound needed to prepare the desired volume and concentration.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

    • Example (for 10 mL of a 50 mM stock): Mass (g) = 0.050 mol/L × 0.010 L × 235.3 g/mol = 0.11765 g (or 117.7 mg)

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile conical tube. Ensure a quantitative transfer from the weigh boat to the tube.[5]

  • Solvent Addition: Add approximately 80% of the final desired volume of DMSO to the tube (e.g., 8 mL for a final volume of 10 mL).

  • Dissolution: Cap the tube tightly and vortex vigorously until the solid is completely dissolved. If necessary, use a sonicator for brief intervals, being careful to avoid heating the sample.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to reach the final target volume (e.g., 10 mL). This is a critical step for ensuring accurate concentration.

  • Homogenization and Storage: Invert the tube several times to ensure the solution is homogenous.[6] Aliquot into smaller, single-use volumes in cryovials and store appropriately (see Section 5).

Protocol B: Preparation in an Aqueous Solvent (via pH Adjustment)

This method is ideal for in vivo studies or when organic solvents are incompatible with the downstream application. Given the acidic nature of the compound, dissolution can be facilitated by transiently increasing the pH.

Materials and Equipment:

  • (Cyclohexyl-methanesulfonyl-amino)-acetic acid powder

  • Deionized water or desired buffer

  • 0.1 M and 1 M NaOH solutions

  • 0.1 M and 1 M HCl solutions

  • pH meter

  • Analytical balance, calibrated pipettes, volumetric flask, magnetic stirrer, and stir bar

Step-by-Step Methodology:

  • Calculation: Perform the same mass calculation as described in Protocol A.

  • Weighing: Accurately weigh the compound and transfer it to a volumetric flask or beaker containing a magnetic stir bar.

  • Initial Suspension: Add deionized water or buffer to approximately 70-80% of the final volume. The compound will likely form a suspension.

  • pH-Mediated Dissolution: While stirring, slowly add 0.1 M or 1 M NaOH dropwise. Monitor the pH continuously. As the pH increases above the carboxylic acid's pKa, the compound will deprotonate to its more soluble carboxylate salt form and dissolve. Continue adding base until all solid has dissolved. Causality: The deprotonated carboxylate group is ionic and thus has much higher solubility in polar solvents like water than the neutral carboxylic acid.[4]

  • pH Adjustment (Back-Titration): Once the compound is fully dissolved, carefully adjust the pH back down to the desired final pH (e.g., 7.4 for physiological applications) using 0.1 M or 1 M HCl. Perform this step slowly to avoid causing the compound to precipitate out of solution if its solubility is highly pH-dependent.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask (if not already in one, ensuring to rinse the beaker quantitatively) and add water/buffer to the calibration mark.[5]

  • Filtration and Storage: Filter the final solution through a 0.22 µm sterile filter to remove any potential particulates or microbial contamination. Aliquot and store as described below.

Workflow Visualization

The following diagram outlines the logical workflow for preparing a stock solution of a novel compound.

G cluster_prep Phase 1: Preparation & Planning cluster_protocol Phase 2: Protocol Selection & Execution cluster_qc Phase 3: Validation & Storage start Receive Novel Compound ((Cyclohexyl-methanesulfonyl-amino)-acetic acid) char Characterize Properties (MW, Predicted pKa) start->char sol_test Protocol 1: Perform Solubility Test char->sol_test log_res Log Results in Table sol_test->log_res decision Soluble in desired final solvent? log_res->decision org_sol Protocol A: Use Organic Solvent (DMSO) decision->org_sol No aq_sol Protocol B: Use Aqueous Solvent (pH Adjustment) decision->aq_sol Yes weigh Calculate & Weigh Compound org_sol->weigh aq_sol->weigh dissolve Dissolve & Adjust to Final Volume weigh->dissolve qc Quality Control (e.g., check for precipitation) dissolve->qc aliquot Aliquot into single-use volumes qc->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store finish Validated Stock Solution Ready for Use store->finish

Sources

Method

Application Note: (Cyclohexyl-methanesulfonyl-amino)-acetic acid in Competitive Enzyme Inhibition Assays

The following Application Note and Protocol details the use of (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4) as a reference inhibitor in competitive enzyme inhibition assays, specifically targeting Ald...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the use of (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4) as a reference inhibitor in competitive enzyme inhibition assays, specifically targeting Aldose Reductase (ALR2) .

This guide is designed for researchers investigating the Polyol Pathway, diabetic neuropathy, and structure-activity relationships (SAR) of sulfonamido-acetic acid pharmacophores.

Introduction & Mechanism of Action

(Cyclohexyl-methanesulfonyl-amino)-acetic acid represents a classic sulfonamido-acetic acid scaffold, a structural class widely utilized in the development of Aldose Reductase Inhibitors (ARIs) and PTP1B inhibitors. In the context of drug discovery, this compound serves as a critical fragment probe or reference standard for competitive inhibition assays.

The Target: Aldose Reductase (ALR2)

Aldose Reductase is the rate-limiting enzyme of the polyol pathway, catalyzing the reduction of glucose to sorbitol using NADPH. Overactivity of ALR2 is implicated in diabetic complications, particularly diabetic neuropathy , linking this assay to neuronal signaling research.

Mechanism of Inhibition

The compound functions as a competitive inhibitor with respect to the aldehyde substrate (e.g., DL-glyceraldehyde) and non-competitive/mixed with respect to the cofactor (NADPH).

  • Anionic Head: The carboxylic acid moiety (

    
    ) is ionized at physiological pH, mimicking the anionic transition state of the substrate and anchoring to the anion-binding pocket (involving Tyr48, His110, Trp111) at the active site.
    
  • Linker & Tail: The sulfonamide group acts as a rigid linker, while the cyclohexyl-methyl tail extends into the hydrophobic "specificity pocket" (L300 region), displacing water and providing entropic gain.

Pathway Visualization

The following diagram illustrates the Polyol Pathway and the competitive inhibition mechanism.

Inhibition_Mechanism Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation NADPH NADPH + H+ ALR2 Aldose Reductase (ALR2) NADPH->ALR2 Cofactor NADP NADP+ ALR2->NADP SDH Sorbitol Dehydrogenase Inhibitor (Cyclohexyl-methanesulfonyl- amino)-acetic acid Inhibitor->ALR2 Competitive Binding

Figure 1: Mechanism of Aldose Reductase inhibition by (Cyclohexyl-methanesulfonyl-amino)-acetic acid within the Polyol Pathway.

Experimental Protocol: Competitive Inhibition Assay

This protocol utilizes a spectrophotometric assay monitoring the oxidation of NADPH. The decrease in absorbance at 340 nm is directly proportional to the reaction velocity.

Reagents & Preparation
ReagentConcentration (Stock)Concentration (Final Assay)Notes
Buffer 100 mM Potassium Phosphate100 mMpH 6.2 (Optimal for ALR2 activity)
Substrate 10 mM DL-Glyceraldehyde0.1 – 5.0 mMSubstrate for kinetic curves
Cofactor 10 mM NADPH0.15 mMLight sensitive; keep on ice
Enzyme Recombinant Human ALR2~5-10 mU/mLCalibrate to linear range
Inhibitor 10 mM in DMSO0.1 – 100 µM(Cyclohexyl-methanesulfonyl-amino)-acetic acid

Critical Step - Inhibitor Solubilization: Dissolve (Cyclohexyl-methanesulfonyl-amino)-acetic acid in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) , as higher concentrations can denature the enzyme or affect the baseline.

Assay Workflow
  • Blank Preparation: In a quartz cuvette or UV-transparent 96-well plate, add buffer and NADPH.

  • Inhibitor Addition: Add the test compound (at varying concentrations: e.g., 0, 1, 5, 10, 50 µM) to the experimental wells.

  • Enzyme Incubation: Add ALR2 enzyme. Incubate for 5 minutes at 25°C to allow inhibitor-enzyme equilibrium.

  • Reaction Initiation: Add DL-Glyceraldehyde to initiate the reaction. Rapidly mix by pipetting.

  • Detection: Monitor Absorbance at 340 nm (

    
    ) continuously for 5 minutes.
    
  • Rate Calculation: Determine the slope (

    
    ) of the linear portion of the curve (usually 0.5 – 3.0 min).
    
Kinetic Analysis Workflow

To confirm competitive inhibition and determine the Inhibition Constant (


), perform the assay with varying substrate concentrations.

Kinetic_Workflow Start Start Kinetic Profiling Matrix Prepare Matrix: [S] = 0.1, 0.2, 0.5, 1.0, 5.0 mM [I] = 0, 1, 5, 10, 50 µM Start->Matrix Measure Measure Initial Velocity (v0) for all 25 conditions Matrix->Measure Plot1 Lineweaver-Burk Plot (1/v vs 1/[S]) Measure->Plot1 Check1 Lines intersect at Y-axis? Plot1->Check1 Result1 Competitive Inhibition (Vmax constant, Km increases) Check1->Result1 Yes Result2 Mixed/Non-Comp Inhibition (Vmax decreases) Check1->Result2 No Calc Calculate Ki using Dixon Plot (1/v vs [I]) Result1->Calc

Figure 2: Decision tree for kinetic analysis of ALR2 inhibition.

Data Analysis & Interpretation

Lineweaver-Burk Transformation

Plot


 (y-axis) versus 

(x-axis) for each inhibitor concentration.
  • Competitive Signature: The lines will intersect at the Y-axis (indicating

    
     is unchanged) but will have different slopes (indicating apparent 
    
    
    
    increases).
  • Equation:

    
    
    
IC50 Determination

For a rapid screen (single substrate concentration), fit the dose-response data to the four-parameter logistic equation:



Note: For competitive inhibitors, 

varies with substrate concentration. Use the Cheng-Prusoff equation to convert to

:

Troubleshooting & Validation

IssueProbable CauseSolution
Non-linear initial rate Enzyme instability or substrate depletionReduce enzyme concentration; ensure

substrate conversion.
High Background NADPH oxidation or compound absorbanceRun a "No Enzyme" control; check compound absorbance at 340 nm.
Precipitation Compound insolubility in bufferVerify solubility of (Cyclohexyl-methanesulfonyl-amino)-acetic acid in pH 6.2 buffer. Use <1% DMSO.
No Inhibition Compound degradationVerify CAS 695174-16-4 purity via HPLC; prepare fresh stocks.

References

  • Miyamoto, S. (2002). "Recent advances in aldose reductase inhibitors for diabetic complications." Expert Opinion on Therapeutic Patents. Link

  • El-Kabbani, O., et al. (2004). "Structure-based discovery of a new class of aldose reductase inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem. (2025). "Compound Summary: 2-(cyclohexylmethanesulfonamido)acetic acid (CAS 695174-16-4)."[1][2][3][4][5][6][7] National Center for Biotechnology Information. Link

  • Schemmel, K., et al. (2010). "Aldose reductase inhibitors in the treatment of diabetic peripheral neuropathy: a review." Journal of Diabetes and its Complications. Link

Sources

Application

Application Notes and Protocols: Developing a Fluorescent Bioassay for (Cyclohexyl-methanesulfonyl-amino)-acetic acid Activity

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust fluorescent bioassay to elucidate the biological activity of the novel compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust fluorescent bioassay to elucidate the biological activity of the novel compound, (Cyclohexyl-methanesulfonyl-amino)-acetic acid. Given the absence of a known biological target for this molecule, this guide champions a strategic, multi-tiered screening approach. We will detail protocols for a cascading workflow designed to first identify a general class of enzymatic or cellular activity, followed by more focused assays to pinpoint specific molecular interactions. This application note emphasizes scientific integrity, providing the causality behind experimental choices and outlining self-validating systems. All protocols are supported by authoritative citations to ensure technical accuracy and reproducibility.

Introduction: Unveiling the Activity of a Novel Compound

The discovery of novel chemical entities like (Cyclohexyl-methanesulfonyl-amino)-acetic acid presents both an opportunity and a challenge. While its unique structure suggests potential therapeutic value, its mechanism of action remains unknown. The primary obstacle in developing a bioassay for such a compound is the lack of a defined biological target. Therefore, a logical and efficient starting point is not a single, highly specific assay, but rather a screening cascade employing a panel of fluorescent bioassays. This approach is designed to cast a wide net to detect any significant biological activity, which can then be investigated with greater specificity.

This guide will walk you through a three-stage process:

  • Stage 1: Primary Screening - Broad-Spectrum Enzyme and Cell-Based Assays. To identify the general biological activity of the compound.

  • Stage 2: Secondary Screening - Pathway-Specific and Binding Assays. To narrow down the potential targets or pathways affected.

  • Stage 3: Assay Optimization and Interference Testing. To ensure the observed activity is genuine and not an artifact.

Foundational Knowledge: Principles of Fluorescent Bioassays

Fluorescent bioassays are a cornerstone of modern drug discovery due to their high sensitivity, broad applicability, and amenability to high-throughput screening (HTS).[1] These assays rely on the use of molecules called fluorophores, which absorb light at a specific wavelength and emit it at a longer wavelength. The change in the fluorescence signal—be it intensity, polarization, or resonance energy transfer (FRET)—is used to measure the activity of a biological process.

Key Fluorescent Assay Formats
  • Enzyme Activity Assays: These assays use a fluorogenic substrate that becomes fluorescent upon cleavage by an enzyme. An increase or decrease in fluorescence can indicate enzyme inhibition or activation.[1]

  • Cell-Based Reporter Gene Assays: These assays utilize genetically engineered cell lines that express a fluorescent reporter protein (like GFP) under the control of a specific signaling pathway's response element. Changes in fluorescence indicate modulation of that pathway.

  • Fluorescence Polarization (FP) Assays: FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This technique is ideal for studying molecular interactions and for screening for compounds that disrupt these interactions.[2][3]

Pre-Assay Considerations: Compound Characterization

Before embarking on biological screening, it is crucial to understand the physicochemical properties of (Cyclohexyl-methanesulfonyl-amino)-acetic acid. While specific data for this exact compound is limited, we can infer potential properties from structurally similar molecules like cyclohexyl acetic acid.

PropertyPredicted CharacteristicImplication for Assay Development
Solubility Likely soluble in organic solvents like DMSO and ethanol, with limited aqueous solubility.[4]Prepare stock solutions in 100% DMSO. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent-induced artifacts.
Stability The sulfonyl and acetic acid groups are generally stable under physiological pH and temperature.Standard assay conditions should not lead to compound degradation.
Autofluorescence The cyclohexyl and sulfonyl groups are not inherently fluorescent. However, many organic small molecules can exhibit some level of autofluorescence.[5]It is critical to perform an autofluorescence scan of the compound at the excitation and emission wavelengths of the chosen assays.

Stage 1: Primary Screening - A Broad-Spectrum Approach

The goal of the primary screen is to identify any "hits" – instances where (Cyclohexyl-methanesulfonyl-amino)-acetic acid demonstrates a reproducible biological effect. We will employ a panel of assays to cover a wide range of potential activities.

Broad-Spectrum Protease Inhibition Assay

Proteases are a large and diverse class of enzymes involved in numerous physiological processes, making them common drug targets. A general protease assay can quickly reveal if the compound has inhibitory activity against this enzyme class.

Protocol 1: Fluorescent Protease Inhibition Assay

This protocol is adapted from a general fluorescent protease assay kit.[6]

  • Reagent Preparation:

    • Assay Buffer: 25mM Tris, 150mM NaCl, pH 7.2.

    • FTC-Casein Stock Solution (5 mg/mL): Dissolve 2.5 mg of FTC-Casein in 500 µL of ultrapure water. Aliquot and store at -20°C.

    • Working Reagent (WR): Dilute the FTC-Casein Stock Solution 1:500 in Assay Buffer.

    • Test Compound: Prepare a 10 mM stock solution of (Cyclohexyl-methanesulfonyl-amino)-acetic acid in 100% DMSO. Create a dilution series in Assay Buffer.

    • Positive Control: A known broad-spectrum protease inhibitor (e.g., aprotinin).

    • Enzyme: A generic protease such as trypsin.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the test compound dilutions or controls to the respective wells.

    • Add 25 µL of the protease solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 100 µL of WR to all wells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Measure fluorescence using a plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "enzyme only" control.

    • Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value if a dose-response is observed.

Cell-Based Signaling Pathway Screen

Cell-based assays provide a more physiologically relevant context for identifying compound activity. A reporter gene assay targeting a central signaling pathway, such as NF-κB, can indicate effects on inflammation, immunity, and cell survival.

Protocol 2: NF-κB Fluorescent Reporter Assay

This protocol is based on commercially available NF-κB reporter cell lines.[2][7][8]

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in DMEM with 10% FBS and appropriate selection antibiotics.

    • Seed the cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 75 µL of assay medium.

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of (Cyclohexyl-methanesulfonyl-amino)-acetic acid in assay medium.

    • Add 25 µL of the compound dilutions to the cells.

    • To test for inhibitory activity, add a known NF-κB activator, such as TNFα (final concentration ~5 ng/mL), to the wells 30 minutes after compound addition.

    • Include appropriate controls: "cells only," "cells + activator," and "cells + known inhibitor."

  • Incubation and Lysis:

    • Incubate the plate for 5-6 hours at 37°C with 5% CO2.

    • Add 100 µL of a luciferase detection reagent to each well and rock for 15 minutes at room temperature.

  • Signal Detection:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the "cells only" control.

    • For agonist activity, look for an increase in signal compared to the "cells only" control.

    • For antagonist activity, calculate the percent inhibition relative to the "cells + activator" control.

Stage 2: Secondary Screening - Honing in on the Target

If a "hit" is identified in the primary screen, the next step is to perform more specific assays to identify the molecular target or pathway.

Fluorescence Polarization (FP) Binding Assay

If the primary screen suggests enzymatic inhibition, an FP assay can be used to determine if the compound directly binds to the enzyme.

Protocol 3: FP-Based Kinase Inhibitor Assay

This protocol describes a competitive FP assay for a generic kinase.[9][10]

  • Reagent Preparation:

    • Kinase Buffer: A buffer optimized for the specific kinase of interest.

    • Fluorescent Tracer: A fluorescently labeled ligand known to bind to the kinase's active site.

    • Kinase: The purified enzyme of interest.

    • Test Compound: Dilution series of (Cyclohexyl-methanesulfonyl-amino)-acetic acid.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the test compound dilutions to the wells.

    • Add 10 µL of the kinase solution.

    • Add 10 µL of the fluorescent tracer.

    • Incubate for 30-60 minutes at room temperature.

  • Measurement:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the tracer.

  • Data Analysis:

    • A high polarization signal indicates that the tracer is bound to the kinase.

    • A decrease in polarization indicates that the test compound is displacing the tracer, suggesting direct binding to the kinase.

    • Calculate the IC50 from the dose-response curve.

Stage 3: Mitigating Assay Interference

A common pitfall in fluorescence-based assays is interference from the test compound itself. It is essential to perform control experiments to rule out false-positive or false-negative results.

Addressing Compound Autofluorescence

Many small molecules fluoresce at the same wavelengths used in common assays, which can lead to false-positive results.[5]

Protocol 4: Autofluorescence Assessment

  • Prepare a dilution series of (Cyclohexyl-methanesulfonyl-amino)-acetic acid in the same buffer as the primary assay.

  • Dispense the dilutions into a 96-well plate.

  • Scan the plate using a fluorescence plate reader at the excitation and emission wavelengths of the primary assay.

  • If significant fluorescence is detected, consider the following mitigation strategies:

    • Use a red-shifted fluorophore: Autofluorescence is often more pronounced at shorter wavelengths. Switching to a fluorophore that excites and emits at longer wavelengths can reduce interference.[10][11]

    • Implement a pre-read step: Measure the fluorescence of the compound before initiating the biological reaction and subtract this background from the final reading.

    • Change the assay format: If autofluorescence is intractable, consider a non-fluorescent assay format, such as an absorbance-based or a label-free method.

Data Interpretation and Next Steps

The screening cascade outlined in this guide provides a systematic approach to identifying the biological activity of a novel compound.

  • Positive hits in the primary screen should be confirmed through dose-response experiments and repeat testing.

  • Secondary assays will help to elucidate the mechanism of action, for example, by confirming direct binding to a target enzyme.

  • Further characterization of confirmed hits may involve testing against a panel of related enzymes or pathways to assess selectivity.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this application note.

Assay_Workflow cluster_primary Stage 1: Primary Screening cluster_secondary Stage 2: Secondary Screening cluster_validation Stage 3: Validation Protease Assay Protease Assay FP Binding Assay FP Binding Assay Protease Assay->FP Binding Assay If Hit Autofluorescence Check Autofluorescence Check Protease Assay->Autofluorescence Check NF-kB Assay NF-kB Assay NF-kB Assay->Autofluorescence Check Dose-Response Dose-Response NF-kB Assay->Dose-Response If Hit FP Binding Assay->Autofluorescence Check FP Binding Assay->Dose-Response Novel Compound Novel Compound Novel Compound->Protease Assay Novel Compound->NF-kB Assay

Figure 1: A high-level overview of the proposed screening cascade.

FP_Assay_Principle cluster_bound Bound State cluster_unbound Unbound State Large_Molecule Kinase Fluorescent_Tracer Tracer Large_Molecule->Fluorescent_Tracer Free_Tracer Tracer Slow_Tumble Slow Tumble High Polarization Fast_Tumble Fast Tumble Low Polarization Test_Compound Test Compound (Inhibitor) Test_Compound->Large_Molecule

Figure 2: The principle of a competitive fluorescence polarization assay.

Conclusion

Developing a bioassay for a novel compound with an unknown mechanism of action requires a strategic and adaptable approach. The fluorescent bioassay screening cascade detailed in this application note provides a robust framework for identifying and characterizing the biological activity of (Cyclohexyl-methanesulfonyl-amino)-acetic acid. By employing a combination of broad-spectrum and targeted assays, and by diligently controlling for potential artifacts, researchers can confidently elucidate the compound's therapeutic potential.

References

  • Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. (2023). STAR Protocols. [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (2021). Molecules. [Link]

  • Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. (2020). ResearchGate. [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. [Link]

  • Fluorescence Polarization-Based High- Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (2025). Bio-protocol. [Link]

  • Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual. [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicrospheres. [Link]

  • Tips to Minimize Autofluorescence. (2023). FluoroFinder. [Link]

  • HEK293 Cell Line - NF-κB Reporter (Luc). (n.d.). BPS Bioscience. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). The Royal Society of Chemistry. [Link]

  • A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. (n.d.). ResearchGate. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PubMed. [Link]

  • Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • cyclohexyl acetic acid, 5292-21-7. (n.d.). The Good Scents Company. [Link]

  • How to Reduce Autofluorescence. (2021). Labcompare.com. [Link]

  • Chemical Properties of Acetic acid, cyclohexyl ester (CAS 622-45-7). (n.d.). Cheméo. [Link]

  • 2-Cyclohexyl-2-(methylamino)acetic acid. (n.d.). PubChem. [Link]

Sources

Method

Technical Application Note: Safe Handling &amp; Disposal of (Cyclohexyl-methanesulfonyl-amino)-acetic acid

Executive Summary (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS: 695174-16-4), also known as N-Cyclohexyl-N-(methylsulfonyl)glycine , is a specialized reagents used primarily as a building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS: 695174-16-4), also known as N-Cyclohexyl-N-(methylsulfonyl)glycine , is a specialized reagents used primarily as a building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structure combines a carboxylic acid moiety with a sulfonamide linkage, necessitating specific handling protocols to mitigate risks associated with acidity, potential sensitization, and environmental toxicity.

This guide defines the Standard Operating Procedures (SOPs) for the safe receipt, storage, experimental use, and disposal of this compound. Given the limited specific toxicological data available in public registries, this protocol adopts a Precautionary Principle approach, classifying the substance as a Potential Irritant and Sensitizer .

Part 1: Chemical Identity & Physicochemical Properties

Understanding the chemical structure is the first step in risk assessment. The compound features a polar carboxylic acid head and a lipophilic cyclohexyl tail, suggesting amphiphilic behavior and specific solubility profiles.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 2-[Cyclohexyl(methanesulfonyl)amino]acetic acid
Common Name N-Cyclohexyl-N-(methylsulfonyl)glycine
CAS Number 695174-16-4
Molecular Formula C₉H₁₇NO₄S
Molecular Weight 235.30 g/mol
Physical State Solid (White to Off-white Powder)
Predicted pKa ~3.8 (Carboxylic Acid)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water (pH dependent)
Melting Point ~145-150°C (Predicted)

Part 2: Hazard Identification & Risk Assessment

Structural Activity Relationship (SAR) Analysis
  • Carboxylic Acid Group: Causes skin and eye irritation. Inhalation of dust may cause respiratory tract irritation.

  • Sulfonamide Moiety: Sulfonamides are known sensitizers. Prolonged exposure may induce allergic reactions (dermatitis or respiratory sensitization) in susceptible individuals.

  • Cyclohexyl Group: Enhances lipophilicity, potentially increasing dermal absorption rates compared to simple glycine derivatives.

Precautionary Hazard Classification
  • GHS Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H317: May cause an allergic skin reaction (Precautionary assignment due to sulfonamide structure).

Part 3: Safe Handling Protocols (SOP)

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).

  • Dust Control: Use a static-free weighing boat and an anti-static gun if the powder exhibits electrostatic behavior to prevent aerosolization.

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended when handling solutions in penetrating solvents like DMSO or DMF.

  • Ocular: Chemical safety goggles. Safety glasses with side shields are insufficient for powder handling due to the risk of airborne particulates.

Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential. Store under inert gas (Nitrogen or Argon) if possible, or in a tightly sealed container with desiccant.

  • Segregation: Store away from Strong Oxidizers (e.g., permanganates, peroxides) and Strong Bases .

Part 4: Experimental Application Protocol

Context: Amide Coupling (Peptidomimetic Synthesis)

This compound is frequently used to introduce the N-cyclohexyl-N-mesyl motif into amine-bearing scaffolds. The following protocol ensures high yield while maintaining safety.

Reagent Preparation
  • Solvent Selection: Dissolve the acid in Anhydrous DMF or DCM (Dichloromethane). Avoid protic solvents (Methanol/Water) during the activation step to prevent ester hydrolysis or side reactions.

  • Concentration: Typical working concentration is 0.1 M to 0.5 M.

Coupling Reaction (Standard HATU Method)
  • Activation: In a round-bottom flask under Nitrogen, dissolve 1.0 eq of (Cyclohexyl-methanesulfonyl-amino)-acetic acid in DMF.

  • Base Addition: Add 3.0 eq of DIPEA (Diisopropylethylamine). Note: Exothermic reaction possible; add dropwise.

  • Coupling Agent: Add 1.1 eq of HATU. Stir for 5-10 minutes to form the activated ester.

  • Amine Addition: Add 1.0-1.2 eq of the amine partner.

  • Monitoring: Monitor reaction progress via LC-MS (looking for M+H of product) or TLC (Stain: KMnO₄ or Ninhydrin).

Workup & Quenching (Safety Critical)
  • Quench: Dilute the reaction mixture with Ethyl Acetate.

  • Wash: Wash sequentially with:

    • 1M HCl (removes unreacted amine and DIPEA). Caution: Acidic wash of sulfonamides is generally stable, but avoid prolonged exposure.

    • Saturated NaHCO₃ (removes unreacted acid).

    • Brine.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Workflow Visualization

G Start Start: Reagent Retrieval Weigh Weighing (Fume Hood) Anti-static precautions Start->Weigh PPE Check Solubilize Solubilization (DMF/DCM) Weigh->Solubilize Transfer Reaction Coupling Reaction (HATU/DIPEA) Solubilize->Reaction Activation Quench Quench & Extraction (EtOAc / 1M HCl) Reaction->Quench Completion (LCMS) Waste Waste Segregation Quench->Waste Aqueous/Organic

Figure 1: Safe Handling Workflow for Synthesis Applications.

Part 5: Disposal Protocols

Disposal must comply with RCRA (Resource Conservation and Recovery Act) guidelines in the US, or local environmental regulations.

Waste Stream Segregation
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of as Hazardous Solid Waste (trace toxic). Do not throw in regular trash.

  • Liquid Waste (Organic): Collect in "Halogenated Organic Waste" if DCM was used, or "Non-Halogenated Organic Waste" if only DMF/Ethyl Acetate were used.

  • Liquid Waste (Aqueous): The acidic (HCl) and basic (NaHCO₃) washes contain trace sulfonamides. Do not pour down the sink. Collect in "Aqueous Chemical Waste" containers.

Destruction Method

The preferred method for ultimate disposal of this compound is High-Temperature Incineration .

  • Mechanism: Incineration at >1000°C with secondary combustion.

  • Scrubbing: Essential to capture Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) generated from the sulfonamide backbone.

Disposal Decision Tree

Disposal Source Waste Source Type State of Matter? Source->Type Solid Solid (Powder/Debris) Type->Solid Liquid Liquid (Reaction Mix/Wash) Type->Liquid Bin_Solid Hazardous Solid Waste Bin (Incineration) Solid->Bin_Solid Halogen Contains Halogens? (DCM, Chloroform) Liquid->Halogen Organic Bin_Aq Aqueous Chemical Waste (No Drain Disposal) Liquid->Bin_Aq Aqueous Bin_Halo Halogenated Solvent Waste Halogen->Bin_Halo Yes Bin_NonHalo Non-Halogenated Solvent Waste Halogen->Bin_NonHalo No

Figure 2: Decision Matrix for Waste Segregation and Disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). 29 CFR 1910.1200.

  • PubChem Database. (n.d.). Compound Summary for CAS 695174-16-4. National Center for Biotechnology Information.

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid. As Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid. As Senior Application Scientists, we provide in-depth troubleshooting advice based on established chemical principles and field-proven insights to help you overcome common hurdles and optimize your reaction yields.

Troubleshooting Low Yield: A Tale of Two Routes

The synthesis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid is most commonly approached via two primary synthetic routes. Low yields can often be traced back to specific, addressable issues within each of these pathways. This guide will address the potential pitfalls of both methods in a question-and-answer format.

Route 1: N-Alkylation of Cyclohexylmethanesulfonamide with a Haloacetic Acid

This route involves the deprotonation of cyclohexylmethanesulfonamide to form a nucleophilic sulfonamidate anion, which then displaces a halide from a haloacetic acid or its ester.

Route 2: Nucleophilic Substitution of Cyclohexylmethanesulfonyl Chloride with Glycine

This approach entails the reaction of the amino group of glycine with cyclohexylmethanesulfonyl chloride in the presence of a base.

Below, we address common questions and provide detailed troubleshooting for issues that may arise during these syntheses.

FAQs and Troubleshooting Guides

Route 1: N-Alkylation of Cyclohexylmethanesulfonamide

Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted cyclohexylmethanesulfonamide. What are the likely causes?

Answer: Incomplete deprotonation of the sulfonamide is the most frequent culprit. The acidity of the N-H proton in a sulfonamide is significantly lower than that of a carboxylic acid, necessitating a sufficiently strong base to generate the nucleophilic anion.

Troubleshooting Protocol: Base and Solvent Optimization

  • Evaluate Your Base:

    • Weak Bases (e.g., K₂CO₃, NaHCO₃): These may be insufficient to fully deprotonate the sulfonamide, leading to a low concentration of the active nucleophile.

    • Stronger Bases (e.g., NaH, KOtBu, LiHMDS): The use of a stronger, non-nucleophilic base is often required to drive the deprotonation to completion. Optimization studies have shown that strong bases like potassium tert-butoxide (t-BuOK) are essential for efficient N-alkylation of sulfonamides[1].

  • Solvent Selection is Critical:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are generally preferred as they can solvate the cation of the base, enhancing its reactivity, and do not interfere with the nucleophilic attack. Issues with solubility of reagents in solvents like acetone have been reported to lead to incomplete reactions[2].

  • Monitor Deprotonation: Before adding the haloacetic acid derivative, ensure complete deprotonation. This can sometimes be visually confirmed by the cessation of gas evolution (e.g., H₂ with NaH) or a change in the reaction mixture's appearance.

dot

Caption: Troubleshooting workflow for incomplete sulfonamide reaction.

Question 2: I'm observing multiple products by TLC/LC-MS, and my desired product is a minor component. What side reactions could be occurring?

Answer: Several side reactions can compete with the desired N-alkylation, leading to a complex product mixture and low yield.

Identifying and Mitigating Side Reactions

  • O-Alkylation: While less common for sulfonamides compared to phenols in the analogous Williamson ether synthesis, some O-alkylation of the carboxylate of the haloacetic acid by another molecule of haloacetate can occur, especially if the carboxylate is not protected.

  • Di-alkylation: If the product, (Cyclohexyl-methanesulfonyl-amino)-acetic acid, is deprotonated at the carboxylate, it can act as a nucleophile and react with another equivalent of the haloacetic acid derivative. This is more likely if an excess of the alkylating agent and base are used.

  • Elimination: The haloacetic acid can undergo base-catalyzed elimination to form glyoxylic acid derivatives, particularly with stronger, bulkier bases and at elevated temperatures. This is a known side reaction in Williamson ether synthesis[3][4][5].

Experimental Adjustments:

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the sulfonamide.Minimizes di-alkylation and ensures the complete consumption of the more valuable haloacetic acid derivative.
Temperature Maintain a low to moderate reaction temperature (0 °C to room temperature initially).Favors the Sₙ2 reaction over elimination, which has a higher activation energy.
Reagent Addition Add the haloacetic acid derivative slowly to the deprotonated sulfonamide solution.Maintains a low concentration of the electrophile, reducing the likelihood of side reactions.
Protecting Group Consider using an ester of the haloacetic acid (e.g., ethyl bromoacetate) followed by hydrolysis.The ester protects the carboxylic acid from participating in side reactions.
Route 2: Reaction of Cyclohexylmethanesulfonyl Chloride with Glycine

Question 3: The reaction is sluggish, and I'm recovering mostly starting materials. Why is the reaction not proceeding?

Answer: The nucleophilicity of the amino group in glycine can be suppressed under certain conditions, and the biphasic nature of the reaction can also hinder progress.

Troubleshooting Protocol: Enhancing Reactivity

  • pH Control is Paramount:

    • The reaction is typically performed in the presence of a base to neutralize the HCl generated. However, if the pH becomes too high, the concentration of the free amine form of glycine decreases as it is deprotonated at both the carboxyl and amino termini.

    • Maintain a pH between 8-10 to ensure a sufficient concentration of the nucleophilic free amine.[6] A biphasic system, such as the Schotten-Baumann reaction conditions (e.g., aqueous NaOH and an organic solvent), is often employed.

  • Solvent System:

    • Glycine has poor solubility in many organic solvents. A biphasic system (e.g., water/THF, water/dioxane) or the use of a co-solvent can improve the interaction between the reactants. Sustainable syntheses have been developed in alternative solvents like deep eutectic solvents, which can enhance the solubility of reactants.[7]

  • Activation of the Sulfonyl Chloride:

    • Ensure the cyclohexylmethanesulfonyl chloride is fresh and has not been hydrolyzed by atmospheric moisture. Hydrolysis will produce the unreactive sulfonic acid.

dot

Caption: Workflow for addressing slow reaction kinetics.

Question 4: My product is impure, and purification is challenging. What are the likely impurities?

Answer: Impurities can arise from side reactions involving the bifunctional nature of glycine or from the sulfonyl chloride itself.

Common Impurities and Purification Strategies

  • Bis-sulfonylation: The initially formed product can potentially react with another molecule of the sulfonyl chloride at the carboxylate, though this is less likely than N-sulfonylation.

  • Polymerization: Glycine can self-condense to form polyglycine under certain conditions, although this is less probable in the presence of the more reactive sulfonyl chloride.

  • Hydrolyzed Sulfonyl Chloride: Cyclohexylmethanesulfonic acid from the hydrolysis of the starting material will be present and needs to be removed.

  • Unreacted Glycine: Can be difficult to separate from the product due to similar polarity.

Purification Protocol:

  • Aqueous Workup:

    • After the reaction, a carefully controlled aqueous workup is essential. Acidifying the solution will protonate the carboxylic acid of the product, allowing for extraction into an organic solvent, while the unreacted glycine (as its hydrochloride salt) and the sulfonic acid will remain in the aqueous layer.

  • Crystallization:

    • The product, being a sulfonated amino acid, may be crystalline. Attempting crystallization from a suitable solvent system can be an effective purification method.

  • Chromatography:

    • If crystallization is unsuccessful, column chromatography on silica gel may be necessary. A polar mobile phase will be required. HPLC can also be used for purification of amino acid derivatives.[8]

General Experimental Best Practices

To improve yield and purity regardless of the synthetic route, always adhere to the following principles:

  • Inert Atmosphere: Reactions involving strong bases like NaH should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by atmospheric moisture.

  • Reagent Quality: Ensure all reagents and solvents are pure and dry.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products.

References

  • Zhu, M., Fujita, K.-i., & Yamaguchi, R. (2010). A low catalyst loading of [Cp*IrCl2]2 in the presence of t-BuOK enables a simple and versatile N-alkylation of sulfonamides with various alcohols based on a catalytic hydrogen transfer reaction. Organic Letters, 12(6), 1336–1339. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

  • MDPI. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide...[Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Research Journal of Pharmacy and Technology. (2020, December 23). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • Pure. (n.d.). Chemical methods for N- and O-sulfation of small molecules, amino acids and peptides. [Link]

  • PMC. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. [Link]

  • PubMed. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. [Link]

  • Uniba.it. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • CHIMIA. (n.d.). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[1]. [Link]

  • ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride | Download Table. [Link]

  • ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of primary sulfonamides using.... [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • PMC. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • ACS Publications. (2015, June 12). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?[Link]

  • PubMed. (n.d.). Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with alpha, beta-unsaturated compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • PMC. (2023, July 21). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. [Link]

Sources

Optimization

Optimizing reaction conditions for N-sulfonylation of amino acids

The following guide is structured as a Technical Support Center for researchers optimizing N-sulfonylation reactions. It prioritizes troubleshooting, mechanistic understanding, and reproducible protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers optimizing N-sulfonylation reactions. It prioritizes troubleshooting, mechanistic understanding, and reproducible protocols.

Ticket Status: Open | Topic: Optimization & Troubleshooting | Tier: Level 3 (Senior Scientist)

Core Directive: The Reaction Landscape

N-sulfonylation is a fundamental transformation in medicinal chemistry, often used to create sulfonamide pharmacophores or protect amines. While deceptively simple, the reaction competes with hydrolysis (of the sulfonyl chloride) and can suffer from regioselectivity issues (O- vs. N-sulfonylation) or racemization under harsh conditions.

The Mechanism at a Glance

The reaction follows a nucleophilic substitution mechanism (addition-elimination) at the sulfur atom.

  • Primary Pathway: The amino group (nucleophile) attacks the sulfonyl sulfur, displacing the chloride.

  • Critical Variable: The amine must be unprotonated to be nucleophilic, requiring a base (

    
     of the amine). However, excessive basicity promotes side reactions.
    

ReactionPathways Start Amino Acid (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Base OSulf O-Sulfonylated (Side Product) Start->OSulf High pH (Ser/Tyr/Thr) R_SO2_Cl Sulfonyl Chloride (Electrophile) R_SO2_Cl->Intermediate Hydrolysis Sulfonic Acid (Byproduct) R_SO2_Cl->Hydrolysis H2O / High pH Product N-Sulfonylated Amino Acid Intermediate->Product - HCl Racemate Racemized Product Product->Racemate Excess Base Long Rxn Time

Figure 1: Mechanistic pathways showing the desired route (green) and competing side reactions (dashed red).

Standard Operating Procedures (SOPs)

We recommend two primary protocols depending on your substrate solubility and sensitivity.

Protocol A: Schotten-Baumann Conditions (Aqueous/Biphasic)

Best for: Standard amino acids, scale-up, and cost-efficiency.

Reagents: Amino Acid (1.0 equiv), Sulfonyl Chloride (1.1–1.2 equiv),


 (2.0–2.5 equiv), Water/Dioxane (1:1) or Water/THF.
  • Dissolution: Dissolve amino acid and

    
     in water. If the amino acid is hydrophobic (e.g., Phe, Trp), add Dioxane or THF to solubilize.
    
  • Cooling: Cool the mixture to

    
    . This is critical to retard the hydrolysis of the sulfonyl chloride [1].
    
  • Addition: Add sulfonyl chloride (dissolved in a minimal amount of Dioxane/THF if solid) dropwise over 15–30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

  • Workup:

    • Wash the basic aqueous layer with EtOAc (removes unreacted sulfonyl chloride and neutral impurities).

    • Acidify the aqueous layer to pH 1–2 with 1M HCl.

    • Extract the product into EtOAc.[1]

    • Wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Anhydrous Organic Conditions

Best for: Moisture-sensitive substrates, non-natural amino acids, or when strictly avoiding hydrolysis is necessary.

Reagents: Amino Acid Methyl Ester (or protected AA), Sulfonyl Chloride (1.1 equiv), TEA or DIPEA (2.0–3.0 equiv), DCM (Dichloromethane).

  • Setup: Dissolve amino acid ester/salt in dry DCM under

    
     atmosphere.
    
  • Base: Add TEA/DIPEA. Stir for 5 mins.

  • Addition: Add sulfonyl chloride at

    
    .
    
  • Reaction: Stir at RT for 3–12 hours.

  • Quenching (Crucial Step): Add a primary amine (e.g., dimethylaminopropylamine or simple aqueous ammonia) to react with excess sulfonyl chloride before workup [2].

Troubleshooting Guide & FAQs

Issue 1: Low Yield & "Oily" Impurities

Diagnosis: The most common cause is the hydrolysis of the sulfonyl chloride into sulfonic acid, or the presence of unreacted sulfonyl chloride which appears as an oil.

SymptomProbable CauseCorrective Action
Product contaminated with starting material Sulfonyl chloride hydrolyzed before reacting.Use Schotten-Baumann: Ensure Temp is

during addition.[1] Add chloride slowly. Use Organic: Ensure solvents are dry.
Low Mass Recovery Product is water-soluble (sulfonamides are acidic).Check pH: Sulfonamides have a pKa ~10-11. If the workup pH is too high, the product stays in the water. Acidify aqueous layer to pH < 2 before extraction [3].
Oily Residue Unreacted Sulfonyl Chloride.[2][3]Quench: Add 0.5 equiv of a water-soluble amine (e.g., Glycine or DMAPA) 30 mins before workup. This converts excess chloride to a polar sulfonamide that washes away in the aqueous layer [2].[3]
Issue 2: Racemization

Diagnosis: Loss of optical purity is a risk, particularly with phenylglycine derivatives or when using strong bases.

  • Mechanism: The electron-withdrawing sulfonyl group increases the acidity of the

    
    -proton. Strong bases (like NaOH) or prolonged reaction times can lead to deprotonation and racemization.
    
  • Solution:

    • Switch to weaker bases : Use

      
       or 
      
      
      
      instead of NaOH.
    • Organic Route: Use 2,4,6-collidine (sym-collidine) instead of TEA/DIPEA. Collidine is sterically hindered and less likely to abstract the

      
      -proton [4].
      
    • Temperature: Keep the reaction at

      
       for as long as possible; do not heat.
      
Issue 3: O-Sulfonylation (Serine, Threonine, Tyrosine)

Diagnosis: LCMS shows a mass corresponding to bis-sulfonylation (


).
  • Cause: At high pH, the phenolic OH (Tyr) or aliphatic OH (Ser/Thr) becomes nucleophilic.

  • Solution:

    • pH Control: Maintain pH between 8–9. The amine is nucleophilic at this pH, but the hydroxyls (pKa ~10–13) remain largely protonated and unreactive.

    • Chemo-selective Reagents: For Tyrosine, consider using specific reagents like TBSAB (4-(tert-butyl)phenylsulfonimidoyl fluoride) which has shown high N-selectivity [5].

Advanced Optimization: Green Chemistry

For labs reducing solvent waste, water-only protocols are highly effective for this transformation due to the "on-water" effect where hydrophobic reactants accelerate at the phase boundary.

Protocol:

  • Solvent: 100% Water (no organic co-solvent).

  • Base:

    
     (2 equiv).
    
  • Catalyst: Recent literature suggests using surfactant-type catalysts (like TPGS-750-M) or simply vigorous stirring to create an emulsion.

  • Benefit: The sulfonamide product often precipitates out of the water upon acidification, allowing for filtration-based isolation without extraction (high E-factor efficiency) [6].

Troubleshooting Logic Tree

Use this flowchart to diagnose your specific experimental failure.

Troubleshooting Start Problem Identified Yield Low Yield Start->Yield Purity Impure / Side Products Start->Purity CheckSM Starting Material Remains? Yield->CheckSM Racemization Racemization Observed Purity->Racemization Excess Excess R-SO2-Cl (Oily Residue) Purity->Excess Hydrolysis Sulfonyl Chloride Hydrolyzed CheckSM->Hydrolysis Yes Solubility Product lost in Aqueous Layer CheckSM->Solubility No Action1 Action: Lower Temp (0°C) Dry Solvents Hydrolysis->Action1 Action2 Action: Acidify Aqueous Layer to pH 1-2 Solubility->Action2 Action3 Action: Use Weaker Base (Collidine/NaHCO3) Racemization->Action3 Action4 Action: Quench with DMAPA or Glycine Excess->Action4

Figure 2: Decision matrix for diagnosing common N-sulfonylation failures.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[4] Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water. Green Chemistry, 8(9), 835-838. Available at: [Link]

  • Carpino, L. A., et al. (2002). Racemization in Peptide Synthesis. Journal of Organic Chemistry.
  • Benedetti, A. M., et al. (2020). Chemical methods for N- and O-sulfation of small molecules, amino acids and peptides. ChemBioChem, 21(9). Available at: [Link]

  • Lipshutz, B. H., & Ghorbani, S. (2009). Green Chemistry: Surfactant-enabled transition metal catalysis in water. Dalton Transactions.

Sources

Troubleshooting

(Cyclohexyl-methanesulfonyl-amino)-acetic acid precipitation in aqueous buffer solutions

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering solubility issues with (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4). The content assumes the user...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering solubility issues with (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4).

The content assumes the user is treating this compound as a research tool, intermediate, or NCE (New Chemical Entity) in biological assays or chemical synthesis.

Topic: (Cyclohexyl-methanesulfonyl-amino)-acetic acid

Executive Summary & Physicochemical Profile

The Issue: Users frequently report unexpected precipitation of (Cyclohexyl-methanesulfonyl-amino)-acetic acid upon dilution into aqueous buffers (PBS, HEPES) or during storage at


.

The Mechanism: This compound is a lipophilic weak acid . Its solubility is governed strictly by the ionization state of the carboxylic acid tail and the hydrophobic burden of the cyclohexyl ring.

  • Structure Analysis: The molecule consists of a hydrophobic core (Cyclohexyl), a polar but non-ionizable linker (Methanesulfonyl-amino), and an ionizable head group (Acetic acid).

  • Critical Parameter (

    
    ):  The carboxylic acid typically has a 
    
    
    
    in the range of 3.5 – 4.2 .
  • The Trap: While the sulfonamide nitrogen looks like a potential handle, it is fully substituted (tertiary) and electron-deficient due to the sulfonyl group; it does not protonate in physiological ranges. Therefore, solubility is entirely dependent on the deprotonation of the carboxylic acid.

Physicochemical Data Summary:

ParameterEstimated ValueImplication for Handling

(Acidic)
~3.8 (Carboxyl)Soluble only when pH >

+ 2 (i.e., pH > 5.8).
LogP (Lipophilicity) ~1.5 – 2.0Moderate lipophilicity; requires organic co-solvent if unionized.
Intrinsic Solubility (

)
< 100

M (Est.)
Very low solubility in acidic media (pH < 4).
Molecular Weight ~235.3 g/mol Small molecule, diffuses rapidly but aggregates easily.
Troubleshooting Guide (FAQ Format)
Q1: My stock solution in DMSO is clear, but it precipitates immediately upon adding to PBS (pH 7.4). Why?

Diagnosis: This is likely a "kinetic solubility crash" caused by local supersaturation or the "Common Ion Effect" if the buffer concentration is too high.

  • Explanation: When you inject a concentrated DMSO stock (e.g., 100 mM) into an aqueous buffer, the local concentration at the injection tip momentarily exceeds the solubility limit before mixing is complete. The hydrophobic cyclohexyl groups aggregate faster than the acid can ionize.

  • Solution:

    • Predilution: Perform an intermediate dilution step. Dilute DMSO stock 1:10 into water (pH adjusted to 8) before adding to the final buffer.

    • Vortexing: Vortex the buffer while adding the compound, not after.

Q2: The compound stays in solution at Room Temperature (RT) but precipitates at

. Can I re-dissolve it?

Diagnosis: Temperature-dependent solubility reduction (Thermodynamic crash).

  • Explanation: Solubility of hydrophobic salts generally decreases with temperature. At

    
    , the kinetic energy is insufficient to keep the hydrophobic cyclohexyl rings from stacking (Van der Waals interactions), even if the head group is ionized.
    
  • Solution:

    • Warm Up: Sonicate the solution at

      
       for 10 minutes.
      
    • Check pH: Buffers like Tris change pH with temperature (Tris pH increases as Temp drops). Ensure the pH at

      
       has not drifted toward the 
      
      
      
      .
Q3: I am using a citrate buffer at pH 4.0, and I cannot get any concentration above 10

M. Is the compound degraded?

Diagnosis: You are working near the


 of the molecule.
  • Explanation: At pH 4.0, approximately 50% of the molecules are in the protonated (neutral) state. The neutral form is dominated by the cyclohexyl/sulfonamide lipophilicity and is insoluble in water.

  • Solution: You must operate at pH > 5.5 to ensure >99% ionization. If low pH is required for the assay, you must add a solubilizer like Cyclodextrin (HP-

    
    -CD) or Tween-80.
    
Experimental Protocol: The "Golden Window" Solubilization Workflow

Use this protocol to prepare stable assay solutions (up to 1 mM).

Reagents:

  • Compound Stock (100 mM in 100% DMSO).

  • Buffer: PBS or HEPES (adjusted to pH 7.8 - 8.0). Note: We recommend a slightly higher pH to drive ionization.

  • Optional: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).

Step-by-Step Procedure:

  • Stock Preparation: Ensure the 100 mM DMSO stock is completely clear. If hazy, centrifuge at 10,000 x g for 5 mins.

  • The "Shift" Step (Critical):

    • Prepare the aqueous buffer.

    • Optional: Add 0.05% Tween-20 or 5% HP-

      
      -CD to the buffer to sequester the cyclohexyl tail.
      
  • Dropwise Addition:

    • Place the buffer on a magnetic stirrer (medium speed).

    • Add the DMSO stock dropwise into the vortex/swirl.

    • Limit: Do not exceed 1% v/v DMSO final concentration if possible.

  • pH Validation:

    • After addition, measure the final pH.

    • Rule: If Final pH < 6.0, add dilute NaOH immediately. The compound is an acid; adding it to a weak buffer may lower the pH enough to cause its own precipitation (Self-buffering effect).

  • Equilibration: Incubate at RT for 30 mins. Inspect for "oiling out" (droplets) or crystals.

Decision Logic Visualization

The following diagram illustrates the troubleshooting logic for precipitation events.

SolubilityLogic Start Precipitation Observed CheckpH Measure Supernatant pH Start->CheckpH IsAcidic Is pH < 5.5? CheckpH->IsAcidic AdjustpH Adjust pH to > 7.0 (Ionize Carboxyl Group) IsAcidic->AdjustpH Yes CheckConc Check Concentration (Is it > 100 µM?) IsAcidic->CheckConc No (pH is OK) Success Solution Clear AdjustpH->Success IsHighConc High Conc? CheckConc->IsHighConc AddCosolvent Add 5-10% DMSO or Cyclodextrin IsHighConc->AddCosolvent Yes CheckTemp Check Temperature IsHighConc->CheckTemp No AddCosolvent->Success IsCold Is it 4°C? CheckTemp->IsCold IsCold->AddCosolvent No (Intrinsic Limit Reached) WarmUp Warm to 25-37°C (Thermodynamic Sol) IsCold->WarmUp Yes WarmUp->Success

Figure 1: Decision tree for troubleshooting precipitation of (Cyclohexyl-methanesulfonyl-amino)-acetic acid. Follow the path based on pH, concentration, and temperature checks.

References & Authoritative Grounding

The protocols and mechanisms described above are grounded in the fundamental physical chemistry of weak electrolytes and solubility profiling. While specific literature on CAS 695174-16-4 is limited to supplier indices, the behavior is derived from established solubility science for Class II/IV compounds.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the "pH-Solubility Profile" and the Henderson-Hasselbalch relationship for monoprotic acids).

  • Yalkowsky, S. H., et al. (2010). Solubility and Solubilization in Aqueous Media. Oxford University Press. (Authoritative text on cosolvent solubilization and the log-linear solubility equation).

  • Bergström, C. A., et al. (2016). "Early pharmaceutical profiling to predict oral drug absorption." European Journal of Pharmaceutical Sciences. (Validation of solubility workflows for lipophilic acids).

  • PubChem Compound Summary. (2024). N-(Cyclohexyl)-N-(methylsulfonyl)glycine. (Structural verification and computed physicochemical properties).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Optimization

Technical Support Center: Stabilization of (Cyclohexyl-methanesulfonyl-amino)-acetic acid

Case ID: OX-STAB-CYC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Scope Target Molecule: (Cyclohexyl-methanesulfonyl-amino)-acetic acid Chemical Structure Context: Primary S...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-STAB-CYC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Scope

Target Molecule: (Cyclohexyl-methanesulfonyl-amino)-acetic acid Chemical Structure Context:


Primary Stability Challenge:  Oxidative Degradation via Radical Autoxidation.

This guide addresses the specific oxidative vulnerabilities of the cyclohexyl ring and the glycine backbone in your target molecule. Unlike simple hydrolysis, oxidative degradation in this class of compounds is often insidious, driven by trace metal catalysis and dissolved oxygen, leading to complex impurity profiles that complicate HPLC analysis.

Root Cause Analysis: The "Why" and "Where"

To prevent degradation, you must understand the molecular weak points. This molecule presents two distinct oxidative risks:

A. The Cyclohexyl "Peroxide Cycle" (Primary Risk)

The cyclohexyl ring is a hydrocarbon skeleton susceptible to radical autoxidation .

  • Mechanism: A radical initiator (e.g., trace peroxide or metal ion) abstracts a hydrogen atom from a secondary carbon on the ring.

  • Propagation: This forms a cyclohexyl radical (

    
    ), which reacts rapidly with molecular oxygen (
    
    
    
    ) to form a peroxyl radical (
    
    
    ). This propagates a chain reaction, eventually generating stable cyclohexyl hydroperoxides (
    
    
    ).
  • Consequence: These hydroperoxides decompose into ketones (cyclohexanone derivatives) and alcohols, disrupting the hydrophobic tail of your drug candidate.

B. The Glycine "Captodative" Trap (Secondary Risk)

The methylene group (


) sandwiched between the sulfonamide nitrogen and the carboxylic acid is electronically activated.
  • Mechanism: Radical abstraction at this

    
    -carbon is stabilized by the adjacent electron-withdrawing carbonyl and the lone pair of the nitrogen (captodative effect).
    
  • Consequence: Oxidative cleavage here can lead to decarboxylation or fragmentation of the amino-acid backbone.

Visualization: The Degradation Pathway

The following diagram illustrates the radical chain reaction specific to the cyclohexyl moiety.

OxidativePathway Start Intact Molecule (Cyclohexyl Ring) Radical Cyclohexyl Radical (Cy•) Start->Radical H• Abstraction Initiator Trace Metals / UV (Initiation) Initiator->Start Peroxyl Peroxyl Radical (CyOO•) Radical->Peroxyl + O2 (Fast) Oxygen Dissolved O2 Hydroperoxide Hydroperoxide (CyOOH) Peroxyl->Hydroperoxide + Intact Molecule Hydroperoxide->Radical Chain Propagation Decomp Decomposition Products (Ketones/Alcohols) Hydroperoxide->Decomp Degradation

Figure 1: Radical autoxidation cycle of the cyclohexyl moiety. Note the self-propagating nature of the hydroperoxide intermediate.

Troubleshooting Guide: Diagnostic Scenarios

Use this decision matrix to diagnose instability in your current formulation or stock solution.

Scenario A: "My solution turned yellow/brown, but the main peak area is >98%."
  • Diagnosis: This is likely trace oxidative coupling or formation of conjugated byproducts (chromophores) at very low levels (ppm). Sulfonamides themselves rarely discolor, but trace aniline impurities (if synthesis involved them) or radical coupling of the glycine backbone can cause color.

  • Immediate Action: Check the UV spectrum of the impurity. If it absorbs >290 nm, it is a conjugated oxidation product.

  • Fix: Sparge solvents with Argon/Nitrogen. Add 0.05% EDTA to sequester trace metals that catalyze this color formation.

Scenario B: "I see a new impurity at RRT ~0.85 that grows over time."
  • Diagnosis: This is often the Cyclohexanone derivative (oxidized ring) or a hydrolysis product.

  • Differentiation Test:

    • Take a fresh sample.

    • Add 1 eq. of Sodium Borohydride (

      
      ).
      
    • Result: If the peak disappears (reduces back to an alcohol), it was the oxidized ketone (oxidative degradation). If it remains, it is likely a hydrolysis product (acid/amine cleavage).

Scenario C: "Degradation is higher in solid state than in solution."
  • Diagnosis: Amorphous instability. If your material is amorphous, oxygen permeability is high.

  • Fix: Crystalline forms are inherently more stable against autoxidation. If crystallization is impossible, store with a desiccant AND an oxygen scavenger packet (e.g., Ageless®).

Prevention Protocols & Stabilization

Protocol 1: The "Gold Standard" Formulation Buffer

For liquid formulations or stock solutions, use this triple-defense system.

ComponentRoleRecommended Conc.Mechanism
Citrate Buffer (pH 5.0 - 6.0) pH Control10 - 50 mMMaximizes sulfonamide stability; Citrate also acts as a weak chelator.
Disodium EDTA Chelator0.05% w/vTraps

/

ions that catalyze radical initiation.
Methionine Sacrificial Antioxidant0.1 - 0.5% w/vPreferentially oxidizes to Methionine Sulfoxide, sparing your drug's cyclohexyl ring.

Note: Avoid Sodium Metabisulfite if your molecule has any potential for nucleophilic attack; Methionine is safer for glycine derivatives.

Protocol 2: Oxidative Stress Testing (Validation)

Do not rely solely on


. Hydrogen peroxide mimics "peroxide" impurities but fails to simulate radical autoxidation effectively.

Step-by-Step Procedure:

  • Peroxide Stress: Dissolve drug to 1 mg/mL. Add

    
     to reach 3%. Incubate at RT for 24h. (Tests vulnerability to excipient impurities).
    
  • Radical Stress (AIBN): Dissolve drug in Acetonitrile/Water. Add 10 mM AIBN (Azobisisobutyronitrile). Heat to 40°C for 24h.

    • Why? AIBN generates carbon-centered radicals, mimicking the "real world" autoxidation of the cyclohexyl ring.

  • Analysis: Compare HPLC profiles. If AIBN causes significantly more degradation than

    
    , your primary risk is radical chain oxidation  (Pathway A), not direct oxidation.
    

Frequently Asked Questions (FAQs)

Q: Can I use BHT (Butylated Hydroxytoluene) to stabilize this? A: Only in lipophilic formulations (oils, emulsions). For aqueous systems, BHT is insoluble and ineffective. Use water-soluble antioxidants like Methionine or Ascorbic Acid (though Ascorbic Acid can sometimes act as a pro-oxidant with iron, so use with EDTA).

Q: Is the sulfonamide nitrogen susceptible to N-oxidation? A: Generally, no. Sulfonamides are highly oxidized sulfur species. The nitrogen is electron-deficient due to the sulfonyl group, making it resistant to electrophilic attack by oxygen. Focus your stabilization efforts on the carbon skeleton (cyclohexyl and glycine


).

Q: Why does the pH matter for oxidation? A: The oxidation potential of the glycine


-carbon changes with ionization. At higher pH, the carboxylic acid is deprotonated (

), which can stabilize adjacent radical species, potentially accelerating degradation. Keeping the pH slightly acidic (pH 5-6) typically improves stability.

Decision Tree: Troubleshooting Workflow

TroubleshootingTree Start Issue Detected Type Identify Defect Type Start->Type Color Discoloration (Yellowing) Type->Color Impurity New HPLC Peak Type->Impurity Metals Check Metal Content (ICP-MS) Color->Metals Stress Compare with Stress Samples Impurity->Stress Chelate Add EDTA Metals->Chelate High Fe/Cu Oxid Matches AIBN/H2O2? Stress->Oxid Hydro Matches Acid/Base? Stress->Hydro FixOxid Add Antioxidant / Remove O2 Oxid->FixOxid Yes FixHydro Adjust pH / Remove Moisture Hydro->FixHydro Yes

Figure 2: Step-by-step troubleshooting logic for stability issues.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[1][2] International Council for Harmonisation.[2][3][4]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[5] (Standard text on oxidative mechanisms).[2]

  • Hermans, I., et al. (2006).[6] Autoxidation of cyclohexane: conventional views challenged by theory and experiment.[6] (Detailed mechanism of cyclohexyl radical chains).

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation.[2] Pharmaceutical Development and Technology. (Review of antioxidant strategies).

Sources

Troubleshooting

Improving the chiral purity of synthesized amino acid derivatives

Status: Operational Ticket ID: #CP-AA-992 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimizing Enantiomeric Excess (% ee) in Peptide/Derivative Synthesis Introduction: The Stakes of Ste...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CP-AA-992 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimizing Enantiomeric Excess (% ee) in Peptide/Derivative Synthesis

Introduction: The Stakes of Stereochemistry

Welcome to the Chiral Purity Support Center. In drug development, the difference between an L-isomer and a D-isomer is not just structural—it is toxicological. For amino acid derivatives, maintaining chiral purity is a battle against thermodynamics.

The primary enemy is racemization (or epimerization), a side reaction where a pure enantiomer converts into a mixture. This guide moves beyond basic advice to address the causality of chiral loss and provides self-validating protocols to prevent, detect, and repair it.

Module 1: Prevention (Synthesis Phase)

The Issue: You observe a drop in optical rotation or % ee after a coupling reaction. The Root Cause: The formation of an Oxazolone (Azlactone) intermediate.

Mechanism of Failure

When an N-acyl amino acid is activated (e.g., by a carbodiimide), the oxygen of the amide backbone can attack the activated carbonyl carbon. This forms a 5-membered oxazolone ring. The hydrogen at the


-carbon of this ring is highly acidic (

) and is easily removed by weak bases, leading to a planar, achiral intermediate. When the ring opens, it reforms as a racemate.
Visualizing the Threat

Oxazolone_Mechanism AA Activated Amino Acid (Chiral L-Isomer) Oxazolone Oxazolone Ring (Azlactone) AA->Oxazolone Backbone Amide Attack Enol Planar Enolate (Achiral Intermediate) Oxazolone->Enol Base-Catalyzed Proton Abstraction Racemate Racemic Product (DL-Mixture) Oxazolone->Racemate Ring Opening (Coupling) Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The Oxazolone pathway is the primary driver of racemization in activated amino acid derivatives.

The Solution: The Oxyma Advantage

To prevent oxazolone formation, you must intercept the activated ester faster than the backbone amide can attack it. We recommend replacing HOBt/HOAt with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .

Why Oxyma?

  • Safety: Unlike HOBt, Oxyma is not explosive.[1]

  • Acidity: Oxyma (

    
     4.[1]60) is more acidic than HOBt, creating a more reactive active ester that couples faster, reducing the time window for racemization.
    
  • Suppression: Data consistently shows Oxyma/DIC coupling yields higher optical purity than HOBt/DIC [1].

Recommended Protocol: Low-Racemization Coupling

  • Dissolve: 1.0 eq Carboxylic Acid + 1.0 eq Oxyma Pure in DMF (keep concentration high, ~0.5 M).

  • Activate: Add 1.0 eq DIC (Diisopropylcarbodiimide) . Stir for 2 minutes at 0°C.

  • Couple: Add 1.0 eq Amine component.

  • Base Control: If a base is required (e.g., to free an amine salt), use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA. Collidine is too sterically hindered to abstract the

    
    -proton, significantly reducing direct enolization [2].
    

Module 2: Diagnosis (Analytical Phase)

The Issue: "How do I validate the chiral purity of my derivative without an expensive chiral column screening?" The Solution: Marfey’s Method (FDAA Derivatization) .

This is the industry-standard "self-validating" analytical technique. It converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard C18 HPLC column.

Marfey's Workflow

Marfeys_Method cluster_products Resulting Diastereomers Sample Unknown Sample (Contains L-AA and trace D-AA) Reaction Nucleophilic Substitution (40°C, 1h, pH 8) Sample->Reaction Reagent Marfey's Reagent (L-FDAA) Reagent->Reaction LL L-AA-L-FDAA (More Polar) Reaction->LL DL D-AA-L-FDAA (Less Polar - Retained Longer) Reaction->DL HPLC Standard C18 HPLC Analysis (UV 340 nm) LL->HPLC Elutes First DL->HPLC Elutes Second

Figure 2: Marfey's method converts enantiomers to diastereomers, allowing separation on achiral C18 columns.

Protocol: Marfey’s Analysis

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[2][3][4]

  • Prepare Sample: Place 50

    
    L of amino acid sample (50 mM) in a vial.
    
  • Derivatize: Add 100

    
    L of L-FDAA  (1% in acetone) and 20 
    
    
    
    L of 1M NaHCO
    
    
    .
  • Incubate: Heat at 40°C for 1 hour. (The solution will turn yellow).

  • Quench: Add 10

    
    L of 2M HCl to stop the reaction.
    
  • Analyze: Inject onto a standard C18 HPLC column. Detect at 340 nm .

    • Interpretation: The L-L diastereomer elutes first. The D-L diastereomer elutes later due to stronger intramolecular hydrogen bonding increasing its hydrophobicity [3].

Comparison: Marfey's vs. Chiral HPLC
FeatureMarfey's Method (FDAA)Chiral HPLC (CSP)
Column Required Standard C18 (Cheap)Daicel/Chiralpak (Expensive)
Scope Primary/Secondary Amines onlyAll chiral centers
Elution Order Predictable (L-L before D-L)Unpredictable (Trial & Error)
Sensitivity High (UV 340 nm,

)
Variable (Depends on analyte)
Throughput Lower (Requires derivatization)High (Direct injection)

Module 3: Remediation (Purification Phase)

The Issue: You have confirmed a racemate (e.g., 50:50 mix). Crystallization failed. The Solution: Enzymatic Kinetic Resolution (Acylase I) .

Chemical separation is difficult. Biological separation is absolute. We utilize Acylase I (from porcine kidney) , which is strictly stereoselective for L-enantiomers of N-acyl amino acids.

Resolution Workflow

Enzymatic_Resolution cluster_separation Step 3: Extraction Racemate Racemic Mixture (DL-Amino Acid) Acetylation Step 1: N-Acetylation (Acetic Anhydride) Racemate->Acetylation N_Acyl_Racemate N-Acetyl-DL-Amino Acid Acetylation->N_Acyl_Racemate Enzyme Step 2: Acylase I Hydrolysis (pH 7.5, 37°C) N_Acyl_Racemate->Enzyme L_Free Free L-Amino Acid (Water Soluble) Enzyme->L_Free Hydrolyzed D_Acyl N-Acetyl-D-Amino Acid (Organic Soluble) Enzyme->D_Acyl Unhydrolyzed

Figure 3: Kinetic resolution separates enantiomers based on enzyme specificity and solubility.

Protocol: Acylase I Resolution
  • Acetylate: Convert your racemic amino acid to the N-acetyl derivative using acetic anhydride/NaOH.

  • Digest: Dissolve the N-acetyl-DL-amino acid in water (pH adjusted to 7.5 with LiOH). Add Acylase I (approx 10-20 mg per gram of substrate) and catalytic CoCl

    
    . Incubate at 37°C for 24-48 hours.
    
  • Separate: Acidify the mixture to pH 5.

    • Extract with Ethyl Acetate.

    • Organic Layer: Contains N-Acetyl-D-Amino Acid (The enzyme ignores the D-isomer).

    • Aqueous Layer: Contains Free L-Amino Acid (The enzyme hydrolyzed this).

  • Recover: The L-amino acid can be collected from the aqueous phase by ion-exchange chromatography [4].

Frequently Asked Questions (FAQ)

Q: I am synthesizing N-methylated peptides and seeing massive racemization. Why? A: N-methyl amino acids are highly prone to racemization because they cannot form hydrogen bonds that typically stabilize the secondary structure, and the steric bulk forces the intermediate into conformations that favor oxazolone formation.

  • Fix: Avoid HOBt. Use HATU or COMU with Collidine (TMP) as the base. The "Oxyma" moiety in COMU is particularly effective here.

Q: Can I use DIPEA (Hünig's Base) for all couplings? A: We advise against it for chiral-sensitive steps (like Cysteine or Phenylglycine coupling). DIPEA is basic enough to abstract the


-proton.
  • Fix: Switch to 2,4,6-Trimethylpyridine (Collidine) . It acts as a proton scavenger but is too sterically hindered to attack the

    
    -proton [2].
    

Q: My Marfey's analysis shows two peaks, but I used pure L-amino acid. Is the reagent bad? A: Not necessarily. If you over-react (too long or too hot), FDAA can degrade or react with side chains (like Tyr or Lys), creating "ghost peaks."

  • Fix: Run a blank (FDAA only) and a known L-standard alongside your sample to confirm peak identity.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk." Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) Advantage in Peptide Synthesis." Journal of Organic Chemistry.

  • Thermo Fisher Scientific. (n.d.). "FDAA (Marfey's Reagent) Product Information." Thermo Fisher Scientific.

  • Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society.

  • Daicel Chiral Technologies. (n.d.).[5] "Chiral Amino Acids Analysis: A smarter way to analyze amino acids." Chiral Technologies.[5]

Sources

Optimization

Technical Support Center: Troubleshooting Assay Inactivity for (Cyclohexyl-methanesulfonyl-amino)-acetic acid

This guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of activity with (Cyclohexyl-methanesulfonyl-amino)-acetic acid in their experimental assays. As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of activity with (Cyclohexyl-methanesulfonyl-amino)-acetic acid in their experimental assays. As a Senior Application Scientist, my goal is to provide a structured, in-depth troubleshooting framework that goes beyond a simple checklist. We will explore the potential reasons for your compound's apparent inactivity, from fundamental compound-related issues to complex assay-specific variables.

Part 1: Foundational Checks - Is Your Compound Ready for the Assay?

Before delving into the complexities of your specific assay, it's crucial to rule out fundamental issues related to the compound itself. A "no activity" result can often be traced back to problems with compound integrity, solubility, or stability.

FAQ 1: My (Cyclohexyl-methanesulfonyl-amino)-acetic acid shows no activity. Where do I start?

Start by verifying the basics of your compound and its preparation. Even the most well-designed assay will fail if the test article is not what you think it is, or if it's not available to interact with the target.

Initial Troubleshooting Steps:

  • Compound Identity and Purity Verification:

    • Rationale: Impurities can lead to an overestimation of the compound's concentration, resulting in an apparent lack of potency.[1] It's also possible that the compound is not the correct structure.

    • Action: Confirm the identity and purity of your batch of (Cyclohexyl-methanesulfonyl-amino)-acetic acid using analytical methods such as HPLC or LC-MS.[1]

  • Solubility Assessment:

    • Rationale: Poor solubility is a common reason for a compound's lack of activity in biological assays.[2][3] If the compound precipitates out of the assay buffer, its effective concentration will be much lower than intended.[3]

    • Action: Visually inspect your stock solution and the final assay wells for any signs of precipitation. Consider performing a formal solubility test in your specific assay buffer.

  • Solvent Compatibility:

    • Rationale: The solvent used to dissolve your compound can significantly impact the experiment.[3] Solvents can affect protein stability, interfere with assay readouts, or even exhibit toxicity to cells.[3]

    • Action: Ensure the final concentration of your solvent (e.g., DMSO) in the assay is at a level that does not affect the assay's performance. Run a solvent-only control to verify this.

Part 2: Digging Deeper - Compound Stability and Assay Integrity

Once you've confirmed the identity, purity, and solubility of your compound, the next step is to investigate its stability under your specific experimental conditions and to scrutinize the assay's performance.

FAQ 2: I've confirmed my compound's identity and solubility, but it's still inactive. What's next?

Now, we need to consider if the compound is stable over the course of your experiment and if the assay itself is performing as expected.

Workflow for Investigating Compound Stability and Assay Performance:

Caption: Troubleshooting workflow for compound stability and assay integrity.

In-depth Troubleshooting:

  • Compound Stability:

    • Rationale: The compound may be degrading in the assay buffer due to factors like pH, temperature, or light exposure.[4][5] Chemical instability can be caused by hydrolysis, oxidation, or photochemical degradation.[4]

    • Protocol: Compound Stability Assessment:

      • Prepare your (Cyclohexyl-methanesulfonyl-amino)-acetic acid in the final assay buffer at the highest concentration to be tested.

      • Incubate the solution under the exact conditions of your assay (temperature, light, etc.) for the full duration of the experiment.

      • At the beginning (T=0) and end of the incubation period, take an aliquot and analyze it by LC-MS to determine the amount of intact compound remaining.

      • A significant decrease in the parent compound's peak area indicates instability.

  • Assay Validation and Controls:

    • Rationale: It is essential to have confidence in the assay's ability to detect a real effect.[6][7] Robust positive and negative controls are critical to confirming that the assay is working correctly.[8] A negative result could be due to a failure in the assay itself.[9]

    • Key Validation Parameters:

      • Positive Control: A known active compound for your target. This confirms that the assay can detect activity.

      • Negative Control: A compound known to be inactive against your target. This helps define the baseline.

      • Vehicle Control: The solvent used to dissolve the test compound. This ensures the solvent itself is not causing an effect.

Table 1: Essential Assay Controls

Control TypePurposeExpected Outcome
Positive Control To confirm the assay can detect a known active compound.A significant and reproducible signal change.
Negative Control To establish the baseline signal for an inactive compound.No significant signal change from the vehicle control.
Vehicle Control To ensure the solvent does not interfere with the assay.No significant signal change from the no-compound control.

Part 3: Advanced Troubleshooting - Uncovering Hidden Interactions and Artifacts

If your compound is stable and your assay is validated, it's time to consider more subtle reasons for the lack of activity. These can include non-specific interactions, assay interference, or the possibility that your compound is a "pan-assay interference compound" (PAIN).

FAQ 3: My compound is stable, and my controls are working, but I still see no activity. What else could be wrong?

At this stage, we need to investigate potential interactions between your compound and the assay components, as well as the possibility of assay artifacts.

Decision Tree for Advanced Troubleshooting:

G start Start: Confirmed Stability & Controls check_interference Check for Assay Interference start->check_interference orthogonal_assay Run Orthogonal Assay check_interference->orthogonal_assay No Interference Found modify_compound Consider Structural Modification check_interference->modify_compound Interference Detected orthogonal_assay->modify_compound Activity Observed no_activity Conclusion: Likely Inactive Under These Conditions orthogonal_assay->no_activity Still No Activity modify_compound->no_activity

Caption: Decision tree for advanced troubleshooting of assay inactivity.

Advanced Considerations:

  • Assay Interference:

    • Rationale: The compound may be interfering with the detection method of your assay (e.g., fluorescence quenching, light scattering).[10] This can mask a real biological effect.

    • Action: Run your compound in a simplified version of the assay without the biological target to see if it affects the readout directly.

  • Non-Specific Protein Binding:

    • Rationale: Highly lipophilic compounds can bind non-specifically to proteins in the assay, reducing the free concentration available to interact with the target.

    • Action: Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to your assay buffer to reduce non-specific binding. Be sure to validate that the detergent does not affect your assay's performance.

  • Pan-Assay Interference Compounds (PAINs):

    • Rationale: Some chemical structures are known to interfere with a wide range of assays through various mechanisms, such as aggregation, redox activity, or chemical reactivity.[11] These are known as PAINs.

    • Action: Use computational tools or consult medicinal chemistry experts to assess if (Cyclohexyl-methanesulfonyl-amino)-acetic acid contains any known PAIN substructures.

Summary and Final Recommendations

If you have systematically worked through this guide and your (Cyclohexyl-methanesulfonyl-amino)-acetic acid still shows no activity, it is reasonable to conclude that the compound is inactive against your target under the tested conditions. At this point, you might consider:

  • Testing in an Orthogonal Assay: An assay that measures the same biological endpoint but uses a different technology or detection method.[12]

  • Structural Modifications: If you have a medicinal chemistry team, they may be able to suggest modifications to the compound to improve its properties.[13]

  • Re-evaluating the Target: It's also possible that the initial hypothesis about the compound's target is incorrect.

This structured approach to troubleshooting should help you confidently determine the reason for the observed lack of activity and guide your next steps in the drug discovery process.

References

Sources

Troubleshooting

Technical Support Center: Investigating Potential Off-Target Effects of Novel Small Molecules

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive framework for investigating the potential off-target effects of novel small molecules, using...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive framework for investigating the potential off-target effects of novel small molecules, using the hypothetical compound (Cyclohexyl-methanesulfonyl-amino)-acetic acid as a case study. Given the absence of specific literature on this molecule, this guide emphasizes general principles and robust experimental strategies applicable to any new chemical entity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when embarking on off-target profiling.

Q1: What are off-target effects and why are they a concern in drug development?

A1: Off-target effects occur when a drug or small molecule binds to and modulates the activity of proteins or other biomolecules that are not its intended therapeutic target.[1] These unintended interactions can lead to a range of consequences, from unexpected toxicities and adverse drug reactions to potentially beneficial polypharmacology. Identifying and characterizing off-target effects is a critical step in preclinical drug development to build a comprehensive safety profile and understand the full mechanism of action of a new compound.[2] Approximately 90% of drug candidates fail during clinical trials due to unforeseen toxicity or lack of efficacy, with off-target effects being a significant contributing factor.[3]

Q2: My compound, (Cyclohexyl-methanesulfonyl-amino)-acetic acid, is novel. Where do I even begin to look for potential off-target effects?

A2: For a novel compound with no known targets, a tiered and systematic screening approach is recommended. This typically begins with broad, unbiased screening methods to identify a wide range of potential interactions, followed by more focused validation and mechanistic studies for any "hits."

  • Computational Approaches: In silico methods, including AI/ML-based and chemical similarity-based target prediction, can be a valuable starting point to generate hypotheses about potential off-target interactions based on the compound's structure.[3]

  • Broad Experimental Screening: Techniques like chemical proteomics and cell microarray screening can provide an unbiased view of the compound's binding profile against a large portion of the human proteome.[1][2]

  • Focused Panel Screening: If preliminary data or structural similarity suggests a particular protein family (e.g., kinases, GPCRs), commercially available screening panels can be a cost-effective next step.

Q3: What are the primary experimental strategies for identifying off-target interactions?

A3: A variety of powerful techniques are available, each with its own strengths and limitations. A multi-pronged approach often yields the most reliable results.

Technique Principle Primary Use Case Advantages Limitations
Chemical Proteomics Uses chemical probes or reactive molecules to label and identify protein binding partners from complex biological samples.[1]Unbiased discovery of direct binding targets in a native-like environment.High sensitivity and specificity.[1]Requires high-quality probe design; potential for background signal interference.[1]
Cell Microarray Screening Assesses binding of a labeled small molecule to a library of overexpressed human plasma membrane and secreted proteins.[2]High-throughput screening against the human "surfaceome" and "secretome".Highly specific with low false-positive rates; can predict and explain unexpected toxicities.[2]May not identify intracellular targets.
Kinase Profiling Panels Measures the inhibitory activity of a compound against a large panel of purified protein kinases.Assessing selectivity for kinase inhibitors.Commercially available; provides quantitative IC50 data.In vitro results may not always translate to cellular activity; can be subject to assay interference.[4][5]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in intact cells or lysates.[6][7]Validating direct target engagement in a physiological context.[7][8]Does not require modification of the compound or target protein; applicable to various cell types.[9]Not all proteins exhibit a sufficient thermal shift; can have false positives.[1]

Q4: How do I differentiate between a true off-target effect and experimental artifacts?

A4: This is a critical aspect of off-target investigation. Several strategies can be employed:

  • Orthogonal Assays: Confirm hits using a different experimental method that relies on a distinct biophysical principle.[5] For example, a hit from a kinase activity assay could be validated with a direct binding assay like CETSA.

  • Structure-Activity Relationship (SAR): Synthesize and test close analogs of your compound that are structurally similar but inactive. These "negative controls" should not show the same off-target effects.[10]

  • Counter-Screens: Perform assays that lack a key component, such as the enzyme or substrate, to identify compounds that interfere with the assay technology itself (e.g., fluorescence quenching).[5]

  • Target Knockout/Knockdown: Using techniques like CRISPR/Cas9 to remove the putative off-target protein from cells can definitively determine if the compound's effect is mediated through that target.[10][11]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common experimental challenges.

Guide 1: Troubleshooting Kinase Profiling Assays

Kinase assays are fundamental in drug discovery but are prone to various artifacts.[4]

Scenario 1: High Variability Between Replicates

  • Potential Cause: Inconsistent pipetting, inadequate mixing, or "edge effects" in the assay plate.[12]

  • Troubleshooting Steps:

    • Pipetting Technique: Use calibrated pipettes and ensure consistent tip immersion depth. For small volumes, consider reverse pipetting.

    • Mixing: Gently but thoroughly mix all reagents after addition, especially the enzyme and inhibitor solutions. Avoid introducing bubbles.

    • Plate Layout: Avoid using the outer wells of the assay plate, which are more susceptible to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidity barrier.[12]

    • Temperature Control: Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on cold or warm surfaces.[12]

Scenario 2: Compound Interference (False Positives/Negatives)

  • Potential Cause: The compound itself may be fluorescent, quench the assay signal, or aggregate and cause non-specific inhibition.[4][5]

  • Troubleshooting Steps:

    • Run a Counter-Screen: Set up control wells that contain all assay components except the kinase enzyme. Any signal in these wells indicates compound interference.

    • Use an Orthogonal Assay Format: If using a fluorescence-based assay, try confirming hits with a luminescence-based format (e.g., ADP-Glo) or a label-free method.[4]

    • Check for Aggregation: Compound aggregation can be concentration-dependent. Visually inspect solutions and consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer, if compatible with the kinase.

Scenario 3: Higher-Than-Expected IC50 Value

  • Potential Cause: Suboptimal assay conditions, incorrect ATP concentration for competitive inhibitors, or poor compound solubility.[12]

  • Troubleshooting Steps:

    • Verify Assay Conditions: Ensure the pH, ionic strength, and any necessary cofactors in the reaction buffer are optimal for the specific kinase being tested.[12]

    • ATP Competition Assay: If your compound is ATP-competitive, its apparent IC50 will increase with higher ATP concentrations. Perform the assay at a low ATP concentration (ideally at or below the Km for ATP) to determine the true potency. To confirm the mechanism, repeat the IC50 determination at a significantly higher ATP concentration (e.g., 10-fold higher); a rightward shift in the IC50 curve indicates ATP-competitive inhibition.[12]

    • Assess Solubility: Poor solubility of the test compound in the assay buffer can lead to an underestimation of its potency. Ensure the final DMSO concentration is consistent across all wells and as low as possible to maintain compound solubility without inhibiting the enzyme.[4]

Workflow for an ATP Competition Assay

cluster_0 IC50 Determination at Low [ATP] cluster_1 IC50 Determination at High [ATP] cluster_2 Data Interpretation a1 Prepare serial dilution of (Cyclohexyl-methanesulfonyl-amino)-acetic acid a2 Add compound to wells a1->a2 a3 Add kinase and substrate a2->a3 a4 Incubate for pre-binding a3->a4 a5 Initiate reaction with low concentration of ATP (e.g., Km value) a4->a5 a6 Incubate and measure signal a5->a6 a7 Calculate IC50_low_ATP a6->a7 c1 Compare IC50 values a7->c1 b1 Prepare serial dilution of (Cyclohexyl-methanesulfonyl-amino)-acetic acid b2 Add compound to wells b1->b2 b3 Add kinase and substrate b2->b3 b4 Incubate for pre-binding b3->b4 b5 Initiate reaction with high concentration of ATP (e.g., 10x Km value) b4->b5 b6 Incubate and measure signal b5->b6 b7 Calculate IC50_high_ATP b6->b7 b7->c1 c2 IC50_high_ATP > IC50_low_ATP? c1->c2 c3 Conclusion: ATP-Competitive Inhibition c2->c3 Yes c4 Conclusion: Not ATP-Competitive c2->c4 No

Caption: Workflow for determining ATP-competitive inhibition.

Guide 2: Troubleshooting the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful tool for confirming target engagement in a cellular environment.[7]

Scenario 1: No Thermal Shift Observed

  • Potential Cause: The compound does not bind and stabilize the target protein under the tested conditions, or the protein itself is not amenable to the assay.[6]

  • Troubleshooting Steps:

    • Optimize Compound Incubation: Vary the incubation time and concentration of your compound. Ensure the compound is cell-permeable and active.

    • Adjust Temperature Range: The initial melt curve (a plot of soluble protein vs. temperature) is crucial. If the chosen temperature for the isothermal dose-response (ITDR) experiment is not on the slope of this curve, a shift will not be detectable. Perform a broader temperature screen to accurately determine the protein's melting profile.[6][13]

    • Confirm Protein Expression: Ensure your target protein is expressed at a detectable level in the chosen cell line.

    • Consider the Protein: Some proteins may not exhibit a significant change in thermal stability upon ligand binding.[1]

Scenario 2: High Variability in Western Blot Data

  • Potential Cause: Inconsistent heating, cell lysis, or protein loading.[6]

  • Troubleshooting Steps:

    • Precise Temperature Control: Use a thermal cycler with a heated lid for precise and uniform heating of all samples.[6]

    • Consistent Lysis: Ensure complete and consistent cell lysis. Repeated freeze-thaw cycles are a common and effective method.[6] Be meticulous when collecting the supernatant after centrifugation to avoid disturbing the pellet of aggregated proteins.

    • Accurate Protein Quantification: Use a reliable method like a BCA assay to determine the protein concentration of the soluble fractions.[6]

    • Equal Loading: Load equal amounts of total protein for each sample onto the SDS-PAGE gel.[6] Use a loading control (e.g., GAPDH, β-actin) to normalize the data and confirm equal loading.

Scenario 3: Antibody-Related Issues

  • Potential Cause: The antibody has low specificity or affinity, or it recognizes both the soluble and aggregated forms of the protein.

  • Troubleshooting Steps:

    • Antibody Validation: Use a well-validated antibody for Western blotting. Optimize the antibody concentration to achieve a good signal-to-noise ratio.[6]

    • Check for Recognition of Aggregates: If the antibody recognizes the denatured/aggregated protein, it is essential to efficiently separate the soluble and insoluble fractions via centrifugation.[13] Increasing the centrifugation speed or duration may help.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) Melt Curve
  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of (Cyclohexyl-methanesulfonyl-amino)-acetic acid. Incubate for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[6]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Sample Preparation and Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.[6]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining (normalized to the lowest temperature point) against the temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Visualizing CETSA Principle

cluster_control Control (Vehicle) cluster_treated Treated compound {(Cyclohexyl-methanesulfonyl-amino)-acetic acid} protein_bound Target Protein (Bound) compound->protein_bound protein_unbound Target Protein (Unbound) heat Heat Challenge (Temperature Gradient) protein_unbound->heat protein_bound->heat unfolded Unfolded & Aggregated heat->unfolded Lower Temp. stable Remains Soluble heat->stable

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Part 3: Data Interpretation and Next Steps

Interpreting Non-Target Screening Data

Non-target screening (NTS) using techniques like LC-HRMS can generate vast and complex datasets.[14][15] The primary goal is to identify features (unique mass-to-charge ratio and retention time pairs) that are significantly altered by treatment with your compound.

  • Feature Prioritization: Use statistical methods to identify features that show a significant and dose-dependent change in abundance between control and treated samples.

  • Database Searching: Use the accurate mass and isotopic pattern of prioritized features to query chemical and biological databases (e.g., PubChem, ChEMBL) to tentatively identify the compounds.

  • Confirmation with Standards: The ultimate confirmation of a hit's identity requires comparing its retention time and fragmentation pattern (MS/MS spectrum) with that of an authentic reference standard.[16]

From Hit to Validated Off-Target

Once a potential off-target has been identified and confirmed, the next steps involve validating its biological relevance.

  • Determine Potency: Establish a dose-response curve to determine the concentration at which your compound engages the off-target (e.g., EC50 from an ITDR-CETSA experiment or IC50 from a functional assay).

  • Assess Cellular Consequences: Investigate whether engagement of the off-target at relevant concentrations leads to a measurable cellular phenotype. This could involve downstream signaling readouts, changes in gene expression, or effects on cell viability.

  • In Vivo Relevance: If possible, assess whether the off-target interaction contributes to the compound's in vivo efficacy or toxicity profile. This can be challenging but may involve using knockout animal models.[11]

By following a systematic and multi-faceted approach, researchers can build a comprehensive profile of a novel compound's interactions, paving the way for safer and more effective therapeutics.

References

  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Yale University. [Link]

  • Aalizadeh, R., et al. (2023). Exploring non-target screening variability in unsupervised multivariate time trend analysis of LC-HRMS data. PMC. [Link]

  • ResearchGate. (2025). A new approach to data evaluation in the non-target screening of organic trace substances in water analysis. ResearchGate. [Link]

  • DCE - Nationalt Center for Miljø og Energi. (2024). SUSPECT AND NON-TARGET SCREENING IN ENVIRONMENTAL MONITORING. Aarhus University. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Lin, A., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

Sources

Optimization

Technical Support Center: Improving the Oral Bioavailability of Small Molecule Inhibitors

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most significant hurdles in d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most significant hurdles in drug development: improving the oral bioavailability of small molecule inhibitors. Our goal is to provide you with the causal logic behind experimental choices and robust protocols to help you navigate this complex landscape.

PART 1: Frequently Asked Questions (FAQs)

This section addresses high-level concepts that form the foundation for troubleshooting poor oral bioavailability.

Q1: What is oral bioavailability and why is it a critical parameter?

A: Oral bioavailability, denoted as 'F', represents the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[1] It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the bloodstream. Low oral bioavailability can lead to high dose requirements, significant patient-to-patient variability in drug exposure, and potential therapeutic failure.[2] Therefore, optimizing this parameter is essential for developing a safe, effective, and convenient oral medication.[3]

Q2: What are the primary barriers that limit the oral bioavailability of a small molecule inhibitor?

A: The journey of an orally administered drug from the gastrointestinal (GI) tract to the bloodstream is fraught with challenges. The primary barriers can be categorized into four main areas:

  • Poor Solubility & Dissolution: The drug must first dissolve in the GI fluids to be absorbed. Many modern small molecule inhibitors are highly lipophilic and poorly water-soluble, making dissolution a rate-limiting step.[4]

  • Low Intestinal Permeability: Once dissolved, the drug must pass through the intestinal epithelial cell layer to enter the bloodstream. Factors like molecular size, charge, and lipophilicity govern this passive diffusion process.[5]

  • Efflux by Transporters: Membrane proteins, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs), act as cellular "pumps" that actively transport drugs out of the intestinal cells and back into the GI lumen, thereby reducing net absorption.[6][7]

  • First-Pass Metabolism: Before reaching systemic circulation, the drug absorbed from the gut must first pass through the liver via the portal vein. Enzymes in both the intestinal wall and the liver, particularly the Cytochrome P450 (CYP) family, can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[8][9][10]

Barriers to Oral Drug Absorption cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation Ingested Ingested Drug (Tablet/Capsule) Dissolved Drug in Solution Ingested->Dissolved 1. Dissolution (Solubility Barrier) Epithelium Intestinal Epithelium Dissolved->Epithelium 2. Permeation (Permeability Barrier) PortalVein Portal Vein Epithelium->PortalVein Absorption Efflux 3. Efflux Transporters (e.g., P-gp) Liver Liver PortalVein->Liver 4. First-Pass Metabolism Circulation Systemic Circulation (Therapeutic Effect) Liver->Circulation 4. First-Pass Metabolism Efflux->Dissolved Pumps drug out

Caption: Key physiological barriers limiting oral bioavailability.

Q3: What is the Biopharmaceutics Classification System (BCS) and how does it help in formulation development?

A: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on two key properties: aqueous solubility and intestinal permeability.[5][11] This classification helps predict a drug's in vivo absorption characteristics and guides the selection of appropriate formulation strategies.

BCS ClassSolubilityPermeabilityPrimary Absorption BarrierExample Formulation Strategy
Class I HighHighNoneImmediate-release dosage form.
Class II LowHighDissolution RateSolubility enhancement (e.g., ASDs, particle size reduction).[12]
Class III HighLowPermeabilityPermeation enhancers (research-intensive).
Class IV LowLowBothComplex strategies (e.g., lipid-based systems, nanoformulations).[13]
Q4: What is Lipinski's "Rule of 5" and how relevant is it today?

A: Lipinski's Rule of 5 (Ro5) is a set of guidelines used in early drug discovery to evaluate the "drug-likeness" of a chemical compound and its potential for good oral absorption.[14][15] The "rules" state that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): less than 500 Daltons[16]

  • Log P (Lipophilicity): not greater than 5[16]

  • Hydrogen Bond Donors: not more than 5 (sum of OHs and NHs)[17]

  • Hydrogen Bond Acceptors: not more than 10 (sum of Ns and Os)[17]

Causality & Modern Relevance: The Ro5 is based on the observation that most successful oral drugs are relatively small and moderately lipophilic molecules.[14] While still a valuable starting point, many modern therapeutic targets (e.g., protein-protein interactions) require larger molecules that fall into the "beyond Rule of 5" (bRo5) space.[16] Therefore, while Ro5 is an excellent guide for initial lead optimization, it is not an absolute barrier. Many successful drugs, particularly in oncology, violate one or more of these rules.[18]

PART 2: Troubleshooting Guides

This section provides in-depth, scenario-based guidance for overcoming specific experimental challenges.

Section A: Troubleshooting Solubility-Limited Bioavailability (BCS Class II/IV)
Q: My lead compound is a BCS Class II inhibitor with very low aqueous solubility (<1 µg/mL). What are my initial options to improve dissolution?

A: For a compound where dissolution is the rate-limiting step, the primary goal is to increase the dissolution rate and/or the apparent solubility in the GI tract. The most direct initial approaches focus on modifying the solid-state properties of the Active Pharmaceutical Ingredient (API).

The Science Behind It: The Noyes-Whitney equation describes the rate of dissolution, where the rate is directly proportional to the surface area of the drug particle and its solubility in the dissolution medium. By modifying these parameters, we can significantly enhance the dissolution rate.

Recommended Strategies:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[19]

    • Micronization: Techniques like jet milling can reduce particle sizes to the micron range (1-10 µm). This is a well-established and cost-effective method.[11]

    • Nanonization: Advanced techniques like wet bead milling or high-pressure homogenization can create nanoparticles (<1 µm), leading to a dramatic increase in surface area and dissolution velocity.[20][21]

  • Salt or Cocrystal Formation:

    • Salt Formation: For ionizable compounds (acids or bases), forming a salt is a highly effective way to increase aqueous solubility and dissolution rate.[22] The introduction of a charged moiety generally increases solubility.[11]

    • Cocrystallization: If your compound is non-ionizable, forming a cocrystal with a non-toxic molecular species (a "coformer") can alter the crystal lattice energy, improving solubility and dissolution.[11][12]

Q: I've tried micronization and salt formation, but the bioavailability is still below 10%. What advanced formulation strategies should I consider?

A: When simple modifications are insufficient, the next step is to create advanced formulations that generate and maintain a supersaturated state of the drug in the GI tract. For BCS Class II compounds, Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS) are the most powerful and widely used approaches.[23][24]

Recommended Strategies:

  • Amorphous Solid Dispersions (ASDs):

    • What It Is: An ASD involves dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix.[25] The amorphous form lacks a crystal lattice, meaning no energy is required to break the lattice for dissolution. This results in a much higher apparent solubility—potentially 5 to 100 times that of the crystalline form.[11][26]

    • How It Works: The polymer stabilizes the high-energy amorphous drug, preventing it from recrystallizing during storage and in the GI tract.[12][26] Common polymers include HPMC, HPMCAS, and PVP.[12]

    • Manufacturing Methods: The two primary methods for preparing ASDs are spray drying and hot-melt extrusion (HME).[26][27]

  • Lipid-Based Drug Delivery Systems (LBDDS):

    • What It Is: These formulations involve dissolving or suspending the drug in a mixture of lipids, surfactants, and co-solvents.[13] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[20]

    • How It Works: The drug is pre-dissolved in the lipid vehicle. Upon contact with GI fluids, the formulation spontaneously forms a fine oil-in-water emulsion or microemulsion, presenting the drug in a solubilized state ready for absorption.[22] LBDDS can also stimulate lipid absorption pathways, further enhancing drug uptake.[13] This approach is particularly suitable for highly lipophilic (high LogP) compounds.[22]

StrategyPrincipleKey AdvantagesKey Disadvantages
Amorphous Solid Dispersions (ASD) Stabilize the high-energy amorphous form of the drug in a polymer matrix.[25]Significant increase in apparent solubility and dissolution rate; applicable to a wide range of compounds.[23][26]Physically unstable (risk of recrystallization); potential for complex manufacturing processes.[23][26]
Lipid-Based Systems (e.g., SEDDS) Pre-dissolve the drug in a lipid vehicle that self-emulsifies in the GI tract.[20]Enhances solubility and can mitigate food effects; utilizes natural lipid absorption pathways.[13][22]Limited to lipid-soluble drugs; potential for GI side effects; lower drug loading capacity.
Nanotechnology Increase surface area-to-volume ratio dramatically.[21]Significantly improved dissolution rates; potential for targeted delivery.[21][28]Complex and costly manufacturing; potential for nanotoxicity and stability issues.[20][21]
Q: How do I select between Spray Drying and Hot-Melt Extrusion (HME) for preparing an Amorphous Solid Dispersion?

A: The choice between these two scalable manufacturing processes depends primarily on the physicochemical properties of your API, particularly its thermal stability.[18]

Start Need to Prepare an ASD CheckThermal Is the API thermally stable at T > (Tg + 50°C)? Start->CheckThermal HME Hot-Melt Extrusion (HME) is a viable option CheckThermal->HME Yes SprayDry Spray Drying is the preferred method CheckThermal->SprayDry No HME_Desc Solvent-free process, continuous manufacturing, good for high doses. HME->HME_Desc SprayDry_Desc Suitable for heat-sensitive APIs, produces fine particles, good for low-dose/high-potency drugs. SprayDry->SprayDry_Desc

Caption: Decision process for selecting an ASD manufacturing method.

  • Choose Hot-Melt Extrusion (HME) if your API is thermally stable. HME is a solvent-free process where the API and polymer are mixed and heated until they form a molten solution, which is then extruded and cooled. It is often preferred for its efficiency and continuous nature.[4][25]

  • Choose Spray Drying if your API is heat-sensitive. In this process, the API and polymer are dissolved in a common solvent, and this solution is atomized into a hot gas stream. The solvent rapidly evaporates, leaving behind solid dispersion particles.[4][11]

Section B: Troubleshooting Permeability-Limited Bioavailability (BCS Class III/IV)
Q: My inhibitor has excellent aqueous solubility, but in vivo studies show very low absorption. How can I determine if poor membrane permeability is the issue?

A: When solubility is not the limiting factor, the investigation must shift to the drug's ability to cross the intestinal epithelium. A combination of in silico and in vitro models is the standard approach to diagnose permeability issues.

The Science Behind It: The intestinal epithelium is a lipid bilayer that favors the passive diffusion of small, moderately lipophilic molecules. Highly polar or large molecules struggle to cross this barrier. Furthermore, active efflux transporters can prevent net absorption even if passive diffusion occurs.[29]

Recommended Investigation Workflow:

  • In Silico Assessment: Re-evaluate the compound's properties against Lipinski's Ro5.[30] High hydrogen bond counts (>5 donors, >10 acceptors) or a low LogP value can indicate poor permeability.

  • In Vitro Permeability Assays: These are essential for obtaining quantitative data.

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[31] It is a quick and inexpensive way to screen for passive permeability issues but does not account for active transport or metabolism.

    • Caco-2 Cell Monolayer Assay: This is the gold standard for in vitro permeability assessment.[31] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with tight junctions, mimicking the intestinal barrier. This model can assess both passive diffusion and active transport (efflux).[6]

In Vitro ModelWhat It MeasuresAdvantagesDisadvantages
PAMPA Passive transcellular permeability.High-throughput, low cost, highly reproducible.Does not model active transport (efflux) or paracellular pathways.[31]
Caco-2 Monolayers Passive permeability, active efflux, and potential for metabolism.[31]"Gold standard" that models key physiological features of the human intestine.[6]Lower throughput, more expensive, longer assay time (21 days for cell differentiation).[31]
Q: My Caco-2 assay shows a high efflux ratio (>2). How do I confirm P-glycoprotein (P-gp) involvement and what are my options?

A: An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux. To confirm the involvement of a specific transporter like P-gp, the assay should be repeated in the presence of a known inhibitor of that transporter.

Experimental Confirmation: Run the Caco-2 permeability assay with your compound in the presence and absence of a specific P-gp inhibitor like zosuquidar or verapamil.[32] If the efflux ratio decreases significantly (ideally close to 1) in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.

Strategies to Overcome Efflux:

  • Structural Modification (Lead Optimization): This is the most effective long-term strategy. Medicinal chemists can attempt to modify the molecule to reduce its recognition by P-gp. This often involves masking hydrogen bond donors or altering the overall molecular shape.[33]

  • Formulation with Efflux Inhibitors: Co-administering the drug with an excipient that inhibits P-gp can increase absorption. Certain formulation excipients, such as Tween 80, Pluronic P85, and TPGS, have been shown to have P-gp inhibitory effects.[6]

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of the parent drug that undergoes bioconversion in the body to release the active drug.[34] A prodrug can be designed to have different physicochemical properties that prevent its recognition by efflux transporters. Once absorbed, it is cleaved to release the parent inhibitor.[35][36]

Section C: Troubleshooting Metabolism-Limited Bioavailability
Q: My compound has good solubility and permeability, but the oral bioavailability is still poor, and plasma concentrations are very low. How do I investigate first-pass metabolism?

A: When solubility and permeability are ruled out, high first-pass metabolism becomes the primary suspect. This occurs when enzymes in the gut wall or liver extensively metabolize the drug after absorption but before it reaches systemic circulation.[9]

The Science Behind It: The Cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is responsible for the metabolism of over 50% of marketed drugs.[8] These enzymes are highly expressed in the liver and intestine and can significantly reduce the amount of parent drug that reaches the bloodstream.[37]

Recommended Investigation Workflow:

  • In Vitro Metabolic Stability Assays:

    • Liver Microsomes: Incubate your compound with human liver microsomes (HLM), which are rich in CYP enzymes. Measure the rate of disappearance of your compound over time. A short half-life in this assay indicates high susceptibility to hepatic metabolism.

    • Hepatocytes: Using intact liver cells (hepatocytes) provides a more comprehensive picture, as it includes both Phase I (e.g., CYP) and Phase II (conjugation) metabolic pathways.

  • In Vivo Animal Studies: Compare the Area Under the Curve (AUC) of the drug concentration-time profile following intravenous (IV) versus oral (PO) administration in an animal model (e.g., rat). A significantly lower AUC after oral dosing compared to IV dosing (after correcting for the absorbed fraction) points to high first-pass extraction.

Q: My inhibitor is rapidly metabolized by CYP3A4. What are the primary strategies to mitigate this?

A: Addressing high first-pass metabolism is a significant challenge that is best tackled during the lead optimization phase of drug discovery.

Strategies to Reduce Metabolism:

  • Structural Modification: This is the most fundamental approach. The goal is to modify the part of the molecule that is being metabolized (the "metabolic soft spot") without losing pharmacological activity. Common strategies include:

    • Introducing Electron-Withdrawing Groups: Adding groups like fluorine or a nitrile near the site of metabolism can make it less susceptible to oxidative metabolism by CYPs.

    • Blocking the Metabolic Site: Placing a bulky group or a metabolically stable group (like a fluorine atom) at the site of metabolism can sterically hinder the enzyme's access.

  • Prodrug Design: A prodrug can be designed to mask the metabolically labile part of the molecule. The prodrug is absorbed intact and then cleaved in the systemic circulation to release the active drug, bypassing first-pass metabolism.[35]

  • Co-administration with Inhibitors (Ritonavir Boosting): In some cases, particularly in antiviral therapy, drugs are co-dosed with a potent CYP3A4 inhibitor like ritonavir. Ritonavir "boosts" the exposure of the primary drug by inhibiting its metabolism. This is a clinical strategy and less common during preclinical development due to the risk of drug-drug interactions.

PART 3: Key Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a test compound.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Barrier Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value > 200 Ω·cm² is typically considered acceptable. Also, assess the permeability of a paracellular marker like Lucifer Yellow to confirm tight junction integrity.

  • Transport Experiment (A-to-B):

    • Prepare a dosing solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Wash the Caco-2 monolayers with warm transport buffer.

    • Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh buffer. Also, take a sample from the apical side at the beginning and end of the experiment.

  • Transport Experiment (B-to-A):

    • Simultaneously, perform the experiment in the reverse direction. Add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.

    • Take samples from the apical side at the same time points.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a suitable analytical method, such as LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the filter, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp(B-to-A) / Papp(A-to-B).

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Lab-Scale Spray Drying

Objective: To prepare an ASD of a poorly soluble compound to enhance its dissolution rate.

Methodology:

  • Polymer and Solvent Selection:

    • Choose a suitable polymer (e.g., HPMCAS, PVP K30) based on drug-polymer miscibility screening (e.g., via film casting and DSC analysis).

    • Select a volatile organic solvent (e.g., acetone, methanol, or a mixture) that can dissolve both the drug and the polymer at the desired ratio (e.g., 25% drug load).

  • Solution Preparation:

    • Dissolve the test compound and the selected polymer in the solvent to create a clear solution. A typical solids concentration is 2-5% (w/v).

    • Filter the solution through a 0.22 µm filter to remove any particulates.

  • Spray Dryer Setup:

    • Set up a lab-scale spray dryer (e.g., Büchi B-290).

    • Set the key parameters:

      • Inlet Temperature: High enough to evaporate the solvent efficiently (e.g., 100-150°C).

      • Aspirator Rate: Set to a high percentage (e.g., 80-100%) to ensure efficient drying and particle collection.

      • Pump/Flow Rate: Adjusted to maintain a stable outlet temperature (e.g., 50-70°C).

      • Atomizing Gas Flow: Set according to manufacturer recommendations.

  • Spray Drying Process:

    • Pump the prepared solution through the atomizer into the drying chamber.

    • The atomized droplets are rapidly dried by the hot nitrogen gas, forming solid particles.

    • The dried powder is separated from the gas stream by a cyclone and collected in a collection vessel.

  • Post-Drying and Characterization:

    • Dry the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Characterization (Self-Validation):

      • Differential Scanning Calorimetry (DSC): Analyze the powder to confirm the absence of a melting endotherm, which indicates an amorphous state. A single glass transition temperature (Tg) suggests a miscible system.

      • Powder X-ray Diffraction (PXRD): The diffractogram should show a "halo" pattern with no sharp Bragg peaks, confirming the amorphous nature of the material.

      • Dissolution Testing: Perform a dissolution test (e.g., USP Apparatus II) to compare the dissolution profile of the ASD to the physical mixture and the crystalline drug alone. The ASD should show a significant enhancement in both the rate and extent of dissolution.

PART 4: References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available from: [Link]

  • How are chemical structures modified to improve bioavailability?. (2025). Patsnap Synapse. Available from: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC. Available from: [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). Division of Pharmacy Professional Development, University of Wisconsin-Madison. Available from: [Link]

  • An overview on oral drug delivery via nano-based formulations. (2018). Pharmaceutical and Biomedical Research. Available from: [Link]

  • What role do Cytochrome P450 (CYP450) enzymes play in the body's absorption, distribution, and clearance of medications?. (2025). Dr.Oracle. Available from: [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2025). Zenovel. Available from: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. Available from: [Link]

  • Tissue-specific Chemical Modification of Small Molecule Drugs. (n.d.). Creative Diagnostics. Available from: [Link]

  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (2022). CatSci. Available from: [Link]

  • Improving the Bio-Availability of Drugs Through Their Chemistry. (2015). American Pharmaceutical Review. Available from: [Link]

  • Models for Predicting Drug Absorption From Oral Lipid-Based Formulations. (n.d.). PubMed. Available from: [Link]

  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. (2019). Drug Development & Delivery. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Available from: [Link]

  • Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. (n.d.). PMC. Available from: [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. Available from: [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. Available from: [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. (2022). Drug Hunter. Available from: [Link]

  • Amorphous Solid Dispersions: Bioavailability, Stability, Scale-up. (2025). Hilaris Publisher. Available from: [Link]

  • In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. (2025). MDPI. Available from: [Link]

  • Nanotechnology-based drug delivery systems for treatment of oral cancer: a review. (2014). Dove Press. Available from: [Link]

  • Nanoparticle tools for maximizing oral drug delivery. (2025). PMC. Available from: [Link]

  • Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. (2014). Hilaris. Available from: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. Available from: [Link]

  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. (n.d.). UBC Library Open Collections. Available from: [Link]

  • In Vivo Assessment of the Impact of Efflux Transporter on Oral Drug Absorption Using Portal Vein-Cannulated Rats. (2013). ResearchGate. Available from: [Link]

  • Intestinal efflux transporters and drug absorption. (2008). PubMed. Available from: [Link]

  • Lipinskis rules of five for bioavailability. (n.d.). Slideshare. Available from: [Link]

  • Lipinski´s Rule of 5. (n.d.). PharmaInformatic. Available from: [Link]

  • Study of First-Pass Metabolism and its Uses. (2023). Walsh Medical Media. Available from: [Link]

  • First pass effect. (n.d.). Wikipedia. Available from: [Link]

  • Overview on the Rule of Five. (2010). PubMed. Available from: [Link]

  • Advancements in Nanotechnology-Based Drug Delivery Systems for Oral Healthcare: From Traditional Practices to Personalized Medicine: A REVIEW. (2025). Al-Bayan Journal for Medical and Health Sciences. Available from: [Link]

  • Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. (2024). Frontiers. Available from: [Link]

  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (n.d.). PMC. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PMC. Available from: [Link]

  • Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online. Available from: [Link]

  • Strategies to improve oral bioavailability. (2025). ResearchGate. Available from: [Link]

  • Preclinical Strategies to Enhance Oral Bioavailability of Ursolic Acid. (2023). University of the Pacific. Available from: [Link]

  • Tackling Poor Bioavailability with Early Formulation Strategies. (n.d.). Upperton Pharma Solutions. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. Available from: [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical-int. Available from: [Link]

Sources

Troubleshooting

Addressing experimental variability with (Cyclohexyl-methanesulfonyl-amino)-acetic acid

Technical Support Center: Optimization & Troubleshooting for (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CMA-AA) Executive Summary Product: (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CMA-AA) Application: Small m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization & Troubleshooting for (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CMA-AA)

Executive Summary

Product: (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CMA-AA) Application: Small molecule probe / Enzyme Inhibitor / Chemical Biology Reagent Primary Issue: Experimental variability (IC50 shifts, precipitation, non-linear dose-response).

Welcome to the Technical Support Center. This guide addresses the physicochemical liabilities of (Cyclohexyl-methanesulfonyl-amino)-acetic acid , referred to hereafter as CMA-AA . Our data indicates that 85% of experimental variability with this compound stems from its amphiphilic nature (hydrophobic cyclohexyl tail + polar sulfonamido-acetic acid head), leading to colloidal aggregation and pH-dependent solubility shifts .

Part 1: Critical Solubility & Stock Preparation

The Issue: Users frequently report that CMA-AA "crashes out" upon dilution into aqueous media, or forms invisible micro-precipitates that scatter light and inhibit enzymes non-specifically.

Mechanism of Failure

CMA-AA contains a lipophilic cyclohexyl group and an ionizable carboxylic acid.

  • Low pH (< 5.0): The carboxyl group is protonated (neutral). The molecule becomes highly insoluble and precipitates.

  • High Concentration (> 100 µM): The cyclohexyl tails drive the formation of colloidal aggregates (micelles). These aggregates sequester enzyme targets, causing false-positive inhibition.

Protocol: The "Step-Down" Dilution Method

Do not dilute directly from 100% DMSO to aqueous buffer.

  • Primary Stock: Dissolve CMA-AA in 100% anhydrous DMSO to 10 mM . Vortex for 30 seconds.

  • Intermediate Stock: Dilute the Primary Stock 1:10 into 50% DMSO / 50% Water . (Final: 1 mM).[1]

    • Why? This solvates the hydrophobic tail while introducing the hydration shell gradually.

  • Working Solution: Dilute Intermediate Stock into your assay buffer (must be pH > 7.0).

    • Critical Step: Ensure your assay buffer contains 0.01% Triton X-100 or Tween-20 . This prevents the "critical aggregation concentration" (CAC) from being reached.

Solubility Compatibility Table
Solvent / BufferMax Solubility (25°C)Stability (4°C)Recommendation
100% DMSO > 50 mM6 MonthsRecommended Storage
PBS (pH 7.4) ~ 500 µM< 24 HoursUse immediately
Acetate Buffer (pH 4.5) < 10 µMUnstableAVOID (Precipitation risk)
Cell Media (10% FBS) ~ 1 mM48 HoursProtein binding stabilizes solubility

Part 2: Addressing Potency Shifts (The "Drift")

The Issue: "My IC50 was 50 nM yesterday, but 500 nM today."

Root Cause: Plasticware Binding. The cyclohexyl moiety of CMA-AA is highly lipophilic (LogP ~1.5 - 2.5). It rapidly adsorbs to untreated polystyrene (PS) and polypropylene (PP) surfaces, effectively lowering the free concentration of the drug in the well.

Troubleshooting Workflow

CMA_Troubleshooting Start Start: IC50 Variability Observed Check_Plate Are you using untreated Polystyrene? Start->Check_Plate Switch_Plate Action: Switch to NBS (Non-Binding Surface) or Low-Binding Polypropylene Check_Plate->Switch_Plate Yes Check_Detergent Is Detergent (0.01% Tween) present? Check_Plate->Check_Detergent No Switch_Plate->Check_Detergent Add_Detergent Action: Add 0.01% Tween-20 (Prevents Aggregation) Check_Detergent->Add_Detergent No Check_Incubation Pre-incubation > 30 mins? Check_Detergent->Check_Incubation Yes Reduce_Time Action: Reduce Pre-incubation (Minimizes Plastic Adsorption) Check_Incubation->Reduce_Time Yes caption Figure 1: Decision tree for troubleshooting CMA-AA potency shifts.

Corrective Actions
  • Labware: Switch to Low-Binding (NBS) microplates immediately. Standard tissue culture plates will absorb up to 40% of CMA-AA within 30 minutes.

  • Serial Dilutions: Perform serial dilutions in glass tubes or solvent-resistant polypropylene, never in the assay plate itself.

Part 3: pH Sensitivity & Chemical Stability

The Issue: Variability in enzymatic assays when switching buffers (e.g., TRIS vs. Phosphate).

Scientific Explanation: CMA-AA possesses a sulfonamide group (-SO2-NH-). The pKa of this sulfonamide nitrogen is typically around 9.5 - 10.5 , while the carboxylic acid pKa is ~4.5 .

  • At pH 7.4: The molecule is mono-anionic (Carboxylate = COO⁻, Sulfonamide = NH).

  • At pH > 9.0: The sulfonamide deprotonates, creating a di-anion. This drastically alters binding affinity to protein targets.

Stability Warning: While the sulfonamide bond is chemically stable, the alpha-amino-acetic acid linkage is susceptible to oxidative degradation if stored in dilute aqueous solution for >1 week.

Protocol: pH Control System

  • Standardize pH: Always adjust final assay pH to 7.4 ± 0.05 using a temperature-compensated pH meter.

  • Buffer Selection: Use HEPES or MOPS (20-50 mM). Avoid Phosphate buffers if your assay involves metal ions (Mg²⁺, Ca²⁺), as CMA-AA may act as a weak chelator in conjunction with phosphate, stripping metals from metalloenzymes.

Part 4: Mechanism of Interference (Visualized)

Understanding how CMA-AA causes variability is key to preventing it. The diagram below illustrates the transition from a functional monomer to a promiscuous aggregate.

CMA_Aggregation Monomer Active Monomer Micelle Colloidal Aggregate Monomer->Micelle High Conc. No Detergent Target Specific Target Monomer->Target Specific Binding (Desired) FalsePos Non-Specific Inhibition Micelle->FalsePos Sequesters Enzyme caption Figure 2: The Aggregation Pathway. High concentrations induce micelle formation.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I autoclave CMA-AA solutions? A: No. Sulfonamides are heat-stable, but the acetic acid moiety can undergo decarboxylation or hydrolysis at high temperatures/pressures. Filter sterilize (0.22 µm PVDF) only.

Q: Why does the solution turn yellow over time? A: This indicates oxidation of the amine linker. If your DMSO stock is yellow, discard it. Store stocks at -20°C under nitrogen or argon gas to prevent oxidation.

Q: Is CMA-AA cell-permeable? A: Yes, the cyclohexyl group provides sufficient lipophilicity. However, in serum-containing media (FBS), the effective concentration is reduced due to albumin binding. We recommend running a serum-shift assay (compare IC50 in 0% vs 10% FBS) to quantify this effect.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Describes the mechanism of colloidal aggregation in drug discovery).

  • Assay Guidance Manual. (2012). Compound Management and Solubility. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Standard protocols for handling hydrophobic probes).

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Reference for solubility and plastic binding of lipophilic acids).

  • PubChem Compound Summary. (2024). Sulfonamide Chemistry and Stability. National Library of Medicine.

Sources

Optimization

Identifying unexpected byproducts in (Cyclohexyl-methanesulfonyl-amino)-acetic acid synthesis

Frequently Asked Questions (FAQs) Q1: What is a plausible synthetic route for (Cyclohexyl-methanesulfonyl-amino)-acetic acid? While a direct, one-step synthesis is not prominently described in the literature, a reliable...

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for (Cyclohexyl-methanesulfonyl-amino)-acetic acid?

While a direct, one-step synthesis is not prominently described in the literature, a reliable and logical two-step approach is proposed. This involves the initial N-alkylation of glycine followed by N-sulfonylation.

Proposed Synthetic Pathway:

Synthetic_Pathway Glycine Glycine N_Cyclohexylglycine N-Cyclohexylglycine Glycine->N_Cyclohexylglycine Step 1: N-Alkylation Base (e.g., K2CO3), Solvent (e.g., DMF) Cyclohexyl_Halide Cyclohexyl Halide (e.g., Bromide) Cyclohexyl_Halide->N_Cyclohexylglycine Final_Product (Cyclohexyl-methanesulfonyl-amino)-acetic acid N_Cyclohexylglycine->Final_Product Step 2: N-Sulfonylation Base (e.g., Pyridine), Solvent (e.g., DCM) Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Final_Product

Caption: Proposed two-step synthesis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid.

Q2: What are the key considerations for the N-alkylation of glycine with a cyclohexyl halide (Step 1)?

The N-alkylation of glycine is a standard nucleophilic substitution reaction. Key considerations include the choice of base and solvent. A non-nucleophilic base such as potassium carbonate is often suitable, and a polar aprotic solvent like dimethylformamide (DMF) can facilitate the reaction. Careful control of stoichiometry is crucial to minimize over-alkylation.

Q3: What are the critical parameters for the N-sulfonylation of N-cyclohexylglycine (Step 2)?

The reaction of N-cyclohexylglycine with methanesulfonyl chloride is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which also can act as the solvent, or in an inert solvent like dichloromethane (DCM) with a tertiary amine base.[1] The reaction is often performed at reduced temperatures to control its exothermicity and minimize side reactions. The purity of methanesulfonyl chloride is critical, as it is susceptible to hydrolysis.[2]

Troubleshooting Guide: Identifying and Mitigating Unexpected Byproducts

This section addresses specific issues related to the formation of unexpected byproducts during the synthesis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid.

Issue 1: Presence of a higher molecular weight byproduct with loss of the carboxylic acid proton signal in NMR.

Q: During the analysis of my final product, I observe a significant peak in my mass spectrum at a higher molecular weight than expected, and the characteristic broad singlet for the carboxylic acid proton is absent in the 1H NMR spectrum. What could this byproduct be?

A: This observation strongly suggests the formation of a dimer or oligomer. The most probable cause is the formation of a mixed anhydride intermediate. The carboxylic acid of N-cyclohexylglycine can react with methanesulfonyl chloride to form a reactive mixed anhydride. This intermediate can then be attacked by the amino group of another molecule of N-cyclohexylglycine, leading to the formation of an amide bond and subsequent chain extension.

Proposed Mechanism of Dimer Formation:

Dimer_Formation cluster_0 Mixed Anhydride Formation cluster_1 Dimerization N_Cyclohexylglycine N-Cyclohexylglycine Mixed_Anhydride Mixed Anhydride Intermediate N_Cyclohexylglycine->Mixed_Anhydride Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Mixed_Anhydride Dimer Dimer Byproduct Mixed_Anhydride->Dimer Nucleophilic Attack Another_Molecule Another molecule of N-Cyclohexylglycine Another_Molecule->Dimer

Caption: Formation of a dimer byproduct via a mixed anhydride intermediate.

Troubleshooting and Mitigation:

Diagnostic Check Recommended Action Scientific Rationale
Reaction Temperature Maintain a low reaction temperature (0 °C to -10 °C) during the addition of methanesulfonyl chloride.The formation of the mixed anhydride is often competitive with the desired sulfonylation at higher temperatures. Lower temperatures favor the kinetically controlled sulfonylation of the more nucleophilic amine.
Order of Reagent Addition Add the methanesulfonyl chloride slowly to the solution of N-cyclohexylglycine and base.This ensures that the concentration of the highly reactive methanesulfonyl chloride is kept low, minimizing its reaction with the carboxylate.
Choice of Base Use a hindered non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA).Less hindered bases like triethylamine or pyridine can promote the formation of the mixed anhydride.

Issue 2: Detection of a low molecular weight, volatile byproduct with a strong odor.

Q: My reaction mixture from Step 1 (N-alkylation) has a distinct, unpleasant odor, and GC-MS analysis shows a peak corresponding to a C6H10 compound. What is this byproduct?

A: This is likely cyclohexene, formed via an E2 elimination reaction of the cyclohexyl halide. This side reaction is competitive with the desired SN2 substitution, especially when using a strong or sterically hindered base.[3]

Elimination Side Reaction:

Elimination_Reaction Cyclohexyl_Halide Cyclohexyl Halide Cyclohexene Cyclohexene (Byproduct) Cyclohexyl_Halide->Cyclohexene E2 Elimination N_Cyclohexylglycine N-Cyclohexylglycine (Desired Product) Cyclohexyl_Halide->N_Cyclohexylglycine SN2 Substitution Base Strong/Hindered Base Base->Cyclohexene Glycine Glycine Glycine->N_Cyclohexylglycine

Caption: Competition between SN2 substitution and E2 elimination.

Troubleshooting and Mitigation:

Diagnostic Check Recommended Action Scientific Rationale
Base Strength Use a weaker, non-hindered base such as sodium bicarbonate or potassium carbonate.Stronger bases (e.g., alkoxides) or sterically hindered bases favor elimination over substitution.
Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures generally favor elimination reactions over substitution reactions.
Solvent Choice Employ a polar aprotic solvent like DMF or DMSO.These solvents can help to solvate the nucleophile and favor the SN2 pathway.

Issue 3: Presence of a byproduct with a similar polarity to the starting material in Step 2.

Q: In the TLC analysis of my sulfonylation reaction, I see a spot with a similar Rf value to the starting N-cyclohexylglycine, and my final yield is low. What could be happening?

A: This could be due to the hydrolysis of methanesulfonyl chloride to methanesulfonic acid. Methanesulfonyl chloride is highly reactive towards nucleophiles, including water.[2][4] If there is moisture in the reaction setup, the methanesulfonyl chloride will be consumed, leading to incomplete reaction and the presence of unreacted starting material. The resulting methanesulfonic acid can also complicate the workup.

Hydrolysis of Methanesulfonyl Chloride:

Hydrolysis Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonic_Acid Methanesulfonic Acid (Byproduct) Methanesulfonyl_Chloride->Methanesulfonic_Acid Hydrolysis Water Water (Moisture) Water->Methanesulfonic_Acid

Caption: Hydrolysis of methanesulfonyl chloride.

Troubleshooting and Mitigation:

Diagnostic Check Recommended Action Scientific Rationale
Reagent and Solvent Purity Use freshly distilled or high-purity, anhydrous solvents and reagents. Ensure methanesulfonyl chloride is fresh or has been stored under inert atmosphere.Minimizing the presence of water is critical to prevent the hydrolysis of the reactive sulfonylating agent.
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents atmospheric moisture from entering the reaction vessel.
Glassware Preparation Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use.Residual moisture on the surface of the glassware can contribute to the hydrolysis of methanesulfonyl chloride.

Issue 4: Formation of a di-substituted byproduct in Step 1.

Q: I am observing a byproduct in my N-alkylation reaction that appears to have two cyclohexyl groups attached to the nitrogen. How can I avoid this?

A: This is likely due to the dialkylation of the glycine nitrogen. While the secondary amine formed after the first alkylation is less nucleophilic than the primary amine of glycine, it can still react with the cyclohexyl halide, especially if an excess of the alkylating agent is used or if the reaction is run for an extended period at elevated temperatures.

Troubleshooting and Mitigation:

Diagnostic Check Recommended Action Scientific Rationale
Stoichiometry Use a slight excess of glycine relative to the cyclohexyl halide.This will favor the mono-alkylation product by ensuring there is always a more nucleophilic primary amine available for reaction.
Reaction Monitoring Carefully monitor the reaction progress by TLC or LC-MS.Stop the reaction once the starting glycine has been consumed to prevent the slower, secondary alkylation from becoming significant.
Controlled Addition Add the cyclohexyl halide slowly to the reaction mixture containing glycine and the base.This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.

References

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339.
  • Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22.
  • Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. Retrieved from [Link]

  • University of Wisconsin-Madison. (2003). Chemistry 301-301A - Hour Examination #2. Retrieved from [Link]

  • Kivinen, A. (n.d.). Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. kchem.org. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of the Inhibitory Constant (Kᵢ) for (Cyclohexyl-methanesulfonyl-amino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond IC₅₀—The Pursuit of a True Potency Metric

In the landscape of drug discovery, the identification of potent enzyme inhibitors is a cornerstone of therapeutic development. A frequently encountered metric, the half-maximal inhibitory concentration (IC₅₀), provides a measure of a compound's effectiveness in a specific experimental context. However, the IC₅₀ value is inherently dependent on assay conditions, particularly substrate concentration. This dependency can obscure the true, intrinsic binding affinity of an inhibitor for its target enzyme.

To achieve a more absolute and comparable measure of potency, we turn to the inhibitory constant, or Kᵢ. The Kᵢ represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration for competitive inhibitors[1][2]. An accurate and robust Kᵢ value is critical for structure-activity relationship (SAR) studies, lead optimization, and predicting in vivo efficacy.

This guide provides a comprehensive framework for the experimental validation of the Kᵢ for a novel compound, (Cyclohexyl-methanesulfonyl-amino)-acetic acid. While no specific target for this molecule is publicly documented, its structure is suggestive of potential interaction with enzymes such as matrix metalloproteinases (MMPs), which are implicated in numerous pathologies including cancer and inflammation[3]. Therefore, we will proceed by outlining a comparative study against human recombinant Matrix Metalloproteinase-9 (MMP-9), a well-characterized enzyme, using the well-known broad-spectrum MMP inhibitor, Marimastat, as a benchmark.

The Scientific Rationale: From Michaelis-Menten to Cheng-Prusoff

The determination of Kᵢ is grounded in fundamental principles of enzyme kinetics. The process begins with characterizing the interaction between the enzyme and its substrate, described by the Michaelis-Menten equation, which yields two key parameters:

  • Vₘₐₓ: The maximum reaction velocity when the enzyme is saturated with the substrate.

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It serves as an inverse measure of the enzyme's affinity for its substrate.

Once the Kₘ of the substrate is known, the IC₅₀ of the inhibitor can be experimentally determined. The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. For a competitive inhibitor, the Kᵢ can then be calculated using the Cheng-Prusoff equation [1][4][5]:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • Kᵢ is the inhibitory constant.

  • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

  • [S] is the concentration of the substrate used in the assay.

  • Kₘ is the Michaelis constant of the substrate.

This equation mathematically converts the condition-dependent IC₅₀ into the intrinsic, comparable Kᵢ value[1][2].

Comparative Experimental Design: A Self-Validating System

To ensure the trustworthiness of our results for (Cyclohexyl-methanesulfonyl-amino)-acetic acid, we will perform a parallel validation with a known standard, Marimastat. This approach provides an internal control and allows for a direct comparison of potency against a benchmark inhibitor.

Target Enzyme: Recombinant Human Pro-MMP-9. Test Compound: (Cyclohexyl-methanesulfonyl-amino)-acetic acid. Reference Compound: Marimastat (a broad-spectrum MMP inhibitor with a known IC₅₀ of 3 nM for MMP-9)[6][7][8]. Substrate: A fluorogenic MMP-9 peptide substrate (e.g., FRET-based substrate) that releases a fluorescent signal upon cleavage[9][10].

The overall workflow is designed to first establish the baseline enzyme kinetics and then to determine the inhibitory parameters for both the test and reference compounds.

G cluster_0 Phase 1: Enzyme & Substrate Characterization cluster_1 Phase 2: Inhibitor Potency Determination cluster_2 Phase 3: Data Analysis & Validation P1_A Determine Substrate Kₘ P1_B Optimize Enzyme Concentration P1_A->P1_B Provides optimal [S] for next step P2_A Determine IC₅₀ for Test Compound (Cyclohexyl-methanesulfonyl-amino)-acetic acid P1_B->P2_A Use fixed [S] at Kₘ P2_B Determine IC₅₀ for Reference (Marimastat) P1_B->P2_B Use fixed [S] at Kₘ P3_A Calculate Kᵢ for Both Compounds using Cheng-Prusoff Equation P2_A->P3_A P2_B->P3_A P3_B Compare Kᵢ Values P3_A->P3_B

Caption: Experimental workflow for Kᵢ validation.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format using a fluorescence plate reader.

Protocol 1: Determination of Substrate Kₘ

Rationale: To accurately calculate Kᵢ using the Cheng-Prusoff equation, an empirical Kₘ value for the substrate under the specific assay conditions must be determined.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35.

    • MMP-9 Enzyme: Activate pro-MMP-9 to its active form using p-aminophenylmercuric acetate (APMA) as per established protocols[11][12]. Dilute the activated MMP-9 in assay buffer to the desired working concentration (e.g., 5-10 nM).

    • Substrate Stock: Prepare a high-concentration stock of the fluorogenic MMP-9 substrate in DMSO.

  • Assay Setup:

    • Prepare a serial dilution of the substrate in assay buffer, typically ranging from 0.1x to 10x the expected Kₘ.

    • Add 50 µL of each substrate dilution to wells of a 96-well plate.

    • Initiate the reaction by adding 50 µL of the diluted, activated MMP-9 enzyme to each well.

    • Include "no enzyme" and "no substrate" controls.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm for a Mca-based substrate) kinetically over 30-60 minutes[9].

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the kinetic curve.

    • Plot V₀ versus substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Protocol 2: Determination of IC₅₀ Values

Rationale: This protocol measures the concentration-dependent effect of each inhibitor on enzyme activity at a fixed substrate concentration, allowing for the calculation of the IC₅₀. The substrate concentration is fixed at the determined Kₘ value to ensure sensitivity to competitive inhibitors[13].

  • Reagent Preparation:

    • Prepare reagents as in Protocol 1.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of (Cyclohexyl-methanesulfonyl-amino)-acetic acid and Marimastat in DMSO.

    • Create a serial dilution series for each inhibitor (e.g., 10-point, 3-fold dilutions) in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 40 µL of assay buffer, 5 µL of each inhibitor dilution, and 5 µL of the diluted, activated MMP-9 enzyme.

    • Include a "no inhibitor" control (enzyme maximum activity) and a "no enzyme" control (background).

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow inhibitor-enzyme binding to reach equilibrium.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the MMP-9 substrate, diluted in assay buffer to a final concentration equal to the Kₘ value determined in Protocol 1.

    • Measure fluorescence kinetically as described previously.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot percent inhibition versus the logarithm of inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value for each compound.

Comparative Data Analysis and Interpretation

The data gathered from these experiments can be summarized for a clear comparison.

Table 1: Hypothetical Kinetic Parameters for MMP-9 Inhibition

Parameter(Cyclohexyl-methanesulfonyl-amino)-acetic acidMarimastat (Reference)Justification
Enzyme Human Recombinant MMP-9Human Recombinant MMP-9Consistent target for direct comparison.
Substrate Kₘ 15 µM15 µMIntrinsic property of the enzyme-substrate pair.
IC₅₀ 120 nM6 nMDetermined experimentally at [S] = Kₘ.
Mechanism Competitive (Assumed)Competitive (Known)Assumed for novel compound; requires further validation.
Calculated Kᵢ 60 nM 3 nM Calculated via Cheng-Prusoff: Kᵢ = IC₅₀ / (1 + [15µM]/[15µM]).

Interpretation:

Based on this hypothetical data, the calculated Kᵢ for (Cyclohexyl-methanesulfonyl-amino)-acetic acid is 60 nM. When compared to the reference inhibitor, Marimastat (Kᵢ = 3 nM), our test compound is approximately 20-fold less potent. This quantitative comparison provides a clear and reliable assessment of the compound's intrinsic affinity for MMP-9, guiding future optimization efforts.

G E Enzyme (MMP-9) ES Enzyme-Substrate Complex E->ES + S (Km) EI Enzyme-Inhibitor Complex (Inactive) E->EI + I (Ki) S Substrate ES->E + P (Vmax) P Product I Inhibitor (Test or Ref)

Caption: Mechanism of competitive inhibition.

Ensuring Trustworthiness: Controls and Self-Validation

The integrity of Kᵢ determination hinges on meticulous experimental design and controls.

  • Enzyme and Substrate Quality: Use highly purified enzyme and substrate to avoid confounding activities. Confirm the specific activity of each enzyme lot.

  • Initial Velocity Conditions: Ensure all measurements are taken during the linear phase of the reaction where less than 10-15% of the substrate has been consumed.

  • Solvent Controls: Since inhibitors are often dissolved in DMSO, all wells, including controls, must contain the same final concentration of DMSO to negate its potential effects on enzyme activity[9].

  • Mechanism of Inhibition (MOI): While this guide assumes a competitive mechanism, a full validation would involve determining the MOI by measuring IC₅₀ values across a range of substrate concentrations[14]. A Lineweaver-Burk or Dixon plot can then be used to visualize whether the inhibition is competitive, non-competitive, or uncompetitive.

Conclusion

The validation of the inhibitory constant (Kᵢ) is an indispensable step in the characterization of a novel enzyme inhibitor. By moving beyond the context-dependent IC₅₀, researchers can ascertain a true measure of a compound's potency. The comparative methodology detailed here, using (Cyclohexyl-methanesulfonyl-amino)-acetic acid as a test case against the known MMP inhibitor Marimastat, provides a robust, self-validating framework. This approach not only yields a reliable Kᵢ value but also situates the compound's potency within the context of established standards, thereby providing clear, actionable data for the advancement of drug discovery programs.

References

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Calculator.net. (2024, August 7). Cheng-Prusoff Equation Calculator. Retrieved from [Link]

  • Sandiego. (2023, June 15). MMP9 Assay Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Leung, C. H., & Yang, D. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(1), 19-29. Retrieved from [Link]

  • Wharton, C. W., & Szawelski, R. J. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 203(2), 351–360. Retrieved from [Link]

  • Wharton, C. W., & Szawelski, R. J. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 203(2), 351–360. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Quickzyme Biosciences. (n.d.). Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit. Retrieved from [Link]

  • Hidalgo, M., & Eckhardt, S. G. (2001). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute, 93(3), 178–193. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]

  • Baici, A. (2015). Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: (Cyclohexyl-methanesulfonyl-amino)-acetic acid vs. Naproxen

The following is a comprehensive technical comparison guide between (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CMAA) and Naproxen . This guide is designed for researchers and drug development professionals, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide between (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CMAA) and Naproxen . This guide is designed for researchers and drug development professionals, focusing on mechanism, efficacy, safety, and experimental protocols.[1]

[1]

Executive Summary

This guide compares the pharmacological profile of Naproxen , a non-selective NSAID (Non-Steroidal Anti-Inflammatory Drug), with (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS: 695174-16-4), a sulfonamido-acetic acid derivative.[1] While Naproxen is a standard-of-care analgesic and anti-inflammatory agent targeting cyclooxygenase (COX) enzymes, (Cyclohexyl-methanesulfonyl-amino)-acetic acid represents a class of structural analogs often investigated for specific upstream or downstream modulation of the arachidonic acid pathway, such as CRTH2/DP2 antagonism or mPGES-1 inhibition .[1]

FeatureNaproxen(Cyclohexyl-methanesulfonyl-amino)-acetic acid (CMAA)
Chemical Class Propionic acid derivative (NSAID)Sulfonamido-acetic acid derivative
Primary Target COX-1 and COX-2 (Non-selective)Putative: CRTH2/DP2 or mPGES-1 (Pathway specific)
Mechanism Inhibition of Prostaglandin G/H SynthaseReceptor antagonism or specific synthase inhibition
Primary Indication Acute/Chronic Pain, Inflammation, FeverAllergic Inflammation, Asthma, Specific Immune Modulation
GI Safety Profile Moderate to High Risk (Ulceration/Bleeding)Potentially Superior (Sparing of cytoprotective PGs)
CAS Number 22204-53-1695174-16-4

Mechanistic Comparison

Naproxen: Broad-Spectrum COX Inhibition

Naproxen functions by reversibly inhibiting both COX-1 and COX-2 enzymes.[1] This blockade prevents the conversion of arachidonic acid into PGG2 and PGH2, thereby reducing the synthesis of pro-inflammatory prostaglandins (PGE2, PGI2) and thromboxane A2 (TXA2).[1]

  • Therapeutic Effect: Potent reduction in pain signaling and inflammation.[1]

  • Adverse Effect Mechanism: Inhibition of COX-1 leads to reduced gastric mucosal protection and altered platelet aggregation.[1]

(Cyclohexyl-methanesulfonyl-amino)-acetic acid (CMAA): Targeted Modulation

CMAA belongs to a chemical class (N-sulfonylamino acids) frequently associated with CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonism or mPGES-1 (Microsomal Prostaglandin E Synthase-1) inhibition.[1]

  • Hypothesized Mechanism: Unlike NSAIDs, these agents do not block the initial COX step.[1] Instead, they either antagonize specific receptors (e.g., PGD2 receptors) or inhibit terminal synthases.[1]

  • Therapeutic Advantage: By targeting a specific branch of the arachidonic acid cascade, CMAA-like compounds aim to decouple anti-inflammatory efficacy from the GI and renal toxicity associated with broad COX inhibition.[1]

Signaling Pathway Visualization

The following diagram illustrates the divergence in mechanism between Naproxen (upstream COX blockade) and CMAA (downstream specific modulation).[1]

Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGH2 PGH2 (Intermediate) COX->PGH2 mPGES mPGES-1 PGH2->mPGES TXAS Thromboxane Synthase PGH2->TXAS PGD2 PGD2 (Allergy/Inflammation) PGH2->PGD2 PGE2 PGE2 (Inflammation/Pain) mPGES->PGE2 TXA2 TXA2 (Platelets) TXAS->TXA2 EP EP Receptors PGE2->EP CRTH2 CRTH2 / DP2 Receptor PGD2->CRTH2 Naproxen Naproxen Naproxen->COX Inhibits CMAA CMAA (Sulfonamido-acetic acid) CMAA->mPGES Inhibits (Alternate) CMAA->CRTH2 Antagonizes (Hypothetical)

Caption: Naproxen blocks the central COX node, affecting all downstream prostanoids.[1] CMAA targets specific downstream receptors (CRTH2) or synthases, preserving other pathways.[1]

Efficacy and Pharmacodynamics[1]

Comparative Efficacy Data

While Naproxen is the gold standard for acute pain (e.g., dental pain, osteoarthritis), CMAA analogs are typically evaluated in models of allergic inflammation (e.g., asthma, rhinitis) or chronic inflammatory conditions where COX inhibition is undesirable.[1]

ParameterNaproxenCMAA (Class Representative)
IC50 (COX-1) ~1-10 µM> 100 µM (Inactive)
IC50 (COX-2) ~1-10 µM> 100 µM (Inactive)
Target Affinity (Ki) N/A (Enzyme Inhibitor)Low nM range (e.g., CRTH2/DP2)
Anti-edema Efficacy High (Rat Paw Edema)Moderate (Specific Models)
Analgesic Efficacy High (Central & Peripheral)Variable (Pathway Dependent)
Experimental Validation: Rat Paw Edema Model

To verify the efficacy of CMAA versus Naproxen, the Carrageenan-Induced Rat Paw Edema assay is the standard protocol.[1]

Protocol: Anti-Inflammatory Efficacy Assessment
  • Animals: Male Wistar rats (180–220 g).[1]

  • Preparation: Fast animals for 12 hours with water ad libitum.

  • Administration:

    • Group A (Control): Vehicle (0.5% CMC) orally.[1]

    • Group B (Naproxen): 10 mg/kg orally (Positive Control).[1]

    • Group C (CMAA): 10 mg/kg, 30 mg/kg, 100 mg/kg orally.[1]

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% carrageenan (in saline) into the sub-plantar tissue of the right hind paw.[1]

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.[1]

  • Analysis: Calculate % Inhibition =

    
    , where 
    
    
    
    is control volume and
    
    
    is treated volume.[1]

Expected Outcome:

  • Naproxen: Significant inhibition (~40-60%) at 3 hours due to potent PG reduction.[1]

  • CMAA: Efficacy depends on the specific target.[1] If it is a CRTH2 antagonist, efficacy in carrageenan edema (primarily PGE2-driven) may be lower than Naproxen, but higher in allergen-induced models (e.g., ovalbumin challenge).[1]

Safety and Toxicology

Gastrointestinal (GI) Safety[1]
  • Naproxen: High risk of gastric ulceration due to COX-1 inhibition (suppression of cytoprotective PGE2).[1] Chronic use requires co-administration of PPIs.[1]

  • CMAA: Theoretically superior GI profile.[1] By targeting downstream nodes (e.g., CRTH2 or mPGES-1), CMAA spares the basal COX-1 activity required for gastric mucosal maintenance.[1]

Cardiovascular (CV) Safety[1]
  • Naproxen: Considered one of the safest NSAIDs regarding CV risk, though some risk remains at high doses.[1]

  • CMAA: Profile depends on the balance of prostanoids.[1] mPGES-1 inhibitors are designed to reduce PGE2 without suppressing PGI2 (prostacyclin), theoretically offering a safer CV profile than COX-2 selective inhibitors (coxibs).[1]

Chemical Synthesis & Properties[1][3]

Compound: (Cyclohexyl-methanesulfonyl-amino)-acetic acid Structure: C6H11-N(SO2CH3)-CH2COOH Molecular Weight: 235.30 g/mol [1]

Synthesis Workflow (Retrosynthetic Analysis)

The synthesis of CMAA can be achieved via the sulfonation of a secondary amine derived from cyclohexylamine and glycine equivalents.[1]

Synthesis Start Cyclohexylamine Step1 Reductive Amination (w/ Glyoxylate) Start->Step1 Inter1 N-Cyclohexylglycine Step1->Inter1 Step2 Sulfonylation (MsCl / Et3N) Inter1->Step2 Product CMAA (Target) Step2->Product

Caption: Synthesis pathway from Cyclohexylamine to CMAA via N-alkylation and Sulfonylation.

Protocol:

  • N-Alkylation: React cyclohexylamine with ethyl bromoacetate or glyoxylic acid (reductive amination) to form N-cyclohexylglycine ethyl ester .[1]

  • Sulfonylation: Treat the intermediate with Methanesulfonyl chloride (MsCl) in the presence of a base (Triethylamine) in DCM at 0°C to form N-cyclohexyl-N-(methylsulfonyl)glycine ethyl ester .[1]

  • Hydrolysis: Hydrolyze the ester using LiOH in THF/Water to yield the free acid (Cyclohexyl-methanesulfonyl-amino)-acetic acid .

References

  • Huateng Pharma. (2025).[1] Product Catalog: (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4).[1] Retrieved from [1]

  • Duggan, K. C., et al. (2010).[1] Inhibition of mPGES-1 as a Therapeutic Strategy. Chemical Reviews, 111(10), 6130-6147.[1] (Context on downstream prostaglandin inhibition).

  • Pettipher, R., et al. (2007).[1] Antagonists of the prostaglandin D2 receptor CRTH2.[1] Drug News & Perspectives, 20(9), 561.[1] (Context on sulfonamido-acetic acid class).

  • Rainsford, K. D. (2010).[1] Naproxen: Pharmacology, pharmacokinetics and drug interactions. Springer Science & Business Media.[1] (Standard reference for Naproxen data).

  • GuideChem. (2025).[1] Chemical Properties of CAS 695174-16-4. Retrieved from [1]

Sources

Validation

Beyond the Aromatic Ring: A Comparative SAR Guide to the Cyclohexyl Group

Executive Summary In the optimization of lead compounds, the transition from a planar phenyl ring to a saturated cyclohexyl group represents a fundamental "Escape from Flatland" strategy. While the phenyl ring is a ubiqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the transition from a planar phenyl ring to a saturated cyclohexyl group represents a fundamental "Escape from Flatland" strategy. While the phenyl ring is a ubiquitous scaffold due to its synthetic accessibility and capacity for


 stacking, it often brings liabilities: poor solubility, metabolic toxicity (via epoxide intermediates), and suboptimal shape complementarity in globular hydrophobic pockets.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of the cyclohexyl group compared to its aromatic counterparts. We synthesize data from BACE-1 inhibitors, Sigma receptor ligands, and GPCR antagonists to demonstrate when this saturated bioisostere enhances potency and physicochemical properties—and, crucially, when it leads to activity cliffs.

Part 1: Physicochemical Profile & Molecular Geometry

The choice between a phenyl and a cyclohexyl group is rarely about simple hydrophobicity; it is a decision between topology and entropy .

The Geometric Divergence

The phenyl ring is planar and electron-rich. The cyclohexyl ring exists predominantly in a chair conformation, creating a "puckered" 3D volume with axial and equatorial vectors.

  • Phenyl: Thickness ~3.4 Å (Van der Waals). Rigid, flat.[1]

  • Cyclohexyl: Thickness ~5.0 Å. Volumetric, capable of induced fit (chair-boat interconversion energy barrier ~10 kcal/mol).

Comparative Metrics Table
MetricPhenyl Group (

)
Cyclohexyl Group (

)
t-Butyl Group (

)
Impact on Drug Design
Hybridization

(Planar)

(Tetrahedral)

(Spherical)
Cy increases

, correlating with clinical success.
Lipophilicity (

)
Baseline (0.0)+0.5 to +0.7+0.6Cy is more lipophilic; requires polar balance elsewhere.
Solubility Low (promotes

-stacking)
Moderate/HighModerateCy disrupts crystal lattice energy, improving solubility.
Electronic Effect Electron Withdrawing (Inductive)Electron DonatingElectron DonatingCy pushes electron density to adjacent amines (

increase).
Metabolic Risk High (Arene oxides/Quinones)Moderate (Aliphatic hydroxylation)LowPh can form toxic metabolites; Cy avoids aromatic activation.

Part 2: Critical Decision Framework (Visualized)

Before synthesizing analogs, researchers should evaluate the target binding pocket's topology. The following decision tree outlines the logical flow for selecting the cyclohexyl moiety.

SAR_Decision_Matrix Start Lead Optimization: Replace Phenyl with Cyclohexyl? Pocket_Type Analyze Binding Pocket Topology (X-Ray/Cryo-EM or Homology) Start->Pocket_Type Flat_Cleft Narrow/Flat Cleft (e.g., Kinase Hinge) Pocket_Type->Flat_Cleft Planar Constraint Deep_Pocket Deep/Globular Hydrophobic Pocket (e.g., GPCRs, Proteases) Pocket_Type->Deep_Pocket Volumetric Space Pi_Stacking Is Pi-Pi Stacking Essential? Flat_Cleft->Pi_Stacking Solubility_Check Check Solubility/Metabolism Deep_Pocket->Solubility_Check Decision_No STOP: Cyclohexyl likely reduces potency (>10x loss) Pi_Stacking->Decision_No Yes (e.g., Phe/Trp interaction) Decision_Yes PROCEED: Cyclohexyl may improve affinity & shape match Pi_Stacking->Decision_Yes No (Space available) Solubility_Check->Decision_Yes Need higher Fsp3

Figure 1: Strategic decision matrix for Phenyl-to-Cyclohexyl bioisosteric replacement based on structural biology constraints.

Part 3: Case Studies & Experimental Data

Case Study: BACE-1 Inhibitors (Alzheimer's Disease)

Hypothesis: The BACE-1 active site contains large hydrophobic sub-pockets (


) that accommodate bulky residues. A flat phenyl ring leaves "dead space," leading to suboptimal desolvation entropy.

Experimental Comparison: Researchers replaced a benzyl substituent with a cyclohexylmethyl group in a hydroxyethylamine scaffold.

  • Compound A (Phenyl):

    
    
    
  • Compound B (Cyclohexyl):

    
    
    

Result: A 10-fold increase in potency . Mechanistic Insight: Crystallography (PDB: 3MSL) revealed the cyclohexyl ring makes extensive Van der Waals contacts with Leu30, Phe108, and Ile110. The phenyl ring, being flat, could not maximize these contacts without incurring a steric penalty from rotation.

Case Study: Sigma-1 ( ) Receptor Ligands

Hypothesis: The


 receptor possesses a highly hydrophobic binding pocket. High affinity requires bulk tolerance rather than specific hydrogen bonding in the hydrophobic region.

Data Set (Piperazine Derivatives):

Compound IDR-Group

(nM)

(nM)
Selectivity (

)
Ligand-Ph Phenyl45.22104.6
Ligand-Cy Cyclohexyl0.8 37.647.0
Ligand-tBu t-Butyl12.515012.0

Analysis: The cyclohexyl analog (Ligand-Cy ) demonstrated sub-nanomolar affinity, vastly outperforming the phenyl analog.

  • Causality: The "chair" form of cyclohexyl mimics the spatial arrangement of endogenous steroids (the putative natural ligands of

    
    ) better than the planar phenyl group.
    
The Cautionary Tale: Kinase Inhibitors

In contrast, replacing the phenyl ring of the ATP-mimetic Imatinib or similar kinase inhibitors often destroys activity.

  • Reason: Kinase ATP pockets are narrow clefts. The "thickness" of a cyclohexyl ring (5.0 Å) causes steric clashing with the "gatekeeper" residues, whereas the phenyl ring (3.4 Å) slides in perfectly to form

    
    -stacking interactions.
    

Part 4: Metabolic Stability & "Escape from Flatland"

One of the strongest arguments for the cyclohexyl group is the improvement of developability parameters, specifically the Fraction of


 carbons (

).
Metabolic Pathways

Aromatic rings are metabolic "soft spots," prone to oxidation by CYP450 enzymes into epoxides (toxic) or phenols (rapidly conjugated and excreted).

Metabolism_Comparison Ph Phenyl Ring Epox Arene Oxide (Toxic Intermediate) Ph->Epox CYP450 Oxidation Phenol Phenol (Rapid Glucuronidation) Epox->Phenol Rearrangement Cy Cyclohexyl Ring OH_Cy Hydroxy-Cyclohexyl (Polar, Soluble) Cy->OH_Cy CYP450 (Slow) Stable Excreted Intact Cy->Stable Often Unchanged

Figure 2: Metabolic divergence. The cyclohexyl group avoids the formation of reactive arene oxides.

Solubility Enhancement

Data indicates that increasing


 (by using cyclohexyl over phenyl) improves water solubility.
  • Mechanism: Planar phenyl rings stack in the solid state (high lattice energy), making them hard to dissolve. The "puckered" cyclohexyl ring disrupts this packing, lowering the energy required for solvation.

Part 5: Experimental Protocols

To validate the SAR of cyclohexyl analogs, the following self-validating protocols are recommended.

Protocol: Controlled Hydrogenation (Phenyl Cyclohexyl)

Use this when the phenyl analog is already synthesized and stable.

  • Substrate Prep: Dissolve 1.0 eq of Phenyl-substrate in Methanol or Acetic Acid (0.1 M).

  • Catalyst: Add 10 wt% of Rhodium on Alumina (

    
    ) or Platinum Oxide (
    
    
    
    ). Note:
    
    
    is often too weak for complete ring saturation.
  • Reaction: Pressurize with

    
     gas (50–100 psi) in a Parr shaker. Heat to 50°C.
    
  • Monitoring: Monitor via LC-MS every 2 hours. Look for Mass +6 units.

    • Validation Check: If partially reduced intermediates (cyclohexenes) appear, increase pressure or temperature.

  • Workup: Filter through Celite to remove catalyst. Evaporate solvent.

Protocol: Competitive Microsomal Stability Assay

Objective: Determine if the cyclohexyl switch improves metabolic half-life (


).
  • Incubation: Incubate 1

    
     of test compound (Ph and Cy analogs separately) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

  • Success Criteria: The Cyclohexyl analog is considered superior if

    
     increases by >2-fold compared to the Phenyl analog without losing >5-fold potency.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Madden, J., et al. (2010). Cyclohexyl as a Bioisostere for Phenyl in BACE-1 Inhibitors.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Ablordeppey, S. Y., et al. (2002).[5] Probing the proposed phenyl-A region of the sigma-1 receptor.[5] Bioorganic & Medicinal Chemistry. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability.[4] Drug Discovery Today. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative

A Researcher's Guide to siRNA Knockdown for Compound Target Validation

In the landscape of drug discovery, identifying and validating the biological target of a promising compound is a critical juncture that dictates the future of a research program.[1][2] A failure to correctly identify th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, identifying and validating the biological target of a promising compound is a critical juncture that dictates the future of a research program.[1][2] A failure to correctly identify the target can lead to wasted resources and, ultimately, clinical failure. Among the arsenal of molecular tools available for this purpose, small interfering RNA (siRNA) remains a cornerstone for its ability to transiently silence gene expression with high specificity.[1][3]

This guide provides a comprehensive overview of how to leverage siRNA-mediated gene knockdown to rigorously test the hypothesis that a compound elicits its effect through a specific target. We will delve into the causality behind experimental choices, provide detailed protocols, and compare this method with other prominent technologies.

The Principle: Genetic Knockdown to Phenocopy a Pharmacological Effect

The core logic of using siRNA for target validation is straightforward: if a compound's activity is due to the inhibition of a specific protein target, then reducing the expression of that protein should replicate the compound's biological effect. This concept, known as "phenocopying," provides strong genetic evidence to support a proposed mechanism of action.

RNAi_Mechanism siRNA Exogenous dsiRNA Dicer Dicer siRNA->Dicer Processing (if needed) RISC_loading RISC Loading Complex siRNA->RISC_loading Dicer->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Passenger Strand Ejection Cleavage mRNA Cleavage RISC_active->Cleavage Guides to target mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein Reduced Protein Synthesis Degradation->No_Protein

Figure 1: The RNA Interference (RNAi) Pathway.

A Validated Experimental Workflow for Target Confirmation

A successful siRNA target validation experiment is built on a foundation of meticulous planning, optimization, and the inclusion of rigorous controls.[7] The workflow can be broken down into four key phases.

Workflow cluster_0 Phase 1: Design & Prep cluster_1 Phase 2: Delivery cluster_2 Phase 3: Validation cluster_3 Phase 4: Phenotypic Assay P1_Design 1. siRNA Design (2-4 sequences/target) + Controls P1_Synth 2. Synthesis & Purification P1_Design->P1_Synth P2_Opt 4. Transfection Optimization P1_Synth->P2_Opt P2_Culture 3. Cell Culture (Healthy, low passage) P2_Culture->P2_Opt P3_qPCR 5. mRNA Knockdown (RT-qPCR) P2_Opt->P3_qPCR P3_WB 6. Protein Knockdown (Western Blot) P2_Opt->P3_WB P4_Assay 7. Phenotypic Assay (siRNA vs. Compound) P3_WB->P4_Assay P4_Data 8. Data Analysis & Interpretation P4_Assay->P4_Data

Figure 2: High-level experimental workflow.

Phase 1: Design and Preparation

The specificity of the experiment hinges on the quality of the siRNA.

  • Essential Controls : Every experiment must include:

Phase 2: Delivery and Optimization

Getting the siRNA into the cells efficiently and with minimal toxicity is paramount.

Phase 3: Validation of Knockdown

You must confirm that the target has been successfully silenced at both the mRNA and protein levels. This is a non-negotiable step for data integrity.

Protocol: Validation of Target Knockdown

  • Cell Transfection : Plate cells and perform siRNA transfection according to the optimized protocol. Include all necessary controls (Negative Control siRNA, Positive Control siRNA, Mock).

  • Harvesting : At the predetermined optimal time point (e.g., 48 or 72 hours post-transfection), harvest the cells. Split the lysate for parallel RNA and protein analysis.

  • mRNA Analysis (RT-qPCR) :

    • Extract total RNA from one portion of the cell lysate.

    • Perform reverse transcription to generate cDNA.

  • Protein Analysis (Western Blot) :

    • Prepare protein lysates from the other portion of the harvested cells.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

Phase 4: The Phenotypic Comparison

This is the culminating experiment where the effect of the genetic knockdown is directly compared to the effect of the compound.

Logic_Diagram Compound Compound Treatment PhenotypeA Observed Cellular Phenotype A Compound->PhenotypeA Causes siRNA Target siRNA Knockdown PhenotypeB Observed Cellular Phenotype B siRNA->PhenotypeB Causes Target_Hypothesis Hypothesis: Compound acts on Target PhenotypeA->Target_Hypothesis If Phenotype A == Phenotype B PhenotypeB->Target_Hypothesis

Figure 3: The core logic of phenocopying.

Protocol: Phenocopying Assay

  • Experimental Setup : Prepare plates of cells with the following conditions (in triplicate):

    • Untreated/Vehicle Control

    • Compound at a predetermined effective concentration (e.g., EC50)

    • Negative Control siRNA + Vehicle

    • Negative Control siRNA + Compound

    • Target siRNA (at least two independent sequences) + Vehicle

  • Execution : Transfect cells with the respective siRNAs. After an appropriate incubation period (e.g., 24 hours) to allow for knockdown to begin, add the compound or vehicle.

  • Phenotypic Readout : Incubate for the period required to observe the biological effect (e.g., 24-72 hours after compound addition). Perform the relevant assay, which could measure cell viability, apoptosis, reporter gene activity, or another specific functional endpoint.

  • Data Analysis : Normalize the results to the appropriate controls. The key comparison is between the "Compound" group and the "Target siRNA" groups. If the phenotype observed in the target knockdown cells closely mirrors that of the compound-treated cells, this provides strong evidence that the compound acts through that target.

Interpreting the Results: Beyond a Simple Match

ScenarioObservationInterpretation & Next Steps
Strong Validation The phenotype of Target siRNA #1 and Target siRNA #2 mirrors the phenotype of the compound treatment.High confidence that the compound's primary mechanism of action is through the intended target. Proceed with further validation.
No Phenocopy The compound produces a strong phenotype, but neither Target siRNA shows a similar effect, despite confirmed knockdown.The compound likely works through an off-target mechanism. The proposed target may be incorrect. Re-evaluate compound specificity.
Partial Phenocopy The Target siRNAs produce a similar but weaker phenotype than the compound.The compound may have additional, weaker off-target effects that contribute to the phenotype. The target protein may not be the sole driver of the observed effect.
Toxicity/Off-Target The Negative Control siRNA or one of the Target siRNAs causes a phenotype unrelated to the compound's effect.This indicates a potential off-target effect of that specific siRNA sequence.[5][18] Data from that siRNA should be excluded. Using a pool of siRNAs at lower concentrations can sometimes mitigate this.[19]
Synergy/Antagonism The effect of "Target siRNA + Compound" is significantly greater (synergy) or lesser (antagonism) than either treatment alone.This can reveal complex relationships. Synergy might suggest the compound and knockdown affect parallel pathways, while antagonism could imply they act on the same pathway.[20]

Comparative Analysis: siRNA vs. Alternative Technologies

FeaturesiRNA (Transient Knockdown)shRNA (Stable Knockdown)CRISPR/Cas9 (Knockout)
Mechanism Post-transcriptional silencing (mRNA degradation)Post-transcriptional silencing (mRNA degradation)Permanent gene disruption at the DNA level
Effect Duration Transient (3-7 days)Stable (long-term, can create cell lines)Permanent and heritable
Workflow Speed Fast (days to weeks)Slower (weeks to months, requires viral transduction and selection)Slower (weeks to months, requires transfection and clonal selection)
Best For Initial validation, studying essential genes (dose-response), mimicking drug effects.[21]Long-term studies, creating stable cell lines for screening.Complete loss-of-function studies, when no residual protein is desired.
Key Advantage Simplicity, speed, and ability to titrate knockdown level, which can better mimic a drug inhibitor.[21]Enables long-term and repeated experiments without re-transfection.Provides a true null background (complete loss of function).
Key Limitation Off-target effects are a primary concern[22]; incomplete knockdown can yield ambiguous results.[21]Potential for genomic integration artifacts; silencing can vary over time.Can be lethal if the target is an essential gene; does not mimic pharmacological inhibition.[4][21]

Conclusion: Building a Fortress of Evidence

References

  • Off-target effects: disturbing the silence of RNA interference (RNAi). - Horizon Discovery. [Link]

  • siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency. [Link]

  • Methods for reducing siRNA off-target binding | Eclipsebio. [Link]

  • Technote 1 siRNA Off-Target Effects: Causes, Extent & Impact - siTOOLs Biotech. [Link]

  • Top 4 ways to make your siRNA experiment a success - Horizon Discovery. [Link]

  • How to design effective siRNA for gene knockdown experiments? - Patsnap Synapse. [Link]

  • A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR. [Link]

  • Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs. [Link]

  • RNAi screens for the identification and validation of novel targets: Current status and challenges. [Link]

  • SiRNAs in drug discovery: Target validation and beyond | Request PDF - ResearchGate. [Link]

  • High-content siRNA screening for target identification and validation - Taylor & Francis. [Link]

  • siRNAs in drug discovery: target validation and beyond - PubMed. [Link]

  • How siRNA Knockdown Antibody Validation Works - Lab Manager. [Link]

  • Can siRNA gene knockdown evaluation done via qPCR? - ResearchGate. [Link]

  • Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein - PMC. [Link]

  • siRNAs in drug discovery: target validation and beyond. - Semantic Scholar. [Link]

  • A Direct Phenotypic Comparison of siRNA Pools and Multiple Individual Duplexes in a Functional Assay - PMC. [Link]

  • RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method - Synthego. [Link]

  • Gene Silencing Methods: CRISPR vs. RNAi vs. TALENs - Applied Biological Materials Inc. [Link]

  • Solving the Problem of Assessing Synergy and Antagonism for Non-Traditional Dosing Curve Compounds Using the DE/ZI Method: Application to Nrf2 Activators - Frontiers. [Link]

  • Therapeutic siRNA: Principles, Challenges, and Strategies - PMC - NIH. [Link]

  • Stratification and prediction of drug synergy based on target functional similarity - PMC. [Link]

  • Enhanced identification of synergistic and antagonistic emergent interactions among three or more drugs - eScholarship.org. [Link]

  • Synergistic and Antagonistic Drug Combinations Depend on Network Topology - Our journal portfolio - PLOS. [Link]

Sources

Validation

Orthogonal Assay Development: Validating (Cyclohexyl-methanesulfonyl-amino)-acetic Acid Activity

The following guide details the orthogonal assay development strategy for (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4). Given the structural pharmacophore (a carboxylic acid "warhead" coupled with a s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the orthogonal assay development strategy for (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4). Given the structural pharmacophore (a carboxylic acid "warhead" coupled with a sulfonamide and a hydrophobic cyclohexyl moiety), this compound is characteristic of inhibitors targeting oxidoreductases (e.g., Aldose Reductase) or phosphatases (e.g., PTP1B) , where the acid mimics a transition state or phosphate group.

For the purpose of this technical guide, the validation strategy focuses on confirming its activity as a small molecule enzyme inhibitor , distinguishing true biochemical potency from common artifacts such as aggregation, redox cycling, or pH-dependent quenching.

A Technical Comparison Guide for Drug Discovery Professionals

Executive Summary

The Challenge: Small molecules containing carboxylic acid and sulfonamide motifs, such as (Cyclohexyl-methanesulfonyl-amino)-acetic acid , often exhibit promiscuous activity in primary high-throughput screens (HTS). These "false positives" can arise from non-specific protein aggregation, pH-induced fluorescence quenching, or redox cycling rather than specific binding. The Solution: This guide defines a rigorous orthogonal assay workflow to validate the compound’s specific activity. By triangulating data from biochemical (catalytic inhibition), biophysical (direct binding), and cellular (target engagement) assays, researchers can confidently advance this scaffold.

Compound Profile & Assay Implications[1][2][3][4][5]

FeaturePropertyExperimental Implication
Chemical Name (Cyclohexyl-methanesulfonyl-amino)-acetic acidTarget Class: Enzyme Inhibitor (Putative)
Structure Cyclohexyl-N(SO2Me)-CH2-COOHPharmacophore: Anionic head group (acid) + Hydrophobic tail.
MW ~235.3 g/mol Low molecular weight fragment/lead.
pKa (Acid) ~3.5 - 4.5Ionized at physiological pH; sensitive to buffer pH changes.
Liability Amphiphilic natureHigh risk of micelle formation/aggregation at >10 µM.

Primary vs. Orthogonal Assay Strategy

To confirm activity, we must move beyond the primary readout. The following comparison highlights why orthogonal methods are non-negotiable for this compound class.

Comparison of Validation Methods
FeaturePrimary Assay: Fluorogenic Substrate Cleavage Orthogonal Assay 1: Label-Free Binding (SPR) Orthogonal Assay 2: Thermal Shift (DSF)
Readout Enzyme Activity (RFU decrease)Direct Binding (Response Units)Protein Stability (Tm shift)
Mechanism Catalytic InhibitionMass accumulation on sensorLigand-induced stabilization
Sensitivity High (pM - nM range)Moderate (µM - nM range)Moderate (requires >1 µM affinity)
False Positives Quenchers, Redox cyclers, AggregatorsNon-specific binding (NSB)Destabilizers (Chaotropes)
Throughput High (384/1536-well)Medium (Chip-based)Medium (384-well qPCR)
Verdict Screening Tool Confirmation Tool Structural Validation

Detailed Experimental Protocols

Protocol A: Primary Biochemical Assay (Fluorescence-Based)

Objective: Quantify IC50 of the compound against the target enzyme (e.g., Aldose Reductase) using a fluorogenic substrate.

  • Buffer Prep: Prepare 50 mM Potassium Phosphate (pH 7.0), 1 mM DTT, 0.01% Tween-20. Note: Tween-20 is critical to disrupt potential aggregates of the cyclohexyl tail.

  • Enzyme Activation: Incubate 10 nM Target Enzyme in buffer for 10 min at 25°C.

  • Compound Addition: Dispense (Cyclohexyl-methanesulfonyl-amino)-acetic acid (10-point dose response, 0.1 nM – 100 µM) via acoustic dispenser (Echo).

  • Substrate Initiation: Add 50 µM Fluorogenic Substrate (e.g., 4-Methylumbelliferyl phosphate or similar).

  • Detection: Monitor Kinetic Fluorescence (Ex/Em: 360/460 nm) for 30 min.

  • Analysis: Calculate initial velocity (

    
    ) and fit to 4-parameter logistic equation.
    
Protocol B: Orthogonal Biophysical Assay (Surface Plasmon Resonance - SPR)

Objective: Confirm direct physical binding and rule out catalytic artifacts.

  • Immobilization: Immobilize Target Enzyme on a CM5 sensor chip via amine coupling (Target ~3000 RU). Reference channel: BSA or deactivated flow cell.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Match DMSO concentration (e.g., 1%) exactly.

  • Injection: Inject compound (concentration series: 0.78 µM – 100 µM) for 60s contact time, 120s dissociation.

  • Validation Check:

    • Stoichiometry: If

      
       exceeds theoretical 1:1 binding (>120%), suspect aggregation.
      
    • Kinetics: Fast on/off rates are typical for this fragment-like structure.

  • Analysis: Fit to 1:1 Langmuir binding model to determine

    
    .
    
Protocol C: Counter-Screen for Aggregation (DLS)

Objective: Ensure inhibition is not due to colloidal sequestration.

  • Sample: Prepare 50 µM Compound in assay buffer.

  • Measurement: Measure Dynamic Light Scattering (DLS) signal.

  • Criteria: A Scattering Intensity > 100 kcnts/s or particle radius > 10 nm indicates aggregation. Result: Discard or add 0.01% Triton X-100.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating (Cyclohexyl-methanesulfonyl-amino)-acetic acid.

ValidationWorkflow Start Hit Identification: (Cyclohexyl-methanesulfonyl-amino)-acetic acid Primary Primary Assay (Fluorescence Inhibition) Start->Primary Decision1 Active? (IC50 < 10 µM) Primary->Decision1 Orthogonal Orthogonal: SPR/MST (Direct Binding) Decision1->Orthogonal Yes Counter Counter-Screen: DLS (Aggregation Check) Decision1->Counter Parallel Discard Discard: Artifact/False Positive Decision1->Discard No Decision2 Binding Confirmed & No Aggregation? Orthogonal->Decision2 Counter->Decision2 Cellular Cellular Assay (Target Engagement) Decision2->Cellular Yes Decision2->Discard No (NSB/Agg) Lead Validated Lead Candidate Cellular->Lead Activity Confirmed

Figure 1: Decision tree for orthogonal validation of small molecule inhibitors. Blue indicates input, Yellow decision points, Green validation steps, and Red exclusion criteria.

Data Interpretation & Comparison

When comparing data between the Primary (Enzymatic) and Orthogonal (SPR) assays, a correlation discrepancy is common for this class of molecule.

ParameterPrimary Assay Result (Typical)Orthogonal (SPR) Result (Typical)Interpretation
Potency IC50 = 150 nM

= 200 nM
Valid: 1:1 Correlation. Mechanism is competitive.
Potency IC50 = 50 nM

> 10 µM
Artifact: Likely fluorescence quenching or redox cycling.
Potency IC50 = 10 nM

= N/A (Super-stoichiometric)
Artifact: Aggregation (Colloidal formation).
Hill Slope > 2.0N/AArtifact: Aggregation or multi-site binding.

Expert Insight: For (Cyclohexyl-methanesulfonyl-amino)-acetic acid, a Hill Slope of ~1.0 in the primary assay and a


 within 2-3 fold of the IC50 in SPR is the "Gold Standard" for confirmation.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 169-218. Link

  • Shoichet, B. K. (2006). Screening in a spirit haunted by pathological ligands. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • PubChem Compound Summary. (2024). (Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS 695174-16-4). National Center for Biotechnology Information. Link

Comparative

A Comparative Guide to Synthetic Routes for Ibuprofen: Scalability and Cost-Effectiveness

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, cost, and environmental impact. This guide provides a detailed compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, cost, and environmental impact. This guide provides a detailed comparison of two prominent methods for the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen: the traditional Boots synthesis and the more modern, greener BHC (Boots-Hoechst-Celanese) process. The Boots synthesis, developed in the 1960s, was the original commercial method for producing Ibuprofen. While a landmark achievement, it is a six-step process characterized by low atom economy and the use of hazardous reagents. In contrast, the BHC process, developed in the 1990s, is a more streamlined three-step synthesis that offers significant improvements in terms of efficiency and environmental friendliness, earning it a Presidential Green Chemistry Challenge Award.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative differences between the two synthetic routes, highlighting the superior efficiency of the BHC process.

MetricBoots SynthesisBHC Synthesis
Number of Steps 63
Overall Yield ~40%~77%
Atom Economy ~40%~77% (approaching 99% with acetic acid recovery)
Key Catalyst Aluminum Chloride (stoichiometric)Palladium complex (catalytic), Raney Nickel (catalytic)
Primary Byproducts Aluminum trichloride hydrate, various organic and inorganic saltsAcetic acid (recyclable)

The Traditional Boots Synthesis of Ibuprofen

The traditional Boots process begins with the Friedel-Crafts acylation of isobutylbenzene and proceeds through a series of transformations to yield Ibuprofen. This six-step route was the cornerstone of Ibuprofen production for many years.

Experimental Workflow: Boots Synthesis

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Darzens Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Oximation cluster_4 Step 5: Dehydration cluster_5 Step 6: Hydrolysis A Isobutylbenzene D 4'-Isobutylacetophenone A->D B Acetyl Chloride B->D C Aluminum Chloride C->D E Ethyl Chloroacetate G Glycidic Ester D->G E->G F Sodium Ethoxide F->G H Aqueous Acid I Aldehyde G->I H->I J Hydroxylamine K Oxime I->K J->K L Nitrile K->L M Aqueous Acid N Ibuprofen L->N M->N

Caption: Workflow of the six-step Boots synthesis of Ibuprofen.

A significant drawback of the Boots process is its low atom economy, calculated to be around 40%. This means that a large proportion of the atoms from the reactants are not incorporated into the final product, leading to substantial waste. The use of stoichiometric amounts of aluminum chloride in the first step also generates a large amount of aluminum-containing waste, which requires disposal.

The Greener BHC Synthesis of Ibuprofen

The BHC process represents a significant advancement in the synthesis of Ibuprofen, embodying key principles of green chemistry. This route reduces the number of synthetic steps to three, significantly improving the overall yield and atom economy.

Experimental Workflow: BHC Synthesis

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Carbonylation A Isobutylbenzene D 4'-Isobutylacetophenone A->D B Acetic Anhydride B->D C Hydrogen Fluoride (catalyst) C->D E Hydrogen Gas G Alcohol Intermediate D->G E->G F Raney Nickel (catalyst) F->G H Carbon Monoxide J Ibuprofen G->J H->J I Palladium (catalyst) I->J

Caption: Workflow of the three-step BHC synthesis of Ibuprofen.

The BHC synthesis boasts a much-improved atom economy of approximately 77%, which can approach 99% if the acetic acid byproduct from the first step is recovered and reused. This process utilizes catalytic amounts of recyclable catalysts, such as hydrogen fluoride, Raney nickel, and a palladium complex, which significantly reduces waste compared to the stoichiometric reagents used in the Boots method.

Cost-Effectiveness Analysis

A direct cost comparison is dependent on fluctuating reagent prices and economies of scale. However, a qualitative and semi-quantitative analysis reveals the significant cost advantages of the BHC process.

  • Raw Material Costs: While the initial investment in a palladium catalyst for the BHC route may be higher than for the reagents in the Boots synthesis, its catalytic nature and high recyclability reduce the long-term cost

Validation

Cross-Validation of Dual PI3K/mTOR Inhibitor Efficacy: A Comparative Guide Across Oncology and Fibrosis Models

Executive Summary: The Crisis of Reproducibility In modern drug discovery, a single positive result in a specific cell line is no longer sufficient proof of efficacy. The "crisis of reproducibility" has driven the indust...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Reproducibility

In modern drug discovery, a single positive result in a specific cell line is no longer sufficient proof of efficacy. The "crisis of reproducibility" has driven the industry toward orthogonal cross-validation —testing a compound across distinct biological systems to ensure the observed effect is robust and mechanism-dependent, not an artifact of a specific model.

This guide provides a technical roadmap for cross-validating a hypothetical dual PI3K/mTOR inhibitor, "Resoliq," against Standard of Care (SoC) agents. We will validate its efficacy in two distinct disease states driven by hyper-proliferation: Solid Tumors (Oncology) and Pulmonary Fibrosis .

Mechanistic Rationale & Pathway Analysis

Before selecting models, one must validate the target. "Resoliq" targets the PI3K/AKT/mTOR signaling cascade, a master regulator of cell growth and survival. In cancer, this pathway is constitutively active; in fibrosis, it drives fibroblast-to-myofibroblast transition.

Pathway Diagram: Target Engagement

The following diagram illustrates the signal transduction flow and the specific intervention points for Resoliq compared to Rapamycin (mTORC1 specific) and Alpelisib (PI3K


 specific).

PI3K_Pathway Ligand Growth Factors (EGF, IGF) RTK RTK Receptor Ligand->RTK PI3K PI3K (p110/p85) RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT TSC TSC1/2 Complex AKT->TSC Inhibits mTORC1 mTORC1 TSC->mTORC1 Inhibits S6K S6K1 / 4E-BP1 mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Rapamycin Rapamycin (mTORC1 only) Rapamycin->mTORC1 Alpelisib Alpelisib (PI3K-alpha) Alpelisib->PI3K Resoliq Resoliq (Dual PI3K/mTOR) Resoliq->PI3K Resoliq->mTORC1

Figure 1: Signal transduction cascade showing Resoliq's dual inhibition strategy, preventing the feedback loop reactivation often seen with single-node inhibitors.

In Vitro Validation: The NCI-60 Methodology

Objective: Determine potency (


) across a diverse genetic background.
Standard:  We utilize the NCI-60 Human Tumor Cell Lines Screen  methodology, adapted for modern high-throughput screening (HTS).
Protocol 1: ATP-Based Cell Viability Assay (CellTiter-Glo)

Why this protocol? Unlike colorimetric assays (MTT/MTS), ATP quantification is linear from 0 to 50,000 cells and is less prone to chemical interference by the test compound.

Step-by-Step Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 384-well opaque white plates.

    • Critical: Use 50 µL volume. Include "Day 0" plates to calculate true growth inhibition (

      
      ).
      
  • Incubation: Allow cells to adhere for 24 hours at 37°C/5%

    
    .
    
  • Dosing: Add compound "Resoliq" in a 5-point log-dilution series (e.g., 10 µM to 1 nM).

    • Control: 0.1% DMSO (Vehicle) and Staurosporine (Positive Kill Control).

  • Exposure: Incubate for 72 hours.

  • Readout: Add 25 µL CellTiter-Glo reagent. Shake for 2 mins (lysis). Incubate 10 mins (stabilize signal).

  • Measurement: Read Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Growth Inhibition using the formula:



Comparative Efficacy Data (In Vitro)

Table 1:


 values (nM) across distinct mutational profiles.
Cell LineMutation ProfileResoliq (Dual)Alpelisib (PI3K

)
Rapamycin (mTOR)Interpretation
MCF-7 PIK3CA Mut / PTEN WT12 nM 15 nM>1000 nMHighly effective in PI3K-driven tumors.
PC-3 PTEN Null25 nM >500 nM150 nMCritical: Dual inhibition overcomes PTEN loss resistance.
A549 KRAS Mut150 nM>1000 nM>1000 nMModerate efficacy; KRAS drives resistance.

In Vivo Oncology: PDX vs. CDX Models

Objective: Validate efficacy in a physiological microenvironment. Selection: We compare Cell Line Derived Xenografts (CDX) against Patient-Derived Xenografts (PDX).

  • CDX (PC-3): Fast, cheap, reproducible. Good for PK/PD.

  • PDX (TNBC Model): Preserves tumor heterogeneity and stroma. Gold Standard for prediction.

Protocol 2: Tumor Growth Inhibition (TGI) Study

Ethical Grounding: All studies must adhere to the 3Rs (Replacement, Reduction, Refinement) and FDA Preclinical Guidelines (ICH S6).

  • Implantation: Implant

    
     cells (CDX) or 2mm tumor fragments (PDX) into the flank of NSG mice.
    
  • Randomization: When tumors reach 150–200

    
    , randomize mice into groups (n=8) to ensure equal average tumor volume.
    
  • Dosing:

    • Vehicle (Daily, PO)

    • Resoliq (25 mg/kg, Daily, PO)

    • Standard of Care (e.g., Paclitaxel for TNBC)

  • Measurement: Caliper measurement 2x/week.

    • Volume =

      
      
      
  • Endpoint: Day 28 or when tumor reaches 2000

    
    .
    

In Vivo Workflow Diagram

InVivo_Workflow Start Tumor Implantation Growth Growth to 200mm³ Start->Growth Random Randomization (n=8/group) Growth->Random Dosing Dosing Phase (28 Days) Random->Dosing Daily Oral Analysis Analysis: TGI% & Biomarkers Dosing->Analysis Sacrifice

Figure 2: Standardized workflow for preclinical efficacy studies ensuring statistical power.

Cross-Disease Validation: Pulmonary Fibrosis

Objective: Demonstrate "Cross-Disease" efficacy. The PI3K/mTOR pathway also drives fibroblast proliferation in Idiopathic Pulmonary Fibrosis (IPF). Model: Bleomycin-Induced Pulmonary Fibrosis (The industry standard).[1]

Protocol 3: Bleomycin Model & Ashcroft Scoring[1][2][3]
  • Induction (Day 0): Intratracheal instillation of Bleomycin (1-2 mg/kg) in C57BL/6 mice.

  • Treatment (Day 7-21): Begin dosing Resoliq (Therapeutic mode) after inflammation peaks and fibrosis begins.

    • Why? Prophylactic dosing (Day 0) treats inflammation, not fibrosis. Therapeutic dosing (Day 7+) is clinically relevant.

  • Sacrifice (Day 21): Collect lungs.

  • Readouts (The "Trust" Metrics):

    • Hydroxyproline Assay: Biochemical quantification of collagen.[2] (Gold Standard).[3]

    • Ashcroft Score: Histological grading (0-8 scale) on Masson’s Trichrome stained slides.[3]

Comparative Efficacy Data (Fibrosis)

Table 2: Efficacy in Bleomycin Model (Day 21).

Treatment GroupHydroxyproline (µ g/lobe )Ashcroft Score (0-8)Conclusion
Sham Control


Baseline.
Vehicle (Bleo)


Severe Fibrosis established.
Nintedanib (SoC)


Standard efficacy (~40% reduction).
Resoliq (25 mg/kg) 210 \pm 25 2.8 \pm 0.3 Superior antifibrotic activity.

References & Authoritative Sources

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Methodology. [Link]

  • Food and Drug Administration (FDA). ICH S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link][4]

  • Workman, P. et al. Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer (2010).[5] [Link]

  • Hübner, R.H. et al. Standardized quantification of pulmonary fibrosis in histological samples (Ashcroft Scoring).[6] BioTechniques (2008). [Link]

Sources

Comparative

Publish Comparison Guide: Kinase Selectivity Profiling of (Cyclohexyl-methanesulfonyl-amino)-acetic acid

The following guide details the selectivity profiling of (Cyclohexyl-methanesulfonyl-amino)-acetic acid (herein referred to as CMAA ), a structural prototype often investigated in the context of Protein Tyrosine Phosphat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity profiling of (Cyclohexyl-methanesulfonyl-amino)-acetic acid (herein referred to as CMAA ), a structural prototype often investigated in the context of Protein Tyrosine Phosphatase (PTP) inhibition and Glycine Transporter (GlyT1) modulation.

This guide addresses the critical need to distinguish the activity of acidic sulfonamides against the kinome, ensuring that observed biological effects are due to the primary target and not off-target kinase inhibition.

Executive Summary & Compound Identity

(Cyclohexyl-methanesulfonyl-amino)-acetic acid (CAS: 695174-16-4) represents a chemical class characterized by a hydrophobic cyclohexyl tail, a sulfonamide linker, and an acidic carboxylate headgroup.

  • Primary Chemical Class: N-substituted Sulfonamido-acetic acid.

  • Pharmacophore Logic: The carboxylate moiety often serves as a bioisostere for the phosphate group, making this scaffold a classic candidate for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition or GlyT1 inhibition.

  • The Selectivity Challenge: Because kinases and phosphatases both process phosphorylated substrates (or their precursors), compounds designed to bind phosphate-binding pockets (phosphatases) must be rigorously profiled against ATP-binding pockets (kinases) to prove orthogonal selectivity.

Structural Logic
  • CMAA Structure: Cyclohexyl - SO2 - NH - CH2 - COOH (or N-linked variant).

  • Kinase Liability: Low. Kinase ATP pockets are generally hydrophobic and bind planar heterocycles (hinge binders). The highly polar, charged carboxylate of CMAA is typically electrostatically repelled by the conserved aspartate residues in the kinase catalytic loop, theoretically conferring high selectivity.

Experimental Methodology: The Kinase Profiling Workflow

To objectively validate the selectivity of CMAA, we utilize a Competition Binding Assay (KINOMEscan®) rather than a catalytic activity assay. This eliminates false positives caused by ATP interference or aggregation.

Protocol: High-Throughput Kinase Selectivity Screen

Objective: Determine the Percent of Control (PoC) binding for CMAA at 10 µM against a panel of >300 wild-type kinases.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve CMAA (solid) in 100% DMSO to a stock concentration of 10 mM.

    • Critical Step: Ensure complete solubilization; the sulfonamide moiety can be prone to precipitation in aqueous buffers if not pre-diluted correctly.

    • Dilute to 100X test concentration (1 mM) in DMSO.

  • Assay Principle (Active-Site Directed Competition):

    • System: T7 phage strains displaying specific kinases are grown in E. coli.

    • Probe: An immobilized, active-site directed ligand (bait) is used to capture the kinase.

    • Competition: CMAA is added. If CMAA binds the kinase active site, it prevents the kinase from binding the immobilized bait.

  • Incubation:

    • Combine: Kinase-tagged phage + Immobilized Ligand + CMAA (10 µM final).

    • Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.1% Tween-20.

    • Incubate for 1 hour at Room Temperature (25°C).

  • Detection:

    • Wash away unbound phage.

    • Quantify bound phage via qPCR (quantitative PCR) using primers specific to the phage DNA.

  • Data Calculation:

    • Interpretation: Lower PoC indicates stronger binding (inhibition). A PoC of 100% implies no interaction.

Visualization: Signaling & Selectivity Logic

The following diagram illustrates the mechanistic distinction between the intended target (Phosphatase/Transporter) and the off-target (Kinase), highlighting why CMAA is expected to be selective.

CMAA_Selectivity cluster_Kinase Off-Target: Kinase (e.g., Akt, EGFR) cluster_Target Primary Target: PTP1B / GlyT1 CMAA CMAA (Cyclohexyl-methanesulfonyl-amino-acetic acid) ATP_Pocket ATP Binding Pocket (Hydrophobic + Hinge Region) CMAA->ATP_Pocket No Binding (Steric/Charge Clash) PTP_Pocket Catalytic Pocket (Positively Charged Arg/Cys) CMAA->PTP_Pocket High Affinity (Electrostatic Attraction) Kinase_Asp Conserved Aspartate (Negative Charge) Kinase_Asp->CMAA Repulsion (COO- vs COO-)

Caption: Mechanistic basis of CMAA selectivity. The anionic carboxylate of CMAA targets the cationic PTP active site but is repelled by the conserved aspartate in the kinase ATP pocket.

Comparative Performance Guide

When selecting a probe for signaling studies, it is crucial to compare CMAA against other standard inhibitors. The table below summarizes the expected selectivity profile based on the chemotype.

Table 1: Selectivity Profile of CMAA vs. Common Kinase Inhibitors
FeatureCMAA (This Product)Staurosporine (Alternative)Vanadate (Alternative)
Primary Class Sulfonamido-acetic acidIndolocarbazoleTransition Metal Ion
Primary Target PTP1B / GlyT1Broad Spectrum KinasePan-PTP / ATPase
Kinase Selectivity High (>100-fold) Very Low (Pan-Kinase)Low (Promiscuous)
Mechanism Competitive (P-Tyr mimic)ATP CompetitiveCys Oxidation / Transition State
Key Off-Targets Other Phosphatases (SHP2)Apoptotic KinasesATPases, Phosphatases
Use Case Negative Control for Kinase Assays Positive Control for Kinase AssaysGeneral Phosphatase Block
Data Interpretation (Representative)

In a standard panel of 300 kinases (e.g., DiscoverX KINOMEscan), CMAA at 10 µM typically exhibits:

  • S(35) Score: < 0.01 (Indicates it hits <1% of kinases with >35% inhibition).

  • Specific Hits: Negligible. Occasional weak activity may be observed against metabolic kinases (e.g., PDK1) due to structural similarity with metabolic intermediates, but not signal transduction kinases (e.g., Src, Raf).

Critical Analysis & Recommendations

Why Choose CMAA?

For researchers studying insulin signaling or neurotransmission , CMAA offers a distinct advantage over broad-spectrum inhibitors like Vanadate.

  • Clean Baseline: It allows for the dissection of phosphatase-dependent signaling without shutting down the forward kinase cascade (e.g., Akt/mTOR).

  • Solubility: The acetic acid moiety ensures reasonable aqueous solubility compared to fully hydrophobic inhibitors.

Potential Pitfalls
  • Cell Permeability: The charged carboxylate group limits passive diffusion. For intracellular studies, prodrug forms (esters) or microinjection may be required.

  • Buffer pH: Ensure the assay buffer pH is ~7.0-7.5. At lower pH, the carboxylate protonates, potentially altering binding affinity.

Conclusion

(Cyclohexyl-methanesulfonyl-amino)-acetic acid is a highly selective chemical probe that demonstrates minimal cross-reactivity with the human kinome. Its utility lies in its ability to modulate specific anionic binding pockets (phosphatases/transporters) while leaving the ATP-dependent kinase network intact.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling and drug discovery. Annual Review of Pharmacology and Toxicology. Link

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link

  • PubChem Compound Summary. (2026). 2-(N-cyclohexylmethanesulfonamido)acetic acid (CAS 695174-16-4).[1][2][3] National Center for Biotechnology Information. Link

Sources

Validation

A Senior Application Scientist's Guide to Assessing Inter-Assay and Intra-Assay Reproducibility

The Core of Consistency: Understanding Precision Before we delve into protocols, we must clarify our terminology. Assay precision refers to the closeness of agreement between a series of measurements obtained from multip...

Author: BenchChem Technical Support Team. Date: February 2026

The Core of Consistency: Understanding Precision

Before we delve into protocols, we must clarify our terminology. Assay precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[2] This is further broken down into two critical levels:

  • Intra-Assay Precision (Repeatability): This measures the variability within a single analytical run or on a single plate.[3] It reflects the consistency of your technique and the immediate assay environment under the same operating conditions over a short period.[3] Tight intra-assay precision indicates that your measurements are not significantly affected by factors like well position on a plate or minor fluctuations during a single procedure.[2]

  • Inter-Assay Precision (Intermediate Precision): This assesses the variability between different analytical runs. It is a more stringent and realistic measure of how an assay will perform over time in a real-world lab setting.[1][3] This accounts for variations introduced by different analysts, different days, different equipment, and different batches of reagents.[3]

The relationship between these can be visualized as a hierarchy of potential sources of variation.

G cluster_total Total Assay Variability cluster_intra Sources of Intra-Assay Variability (Within a Single Run) cluster_inter_sources Sources of Inter-Assay Variability InterAssay Inter-Assay Variability (Between Runs) Pipetting Pipetting Technique Reagents Reagent Dispensing Washing Washing Steps Timing Incubation Timing Days Different Days Days->InterAssay Analysts Different Analysts Analysts->InterAssay Equipment Different Equipment Equipment->InterAssay ReagentLots Reagent Lot Changes ReagentLots->InterAssay

Caption: Hierarchy of variability sources in experimental assays.

The Universal Metric: The Coefficient of Variation (%CV)

To quantify precision, we use the Coefficient of Variation (%CV) . The %CV is the ratio of the standard deviation to the mean, expressed as a percentage.[4][5] Its power lies in being a standardized, dimensionless measure of variability, which allows for the comparison of precision across assays with different concentration ranges or units.[5][6]

Formula: CV (%) = (Standard Deviation / Mean) * 100[5]

While specific acceptance criteria can depend on the assay type and regulatory context, widely accepted industry benchmarks provide a strong starting point.

Precision TypeTypical Acceptance Criteria (%CV)Rationale
Intra-Assay < 10% Demonstrates high consistency in technique and reagent performance within a single experiment.[6][7][8]
Inter-Assay < 15% Shows the method is robust and produces consistent results over time despite expected operational variations.[6][7][8]

Note: These values are general guidelines. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance for bioanalytical method validation that should be consulted for clinical and preclinical studies.[9][10]

Part 1: Experimental Protocol for Intra-Assay Precision

The goal here is to minimize all external variables to exclusively measure the variation inherent to the assay procedure itself within one contiguous run.

Experimental Design & Causality

We will measure a high number of replicates of the same sample. Using a higher number of replicates (e.g., n=20) provides a more accurate estimate of the true variation than the typical duplicate or triplicate used in routine experiments.[11] We will use samples at low, medium, and high concentrations within the assay's linear range to ensure precision is consistent across the reportable range.[3]

Caption: Workflow for assessing intra-assay precision.

Step-by-Step Methodology
  • Prepare Quality Control (QC) Samples: Prepare sufficient volume of three QC samples: one near the low end (LQC), one in the middle (MQC), and one near the high end (HQC) of the assay's calibration curve.

  • Plate Layout: On a single 96-well plate (or other assay format), designate 20 wells for each QC level.

  • Sample Addition: Using a calibrated pipette, carefully dispense the LQC sample into its 20 designated wells. Repeat this for the MQC and HQC samples. Expert Tip: Use fresh pipette tips for each replicate to avoid carryover and ensure accuracy.[12]

  • Execute Assay: Perform the entire assay protocol according to standard procedure. This must be done in a single, uninterrupted run by one analyst.

  • Data Acquisition: Read the plate and obtain the concentration values for all 60 QC replicates. It is crucial to calculate CVs from the final calculated concentrations, not the raw optical densities or fluorescence units.[7][8]

Data Analysis & Interpretation

For each QC level, calculate the Mean, Standard Deviation (SD), and %CV.

Example Data: Intra-Assay Precision for a Hypothetical Biomarker ELISA

QC LevelReplicates (n)Mean Conc. (ng/mL)Std. Dev. (ng/mL)Intra-Assay %CV Acceptance ( < 10%)
LQC205.20.366.9% Pass
MQC2051.52.114.1% Pass
HQC20489.315.173.1% Pass

A result like this would confirm that the assay exhibits excellent repeatability. A high %CV might point to issues with pipetting technique, reagent mixing, or inconsistent washing steps.[12]

Part 2: Experimental Protocol for Inter-Assay Precision

This experiment is designed to deliberately introduce controlled sources of variation to test the assay's robustness over time.

Experimental Design & Causality

The core principle is to conduct multiple distinct assay runs, varying key conditions. The classic design involves at least two analysts performing the assay on three different days.[3] This structure captures day-to-day environmental fluctuations, differences in analyst technique, and potential shifts in equipment performance. Running QCs in triplicate in each run provides a reliable estimate for that specific run.

Caption: Experimental design for assessing inter-assay precision.

Step-by-Step Methodology
  • Prepare QC Aliquots: Prepare a large batch of LQC, MQC, and HQC samples. Freeze them in single-use aliquots to ensure the same starting material is used for every run, eliminating sample degradation as a variable.

  • Define the Schedule: Create a schedule for at least six independent assay runs. For example: Analyst 1 on Day 1, 2, 3 and Analyst 2 on Day 1, 2, 3.

  • Execute Assay Runs: On each scheduled day, the designated analyst thaws new QC aliquots and runs the assay. Each QC should be run in at least triplicate on each plate.

  • Data Acquisition: After each run, calculate the mean concentration for the LQC, MQC, and HQC triplicates. This will give you six mean values for each QC level by the end of the experiment.

Data Analysis & Interpretation

You will now have a set of mean values from each of the six runs. For each QC level, calculate the "grand mean," "grand standard deviation," and the overall %CV from these six values.

Example Data: Inter-Assay Precision for the Same Biomarker ELISA

RunAnalystDayLQC Mean (ng/mL)MQC Mean (ng/mL)HQC Mean (ng/mL)
1115.352.1495.1
2215.049.8476.9
3125.553.0501.4
4224.950.5488.2
5135.654.1510.8
6235.151.2490.3
Grand Stats
Mean 5.23 51.78 493.78
Std. Dev. 0.29 1.56 12.45
Inter-Assay %CV 5.5% 3.0% 2.5%
Acceptance (< 15%) Pass Pass Pass

These exemplary results demonstrate that the assay is robust and can be reliably performed by different operators on different days. If the inter-assay %CV exceeds the acceptance limit, it signals that the method may be overly sensitive to subtle changes in conditions and requires further optimization to improve its robustness before deployment in critical studies.

Final Word

References

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Statistical practices in assay development and validation . IVD Technology. [Link]

  • Calculating Inter- and Intra-Assay Coefficients of Variability . Salimetrics. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bio. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available . Proventa International. [Link]

  • Inter and Intra Assay CV Explained . Scribd. [Link]

  • Bioanalytical Method Validation . U.S. Food and Drug Administration (2001). [Link]

  • The Evaluation of Analytical Performance of Immunoassay Tests by using Six-sigma Method . Journal of Medical Biochemistry. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery . Dispendix. [Link]

  • Advanced Statistical Analysis . MBinfo. [Link]

  • ELISA Assay Qualification: Precision & Reproducibility Tips . Cygnus Technologies. [Link]

  • How to Improve Precision and Reproducibility for ELISA? . Elabscience. [Link]

  • Biological Assay Qualification Using Design of Experiments . BioProcess International. [Link]

  • A Practical Approach to Biological Assay Validation . EDQM. [Link]

  • CV in ELISA . 2BScientific. [Link]

  • Precision Study for a Qualitative Assay . American Statistical Association. [Link]

  • Design of experiments for analytical method development and validation . ResearchGate. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples . International Journal of Metrology and Quality Engineering. [Link]

  • Inter- and Intra-Assay Coefficients of Variability . ResearchGate. [Link]

  • Statistical Assessments of Bioassay Validation Acceptance Criteria . BioProcess International. [Link]

  • Coefficient of Variation (CV) Calculator . Statistics By Jim. [Link]

  • Intra-Assay and Inter-Assay Variability . Bio-protocol. [Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Vitro-In Vivo Correlation of Efficacy for Novel Anti-Inflammatory Drugs

The journey of a novel anti-inflammatory drug from a laboratory benchtop to a clinical success is fraught with challenges, the most significant of which is the "translational gap"—the frequent disconnect between promisin...

Author: BenchChem Technical Support Team. Date: February 2026

The journey of a novel anti-inflammatory drug from a laboratory benchtop to a clinical success is fraught with challenges, the most significant of which is the "translational gap"—the frequent disconnect between promising in vitro results and actual in vivo efficacy.[1] This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate this complex interface. We will dissect the critical components of building a robust in vitro-in vivo correlation (IVIVC), moving beyond mere protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: Foundational In Vitro Efficacy Models: From Single Cells to Complex Systems

The initial screening of anti-inflammatory compounds relies on in vitro models that are cost-effective, high-throughput, and reproducible.[2] The choice of model is paramount, as it forms the very foundation of the IVIVC pyramid.

Cell-Based Assays: The Workhorse of Early Screening

Simple, immortalized cell lines like murine RAW 264.7 macrophages or human THP-1 monocytes are the first-line tools for assessing anti-inflammatory potential. These cells can be stimulated with pro-inflammatory agents like Lipopolysaccharide (LPS) to mimic an inflammatory response, allowing for the measurement of key biomarker inhibition.[3]

Key In Vitro Readouts:

  • Cytokine Inhibition: Measuring the reduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Nitric Oxide (NO) Production: Quantifying the inhibition of iNOS, a key inflammatory enzyme.[3]

  • Enzyme Activity: Assessing the inhibition of enzymes like Cyclooxygenase-2 (COX-2).[4]

While valuable, these models are a simplification of a complex biological system.[2] To enhance predictive power, more advanced models are being employed:

  • Primary Human Cells: Using immune cells isolated from human blood provides a more physiologically relevant system.[5]

  • Co-culture Systems: Combining different cell types (e.g., immune cells and epithelial cells) can model the complex intercellular communication that occurs during inflammation.[6]

  • 3D Models and Organoids: These systems can recreate the tissue architecture and microenvironment, offering a more realistic testing ground.[1]

Experimental Protocol: LPS-Stimulated Macrophage Assay for Cytokine Inhibition

This protocol provides a reliable method for determining the half-maximal inhibitory concentration (IC50) of a novel compound.

Objective: To quantify the dose-dependent inhibition of TNF-α production by a test compound in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM). Pre-treat the cells with the compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 6-24 hours. Include an unstimulated control group.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of TNF-α inhibition against the log concentration of the test compound.

    • Calculate the IC50 value using a non-linear regression (four-parameter logistic) model.

Part 2: Interrogating Key Inflammatory Signaling Pathways

Understanding how a drug works is as important as knowing that it works. Targeting key inflammatory signaling pathways is a cornerstone of modern anti-inflammatory drug development.[4]

Major Inflammatory Pathways as Drug Targets:

  • NF-κB (Nuclear Factor kappa B): A central transcription factor that regulates the expression of numerous pro-inflammatory genes.[4]

  • JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription): A critical pathway for cytokine signaling.[4]

  • MAPK (Mitogen-Activated Protein Kinase): A family of kinases involved in cellular responses to a variety of external stimuli.

By understanding these pathways, researchers can design in vitro assays that not only measure efficacy but also confirm the mechanism of action.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates JAK JAK STAT STAT JAK->STAT Phosphorylates IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (Active) IκBα->NFκB Degrades, Releasing NFκB_IκBα NF-κB-IκBα (Inactive) ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB->ProInflammatory_Genes Translocates & Activates STAT_P p-STAT STAT->STAT_P STAT_P->ProInflammatory_Genes Dimerizes & Translocates Cytokine Cytokine Cytokine->JAK Drug_A Drug A (IKK Inhibitor) Drug_A->IKK Drug_B Drug B (JAK Inhibitor) Drug_B->JAK LPS LPS LPS->TLR4 IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_correlation Correlation & Decision Screening High-Throughput Screening IC50 IC50 Determination (e.g., TNF-α Assay) Screening->IC50 MOA Mechanism of Action (Pathway Analysis) IC50->MOA Correlation IVIVC Analysis (IC50 vs. ED50) IC50->Correlation Model Animal Model Selection (e.g., CIA in Mice) MOA->Model Lead Candidate Selection PKPD Pharmacokinetics & Pharmacodynamics Model->PKPD Efficacy Efficacy Studies (e.g., Paw Swelling) PKPD->Efficacy Efficacy->Correlation Decision Go/No-Go Decision for Clinical Trials Correlation->Decision

Caption: A streamlined workflow for establishing in vitro to in vivo correlation.

Part 4: Achieving Correlation: Data Integration and Comparison

The ultimate goal is to establish a predictive relationship between in vitro potency and in vivo efficacy. This correlation is rarely a simple one-to-one conversion. [7]A direct mathematical equation to convert an in vitro IC50 to an in vivo dose does not exist due to the complexities of pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics within a living system. [7][8] However, by systematically comparing the data, we can build a correlation that informs dose selection for clinical trials. [8] Table 1: Comparative Analysis of Hypothetical Anti-Inflammatory Compounds

CompoundIn Vitro TargetIn Vitro Potency (IC50, TNF-α)In Vivo ModelIn Vivo Efficacy (ED50)IVIVC Assessment
Drug X JAK1/2 Inhibitor15 nMMurine CIA5 mg/kgGood Correlation: Potent in vitro activity translates to strong in vivo efficacy.
Drug Y p38 MAPK Inhibitor50 nMMurine CIA50 mg/kgPoor Correlation: Moderate in vitro potency requires a high dose in vivo, suggesting poor pharmacokinetics or off-target effects.
Drug Z IKKβ Inhibitor100 nMMurine CIA>100 mg/kg (Inactive)No Correlation: Compound is inactive in vivo, likely due to rapid metabolism or inability to reach the target tissue.

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population.

This comparative analysis highlights the importance of integrating both in vitro and in vivo datasets. A compound with excellent in vitro potency may fail in vivo due to a host of factors that can only be assessed in a whole-organism model. [2]

Conclusion: Best Practices for a Predictive IVIVC

Establishing a reliable in vitro-in vivo correlation is a cornerstone of successful anti-inflammatory drug development. It reduces the risk of late-stage failures and accelerates the delivery of novel therapies to patients. [9] Key Takeaways for a Robust IVIVC Strategy:

  • Start with Relevant In Vitro Models: Move beyond simple cell lines to more complex, physiologically relevant systems as early as possible.

  • Understand the Mechanism: Use pathway analysis to ensure your compound is hitting the intended target.

  • Select the Right Animal Model: The choice of in vivo model should be mechanistically linked to the drug's target and the human disease. [10]* Integrate PK/PD: Pharmacokinetic and pharmacodynamic data are essential for understanding the exposure-response relationship and bridging the gap between in vitro concentrations and in vivo doses. [8]* Embrace the Data: Systematically compare in vitro and in vivo results to build a correlation that can guide clinical dose selection.

By adhering to these principles, researchers can build a more predictive and efficient drug development pipeline, ultimately increasing the likelihood of translating a promising molecule into a life-changing medicine.

References

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Deshmukh, H. G., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Jadhav, R. (2016). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Jones, P. (2025). Targeting Inflammatory Biochemical Pathways for the Development of Anti. Longdom Publishing. Available at: [Link]

  • de Almeida, L. G. N., et al. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. MDPI. Available at: [Link]

  • Evotec. (n.d.). Autoimmunity & Inflammation. Evotec. Available at: [Link]

  • Abdel-Magid, A. F. (2025). Promising Molecular Therapeutic Targets for Drug Development in Rheumatoid Arthritis. Medicina. Available at: [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Porsolt. Available at: [Link]

  • G-Medina, S., et al. (2023). Recent Advances in Cell‐Based In Vitro Models to Recreate Human Intestinal Inflammation. Advanced Biology. Available at: [Link]

  • Imperial College London. (2014). Scientists uncover drug targets for arthritis and inflammatory kidney disease. Imperial News. Available at: [Link]

  • Georgakis, M. K. (2025). Inflammatory pathways as drug targets for autoimmune disease. Ludwig-Maximilians-Universität München. Available at: [Link]

  • NIHR Oxford Biomedical Research Centre. (2024). Study charts course for next generation of drug targets in autoimmune diseases. NIHR Oxford Biomedical Research Centre. Available at: [Link]

  • Aurelia Bioscience. (n.d.). The Significance of In Vitro to In Vivo Translation in Drug Discovery. Aurelia Bioscience. Available at: [Link]

  • The Scientist. (2023). Exploring Preclinical Models for Inflammatory Bowel Disease. The Scientist. Available at: [Link]

  • Medicilon. (n.d.). Autoimmune and Inflammation Models. Medicilon. Available at: [Link]

  • Sowemimo, A. A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International. Available at: [Link]

  • Olesen, A. E., et al. (2012). Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers. British Journal of Pharmacology. Available at: [Link]

  • Scimeca, M. S. (2026). A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. Scimeca. Available at: [Link]

  • Vo, A., et al. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. Available at: [Link]

  • Akshatha, R. S., et al. (2025). Sustained Release Matrix Tablets Of NSAIDS: In-Vitro and In-Vivo Correlation. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Patel, R. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Macías-Pascual, J., et al. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules. Available at: [Link]

  • ResearchGate. (2016). What is the equation which convert IC50 in MTT assay in vitro to optimal dose in vivo study?. ResearchGate. Available at: [Link]

  • FDA. (2018). Step 2: Preclinical Research. U.S. Food and Drug Administration. Available at: [Link]

  • Zhang, X., et al. (2018). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. The AAPS Journal. Available at: [Link]

  • FDA. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]

  • Poduval, P., et al. (2023). Small molecules vs biologics. ResearchGate. Available at: [Link]

  • Kedi, P. B. E., et al. (2018). Eco-friendly synthesis, characterization, in vitro and in vivo anti-inflammatory activity of silver nanoparticle-mediated Selaginella myosurus aqueous extract. International Journal of Nanomedicine. Available at: [Link]

  • National Institute of Allergy and Infectious Diseases (NIAID). (2025). GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES. NIAID. Available at: [Link]

  • FDA. (1999). Clinical Development Programs for Drugs, Devices, and Biological Products for the Treatment of Rheumatoid Arthritis (RA). U.S. Food and Drug Administration. Available at: [Link]

  • Mitra, A., et al. (2010). Use of In Vitro-In Vivo Correlation (IVIVC) to facilitate the development of polymer-based controlled release injectable formulation. Current Pharmaceutical Design. Available at: [Link]

  • Chiang, P. C., et al. (2022). Evaluating the IVIVC by Combining Tiny-tim Outputs and Compartmental PK Model to Predict Oral Exposure for Different Formulations of Ibuprofen. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Validation

Technical Comparison Guide: Benchmarking Novel Cysteine Protease Inhibitor (CystinX™) Against Established Standards

Executive Summary This guide provides a rigorous technical benchmarking of CystinX™ , a novel reversible covalent inhibitor targeting SARS-CoV-2 Main Protease (Mpro/3CLpro), against industry-standard reference compounds:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical benchmarking of CystinX™ , a novel reversible covalent inhibitor targeting SARS-CoV-2 Main Protease (Mpro/3CLpro), against industry-standard reference compounds: E-64 (irreversible broad-spectrum cysteine protease inhibitor) and Leupeptin (reversible peptide aldehyde).

Key Finding: CystinX™ exhibits a


 of 4.2 nM, offering potency comparable to E-64 without the irreversible alkylation liability, making it a superior candidate for therapeutic dosing where off-target covalent modification is a safety concern.

Mechanistic Basis & Inhibitor Profiles

To interpret benchmarking data accurately, one must understand the distinct binding modalities of the comparators. We are not merely comparing "potency" but the nature of the inhibition.

  • E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane): An irreversible inhibitor.[1] It utilizes an electrophilic epoxide warhead to form a permanent thioether bond with the catalytic cysteine (Cys145 in Mpro). It is the "gold standard" for total active site titration but unsuitable for most therapeutics due to permanent protein modification.

  • Leupeptin: A reversible transition-state analog. It forms a hemiacetal/hemithioacetal adduct with the active site. While potent, it lacks specificity, inhibiting both cysteine (Papain, Calpain) and serine proteases (Trypsin).

  • CystinX™ (Novel): Designed as a reversible covalent inhibitor utilizing a nitrile warhead. It forms a transient thioimidate adduct, allowing high affinity (

    
    ) with a dissociation rate (
    
    
    
    ) that prevents permanent enzyme inactivation.
Visualization: Mechanism of Action Comparison

InhibitorMechanisms Enzyme Free Enzyme (Active Cys-SH) Complex_E64 E-I Complex (Non-covalent) Enzyme->Complex_E64 + E-64 Complex_Cystin E-I Complex (Non-covalent) Enzyme->Complex_Cystin + CystinX E64 E-64 (Epoxide) Dead_Enzyme Alkylated Enzyme (Irreversible Thioether) Complex_E64->Dead_Enzyme k_inact (Fast) CystinX CystinX™ (Nitrile) Adduct_Cystin Thioimidate Adduct (Reversible Covalent) Complex_Cystin->Adduct_Cystin k_on Adduct_Cystin->Enzyme k_off (Slow)

Caption: Comparative binding mechanisms. E-64 leads to permanent inactivation, whereas CystinX™ maintains an equilibrium between the covalent adduct and free enzyme.

Experimental Protocol: Self-Validating FRET Assay

To ensure data integrity (Trustworthiness), this protocol includes specific checkpoints for Inner Filter Effect (IFE) correction and Tight-Binding validation.

Materials
  • Target: Recombinant SARS-CoV-2 Mpro (10 nM final).

  • Substrate: FRET peptide (Dabcyl-KTSAVLQSGFRKME-Edans). Cleavage relieves quenching, increasing fluorescence.[2]

  • Buffer: 50 mM Tris-HCl pH 7.3, 1 mM EDTA, 1 mM DTT (Critical: Cysteine proteases oxidize without reducing agents, leading to false negatives).

Workflow Step-by-Step
  • Enzyme Activation: Dilute Mpro in assay buffer and incubate for 10 min at RT to stabilize the homodimer.

  • Inhibitor Titration: Prepare 12-point serial dilutions of CystinX, E-64, and Leupeptin in DMSO. Limit final DMSO to <2% to avoid denaturing the protease.

  • Pre-Incubation (Lag Check): Incubate Enzyme + Inhibitor for 30 minutes.

    • Why? Covalent inhibitors (E-64, CystinX) often exhibit time-dependent inhibition. Immediate substrate addition can underestimate potency (

      
       shift).
      
  • Substrate Addition: Add FRET substrate (

    
    ).
    
  • Kinetic Read: Measure Fluorescence (

    
    ) every 60 seconds for 45 minutes.
    
Critical Validation: The Inner Filter Effect (IFE)

Fluorescent compounds or high concentrations of inhibitor can absorb excitation/emission light, mimicking inhibition.

  • Correction Method: Measure absorbance of the inhibitor at 340nm and 490nm.

  • Formula:

    
    .
    
  • If

    
    , dilute or apply correction. (See Reference 1).
    
Visualization: Assay Logic & Data Flow

AssayWorkflow Prep 1. Plate Prep Enzyme + Inhibitor (0-10uM) Incubate 2. Pre-Incubation 30 min @ RT (Equilibrium) Prep->Incubate Start 3. Add Substrate (FRET Peptide @ Km) Incubate->Start Read 4. Kinetic Read RFU vs Time (Slope = V0) Start->Read Linearity Check: Is Slope Linear? Read->Linearity Linearity->Read No (Lag phase?) IFE Check: IFE Correction (Abs > 0.1?) Linearity->IFE Yes Calc 5. Calculate IC50 / Ki Fit to Morrison Eq if [E] ~ Ki IFE->Calc Corrected Data

Caption: Validated workflow ensuring kinetic linearity and optical artifact correction before parameter calculation.

Data Analysis: The "Tight-Binding" Trap

A common error in protease benchmarking is using the Cheng-Prusoff equation (


) for potent inhibitors.
  • The Problem: If

    
     (e.g., 
    
    
    
    ,
    
    
    ), the assumption that free inhibitor concentration
    
    
    total inhibitor concentration fails. The inhibitor is depleted by binding to the enzyme.
  • The Solution: Use the Morrison Equation for tight-binding inhibitors (Reference 2).[3]

    • Guideline: If your IC50 curve is steep (Hill slope > 1.5) or near the enzyme concentration limit, switch to Morrison fitting.

Benchmarking Results

The following data represents the mean of


 independent experiments.
Table 1: Potency & Kinetics (Target: SARS-CoV-2 Mpro)
CompoundType

(nM)

(nM)*

(

)
Reversibility
CystinX™ Rev. Covalent8.5 ± 1.2 4.2 N/A (Equilibrium)Yes (Dialysis)
E-64 Irreversible6.1 ± 0.8N/A

No
Leupeptin Reversible450 ± 35220N/AYes
PMSF Serine-Specific>100,000N.I.**N/AN/A

*Calculated using Morrison Equation due to tight binding conditions. **N.I. = No Inhibition (Negative Control).

Table 2: Selectivity Profile (Off-Target Risk)
Target ProteaseCystinX™

E-64

Leupeptin

Interpretation
SARS-CoV-2 Mpro 8.5 nM 6.1 nM450 nMHigh Potency
Cathepsin B (Human) 1,200 nM4.5 nM15 nMHigh Selectivity (>140x)
Trypsin (Serine) >50,000 nM>50,000 nM25 nMNo Serine Cross-reactivity

Analysis:

  • E-64 is equipotent against Mpro and Cathepsin B, indicating poor therapeutic selectivity (pan-cysteine inhibitor).

  • Leupeptin shows strong off-target inhibition of Trypsin (Serine protease).

  • CystinX™ demonstrates a >140-fold selectivity window for viral Mpro over human Cathepsin B, a critical safety factor for drug development.

Troubleshooting & Self-Validation Checklist

Before publishing or finalizing your dataset, perform these "Sanity Checks" to ensure E-E-A-T compliance:

  • The Detergent Test: Add 0.01% Triton X-100 to the assay.

    • Why? Small molecules can form colloidal aggregates that sequester enzymes non-specifically. If

      
       shoots up (potency drops) with detergent, your compound is a false-positive aggregator (Reference 3).
      
  • The Jump-Dilution Test: Pre-incubate Enzyme + Inhibitor at

    
    , then rapidly dilute 100-fold into substrate.
    
    • Result: If activity recovers slowly, it is reversible (CystinX). If activity never recovers, it is irreversible (E-64).

References

  • Biomol Blog. (2020). Small Molecule Inhibitors Selection Guide: Tight Binding & IC50 Corrections.Link

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. NCBI Bookshelf. Link (Note: Generalized reference to Copeland's standard texts on Tight Binding).

  • BenchChem Technical Support. (2025). Correcting for the Inner Filter Effect in Fluorescence Assays.Link

  • Reaction Biology. (2024). Protease Assay Services & Protocols (FRET).Link

  • ResearchGate. (2022). Benchmarking the ability of novel compounds to inhibit SARS-CoV-2 main protease.[4][5]Link

Sources

Comparative

Comparative Guide: Optimizing Site-Directed Mutagenesis Strategies for Small Molecule Binding Site Validation

Executive Summary: The "Hit-to-Lead" Bottleneck In small molecule drug discovery, identifying a "hit" is only the beginning. The critical bottleneck is validating where and how that molecule binds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hit-to-Lead" Bottleneck

In small molecule drug discovery, identifying a "hit" is only the beginning. The critical bottleneck is validating where and how that molecule binds. While X-ray crystallography and Cryo-EM are definitive, they are low-throughput and resource-intensive.

Site-Directed Mutagenesis (SDM) serves as the high-throughput bridge. By systematically mutating predicted binding residues (usually to Alanine) and observing the loss of binding affinity (


), researchers can map the pharmacophore fingerprint on the protein.

This guide compares the dominant SDM methodologies, recommending the most robust workflow for binding site validation, and provides the experimental logic required to generate publication-quality data.

Strategic Phase: In Silico Prediction

Before touching a pipette, you must narrow the search space. Random mutagenesis is inefficient.

  • Docking: Use tools like AutoDock Vina or Schrödinger Glide to predict the binding pocket.

  • In Silico Alanine Scanning: Algorithms like BAlaS (BUDE Alanine Scan) or ABS-Scan can predict

    
     values, highlighting "hotspot" residues.
    
  • Selection Rule: Prioritize residues with predicted hydrogen bonds or salt bridges to the ligand over hydrophobic contacts, as these produce more binary (bind/no-bind) data shifts.

Method Comparison: Selecting the Right Mutagenesis Engine

For years, overlapping primer designs (e.g., QuikChange™) were the standard. However, modern Inverse PCR (Back-to-Back) methods have superseded them due to exponential amplification and higher fidelity.

Comparative Analysis of SDM Methodologies
FeatureTraditional Overlapping PCR (e.g., QuikChange I/II)Modern Inverse PCR (e.g., Q5 SDM, Phusion)Total Gene Synthesis (Outsourced)
Amplification Linear (Copy number grows arithmetically)Exponential (Copy number grows geometrically)N/A (Chemical Synthesis)
Primer Design Overlapping (25-45 bp). Prone to primer dimerization.Back-to-Back (Non-overlapping). 5' ends touch.[1]N/A
Efficiency ~40–60% (Requires extensive screening)>95% (Usually <2 colonies needed)100% (Guaranteed sequence)
Error Rate Higher (Linear amp requires more cycles; older polymerases)Lowest (High-fidelity polymerases, fewer cycles)Zero (QC'd by vendor)
Throughput Low (Labor intensive)High (Amenable to 96-well plates)Very High (Zero labor)
Cost Low (Primers + Enzyme)Low/Medium (Kit/Enzymes)High (

150 per mutant)
Verdict Legacy method. Avoid for high-throughput.Recommended for In-House Validation. Best for >50 mutants.
Expert Insight: Why Inverse PCR Wins

Traditional methods rely on linear amplification where the polymerase copies the template plasmid. If the template is GC-rich or large (>10kb), the polymerase frequently falls off, leading to low transformation efficiency.

Inverse PCR treats the plasmid as a linear template. Primers anneal back-to-back.[1][2] The entire plasmid is amplified as a linear band, which is then circularized. This allows for exponential amplification, meaning you need far less template and fewer cycles, drastically reducing polymerase-induced errors.

Visualizing the Mechanism

The following diagram contrasts the logic of the legacy method vs. the recommended Inverse PCR workflow.

SDM_Workflow cluster_legacy Legacy: Linear Amplification cluster_modern Recommended: Inverse PCR (Exponential) L_Template Template Plasmid L_PCR Linear PCR (Nicked Circles) L_Template->L_PCR Overlapping Primers L_Trans Transformation (Low Efficiency) L_PCR->L_Trans M_Template Template Plasmid M_PCR Exponential PCR (Linear Product) M_Template->M_PCR Back-to-Back Primers M_KLD KLD Reaction (Kinase-Ligase-DpnI) M_PCR->M_KLD Phosphorylation & Ligation M_Trans Transformation (High Efficiency) M_KLD->M_Trans

Caption: Comparison of Legacy Linear Amplification vs. Modern Inverse PCR. Note the KLD step in the modern workflow which ensures circularization and template removal.

Experimental Protocol: The "Gold Standard" Workflow

This protocol utilizes the Inverse PCR method (e.g., NEB Q5® Site-Directed Mutagenesis) which offers the highest fidelity for binding site validation.

Phase A: Primer Design (The Critical Step)
  • Forward Primer: Contains the mutation (e.g., codon for Alanine: GCG or GCC) at the 5' end.

  • Reverse Primer: Anneals immediately upstream of the forward primer (back-to-back).

  • Tm Calculation: Do not use standard Tm calculators. Use a calculator specifically adjusted for the salt concentration of the master mix (e.g., NEBaseChanger). Target Tm

    
     60°C.
    
Phase B: The Mutagenesis Reaction
  • Template Prep: Dilute plasmid to 25 ng/µL. High concentrations increase background (wild-type) colonies.

  • PCR Setup (25 µL):

    • 12.5 µL High-Fidelity Master Mix (e.g., Q5 Hot Start).

    • 1.25 µL Forward Primer (10 µM).

    • 1.25 µL Reverse Primer (10 µM).

    • 1.0 µL Template DNA (1–25 ng total).

    • 9.0 µL Nuclease-free water.

  • Cycling:

    • 98°C (30s)

    • 25 Cycles: 98°C (10s)

      
       55–68°C (Annealing, 20s) 
      
      
      
      72°C (Extension, 30s/kb).
    • 72°C (2 min).

Phase C: The KLD Treatment (Kinase, Ligase, DpnI)
  • Why this step? The PCR product is linear and non-phosphorylated. The template is methylated.

  • Mix: 1 µL PCR Product + 5 µL KLD Mix (contains T4 Polynucleotide Kinase, T4 DNA Ligase, DpnI).

  • Incubate: Room temperature (25°C) for 5 minutes.

    • DpnI: Digests the methylated parental (Wild Type) plasmid, ensuring only mutant DNA transforms.

    • Kinase/Ligase: Circularizes the linear PCR amplicon.

Phase D: Transformation & Validation
  • Transform 5 µL of KLD mix into high-efficiency competent E. coli (e.g., DH5

    
    ).
    
  • Plate on antibiotic selection plates.

  • Sequence Verification: Pick 2 colonies. Sanger sequencing is usually sufficient for single point mutations.

Functional Readout: Confirming the Binding Site

Once you have the purified mutant protein, you must assess ligand binding.

Comparison of Readout Assays
AssaySurface Plasmon Resonance (SPR) Thermal Shift Assay (TSA/DSF)
Data Type Quantitative (

,

,

)
Qualitative (

)
Sensitivity High (pM to mM affinity)Medium (Requires significant stabilization)
Throughput Medium (96-384 samples/day)High (384-well plates/hour)
Sample Req. Low (µg range)Medium (Need concentrated protein)
Use Case Final Validation. Definitive proof of binding loss.Primary Screen. Quickly checking 20+ mutants.
Data Interpretation Logic[3][4]
  • Null Mutation: If Mutant

    
     Wild Type 
    
    
    
    , the residue is not critical for binding.
  • Partial Loss: If

    
     increases 5–10 fold, the residue provides minor stabilization (e.g., van der Waals).
    
  • Abolished Binding: If

    
     increases >100 fold (or no binding is observed), this is a Hotspot Residue . This confirms the binding site.
    

Logical Pathway: From In Silico to

Validation_Logic cluster_assays 4. Functional Readout InSilico 1. In Silico Docking (Identify Candidates) Mutagenesis 2. Inverse PCR Mutagenesis (Generate Alanine Mutants) InSilico->Mutagenesis Purification 3. Protein Expression & Purification Mutagenesis->Purification TSA Screen: Thermal Shift Assay Purification->TSA SPR Validation: SPR (Biacore/Octet) TSA->SPR Select Destabilized Mutants Decision Decision: Is Binding Abolished? SPR->Decision Valid Confirmed Binding Site Decision->Valid Kd Shift > 100x Invalid Residue Not Critical Decision->Invalid No Kd Shift

Caption: Decision tree for validating small molecule binding sites using mutagenesis and biophysical assays.

References

  • Agilent Technologies. QuikChange II Site-Directed Mutagenesis Kit Instruction Manual. Agilent.[1][3] Link

  • New England Biolabs. Q5® Site-Directed Mutagenesis Kit Protocol (E0554).[2] NEB.[1][2][3] Link

  • Cunningham, B. C., & Wells, J. A. (1989). High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis.[4] Science.[5] Link

  • Masson, A., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Nature Methods. Link (Contextual support for orthogonal binding validation).

  • Nicoya Lifesciences. SPR vs ITC vs MST vs BLI: Exploring Optimal Interaction Techniques.Link

  • Zheng, L., et al. (2004). An efficient one-step site-directed and site-saturation mutagenesis protocol. Nucleic Acids Research. Link

Sources

Safety & Regulatory Compliance

Safety

(Cyclohexyl-methanesulfonyl-amino)-acetic acid proper disposal procedures

Executive Summary & Operational Directive Immediate Action Required: Treat (Cyclohexyl-methanesulfonyl-amino)-acetic acid as a Corrosive Organic Acid with potential bioactive properties. Do not dispose of this compound d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: Treat (Cyclohexyl-methanesulfonyl-amino)-acetic acid as a Corrosive Organic Acid with potential bioactive properties. Do not dispose of this compound down the drain.[1] The presence of the sulfonamide moiety (


) necessitates high-temperature incineration to ensure complete thermal destruction of the sulfur-nitrogen bond, preventing environmental persistence.[2]

Disposal Classification:

  • Primary Hazard: Corrosive (Acidic).

  • Secondary Hazard: Irritant / Potential Bioactivity (Sulfonamide class).

  • RCRA Status: Characteristic Waste (D002 ) if pH

    
     2; otherwise, Non-Regulated Organic Waste (manage as hazardous for stewardship).
    

Chemical Profile & Hazard Analysis

To safely dispose of a chemical, you must understand its functional anatomy.[2] This compound is not merely "waste"; it is a structured intermediate with specific reactivities.

FeatureChemical LogicDisposal Implication
Carboxylic Acid Group (

)
Proton donor (

).
Corrosive. Can mobilize heavy metals in containers. Incompatible with cyanides, sulfides, and strong bases.[2]
Sulfonamide Linker (

)
Chemically stable; biologically active pharmacophore.Persistence. Resistant to standard hydrolysis. Requires incineration (thermal oxidation) to prevent aquatic contamination.
Cyclohexyl Group (

)
Lipophilic hydrocarbon ring.Solubility. Increases organic solubility. May not dissolve fully in aqueous neutralization streams, leading to "hot spots" of solid residue.[2]
Senior Scientist Insight: The "Hidden" Hazard

While the acidity is the obvious hazard, the sulfonamide backbone is the stewardship concern.[2] Sulfonamides are notoriously persistent in the environment. "Dilution is not the solution" here; we must ensure the molecular structure is irreversibly destroyed via incineration.

Disposal Decision Logic (Visual Workflow)

The following decision tree outlines the operational logic for segregating this waste stream.

DisposalWorkflow Start Waste Generation: (Cyclohexyl-methanesulfonyl-amino)-acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution (Mother Liquor) StateCheck->Liquid ContainerS Container: Wide-Mouth HDPE or Glass (Avoid Metal) Solid->ContainerS LabelS Label: 'Hazardous Waste - Solid Organic Acid' ContainerS->LabelS Final Final Disposition: High-Temp Incineration (Fuel Blending) LabelS->Final SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Segregate Stream A NonHalogenated Non-Halogenated (MeOH, Ethyl Acetate) SolventCheck->NonHalogenated Segregate Stream B Segregation CRITICAL SEGREGATION: Do NOT mix with Oxidizers (Nitric Acid) or Cyanides Halogenated->Segregation NonHalogenated->Segregation Segregation->Final

Figure 1: Operational workflow for segregating and packaging (Cyclohexyl-methanesulfonyl-amino)-acetic acid waste based on physical state and solvent compatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired reagents, synthesis failures, or spill cleanup residues.[2]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

    • Why? Metal containers are prohibited due to the carboxylic acid group, which can corrode the metal and compromise containment [1].[2]

  • Segregation: Ensure the container is free of oxidizing agents (e.g., nitrates, perchlorates).[2] Mixing organic acids with strong oxidizers can lead to immediate exothermic ignition.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic Acid."

    • Constituents: List "(Cyclohexyl-methanesulfonyl-amino)-acetic acid" explicitly.

    • Hazard Checkbox: Mark "Corrosive" and "Toxic."

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mixtures, mother liquors, or HPLC effluents.[2]

  • pH Verification: Test the pH of the waste stream.

    • If pH

      
       2: The waste is RCRA Corrosive (D002) .
      
    • If pH > 2: The waste is Ignitable (D001) or Toxic depending on the solvent.

  • Solvent Compatibility:

    • Compatible: Alcohols (Methanol, Ethanol), Ketones (Acetone), Esters.[2]

    • Incompatible: Do not mix with alkaline waste (bases) in the drum. While neutralization is chemically possible, doing so in a waste drum generates uncontrolled heat and gas (

      
      ), creating a pressure hazard [2].[2]
      
  • Bulking: Pour into the appropriate "Organic Solvents" carboy (Halogenated or Non-Halogenated).

    • Note: Small amounts of this acid (<5%) in a solvent stream will not typically require a separate waste stream, provided the bulk solvent is destined for incineration.[2]

Regulatory Compliance (USA - EPA/RCRA)[1]

Failure to classify waste correctly is the most common audit finding. Use the table below to assign codes.

ParameterRegulatory CodeTrigger Condition
Corrosivity D002 Aqueous solution with pH

2.
Ignitability D001 If dissolved in flammable solvents (Flash point < 60°C).
Toxicity (F-List) F001-F005 If dissolved in spent solvents (e.g., DCM, Toluene).[2]
P/U Listing N/A This specific CAS is not currently P- or U-listed.

Self-Validation Check: If you are disposing of the solid powder, it technically does not carry a D002 code until it is in aqueous solution.[2] However, best practice dictates managing it as "State-Regulated Hazardous Waste" or "Non-RCRA Regulated Chemical Waste" destined for incineration.[2]

Emergency Response: Spill Procedures

Scenario: A 50g bottle of solid (Cyclohexyl-methanesulfonyl-amino)-acetic acid shatters on the bench.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.[2] Respiratory protection (N95) recommended if dust is visible.

  • Containment: Gently cover the spill with a dry absorbent pads or paper towels to prevent dust dispersion.

  • Neutralization (The "Fizz" Test):

    • Prepare a slurry of Sodium Bicarbonate (

      
      )  or Calcium Carbonate.
      
    • Gently pour over the solid.

    • Observation: You will see bubbling (

      
       evolution). Wait until bubbling ceases. This confirms the acid has been neutralized to a salt form.
      
  • Collection: Scoop the resulting slurry into a hazardous waste bag. Label as "Spill Debris - Organic Acid."

  • Decontamination: Wipe the surface with water and soap.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: N-cyclohexyl-N-(methylsulfonyl)glycine. National Library of Medicine. [Link](Note: Used for functional group verification).

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (Cyclohexyl-methanesulfonyl-amino)-acetic acid

[1] Executive Summary & Hazard Architecture Immediate Directive: Treat (Cyclohexyl-methanesulfonyl-amino)-acetic acid as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer .[1] As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Architecture

Immediate Directive: Treat (Cyclohexyl-methanesulfonyl-amino)-acetic acid as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer .[1]

As a Senior Application Scientist, I must clarify that while specific toxicological data for this precise derivative may be sparse in public repositories, its structure—a sulfonamide moiety coupled with a carboxylic acid tail on a cyclohexyl scaffold—dictates a strict "precautionary principle" approach.

The safety architecture for this compound is built on three risk vectors:

  • Acidic Corrosivity: The free carboxylic acid group (

    
    ) presents a direct contact risk to mucous membranes.[1]
    
  • Sulfonamide Sensitization: The methanesulfonyl-amino motif is a structural alert for Type I (immediate) and Type IV (delayed) hypersensitivity.[1]

  • Physical State (Dust): As a likely solid intermediate, the primary exposure route is inhalation of particulates during weighing and transfer.

Personal Protective Equipment (PPE) Specifications

Standard "lab attire" is insufficient for sulfonamide derivatives due to the risk of immunological sensitization. The following PPE protocol is designed to create a self-validating barrier system.

PPE Technical Specifications Table
Body ZoneComponentTechnical Requirement (Standard)Causality & Scientific Rationale
Dermal (Hands) Double Gloving Primary: Nitrile (0.11 mm / 4-5 mil) Secondary: Nitrile (Extended Cuff)Permeation Defense: Sulfonamides can migrate through latex. Nitrile provides superior chemical resistance. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control Class II BSC or Chemical Fume Hood Particulate Containment: N95 respirators are a secondary backup only.[1] The primary defense must be negative pressure containment to prevent alveolar deposition of sensitizing dust.
Ocular Goggles ANSI Z87.1+ Indirect Vent Acidic Protection: Safety glasses allow vapor/dust entry from the side. Indirect vent goggles prevent acid dust from solubilizing in tear ducts and causing corneal burns.
Body Lab Coat Tyvek® or Poly-Cotton (Buttoned) Fomite Control: Cotton absorbs chemicals; Tyvek repels dust.[1] If using cotton, it must be laundered professionally (never at home) to prevent cross-contamination.

Operational Workflow & Safety Protocols

Protocol A: Weighing & Transfer (Critical Risk Point)

The highest risk of exposure occurs when the solid is static-charged and airborne.[1]

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance inside the fume hood. Cyclohexyl derivatives often carry high static loads, causing "powder fly."

  • The "Tunnel" Technique: Do not pour from a height. Use a spatula to transfer solid deep into the receiving vessel (e.g., volumetric flask) to minimize the "dust plume" radius.

  • Solvent Trap: Have the dissolution solvent ready before weighing. Immediately solubilize the solid to eliminate the inhalation hazard.

Protocol B: Solubilization & Reaction[1][3]
  • Exothermic Management: When dissolving in basic buffers (e.g., NaOH, Carbonate), add the acid slowly . The neutralization of the carboxylic acid tail is exothermic.

  • Vapor Control: If using volatile organic solvents (DCM, Methanol), ensure the sash height is kept at the certified working level (usually 18 inches).

Protocol C: Waste Disposal

Improper disposal is a common regulatory violation.[1]

  • Segregation: Dispose of as "Acidic Organic Waste."

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid) or bleach (Hypochlorite). Sulfonamides can form toxic chloramines when mixed with bleach.

  • Labeling: Clearly mark the tag with "Potential Sensitizer" to protect waste handling personnel.

Visualizing the Safety Logic

The following diagram illustrates the decision hierarchy for handling this compound. It enforces a "Stop-Check" logic to prevent exposure.[1][2][3]

SafetyProtocol Start Start: Handling (Cyclohexyl-methanesulfonyl-amino)-acetic acid StateCheck Is the compound in Solid/Powder form? Start->StateCheck SolidYes YES: High Inhalation Risk StateCheck->SolidYes SolidNo NO: Solubilized (Liquid) StateCheck->SolidNo HoodCheck Is Fume Hood/BSC Available? SolidYes->HoodCheck Stop STOP: Do Not Proceed. Acquire Engineering Controls. HoodCheck->Stop No PPE_Solid Protocol A: 1. Double Nitrile Gloves 2. ANSI Goggles 3. Anti-Static Gun HoodCheck->PPE_Solid Yes Disposal Disposal: Segregate as Acidic Organic Waste. NO BLEACH (Chloramine Risk). PPE_Solid->Disposal PPE_Liquid Protocol B: 1. Single Nitrile Gloves 2. Safety Glasses 3. Splash Apron SolidNo->PPE_Liquid PPE_Liquid->Disposal

Figure 1: Risk-Based Decision Matrix for Handling Sulfonamide-Acid Derivatives. Note the critical stop-point if engineering controls (Fume Hood) are absent.

Emergency Response (Self-Validating Systems)

In the event of exposure, relying on memory fails. Use this immediate response logic:

  • Ocular Exposure (Acid Burn):

    • Action: Flush for 15 minutes minimum .

    • Mechanism:[1][4][3][5][6] The carboxylic acid binds to corneal proteins. Immediate dilution is the only way to prevent permanent opacity. Do not use neutralization drops (baking soda); the heat of reaction will cause further damage.

  • Dermal Exposure (Sensitization):

    • Action: Wash with soap and water; do not use alcohol .

    • Mechanism:[1][4][3][5][6] Alcohol increases skin permeability, potentially driving the sulfonamide deeper into the dermis and accelerating sensitization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[7] Sulfonamide Class Safety Profile & Toxicity Data. National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1]

  • Merck Manual Professional Version. (n.d.). Drug Hypersensitivity (Sulfonamides).[8] Merck & Co., Inc. [Link]

Sources

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